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  • Product: CL845-PAB-Ala-Val-C5-MC

Core Science & Biosynthesis

Foundational

Technical Whitepaper: CL845-PAB-Ala-Val-C5-MC

This guide provides an in-depth technical analysis of CL845-PAB-Ala-Val-C5-MC , a specialized linker-payload module used in the development of Immune-Stimulating Antibody Conjugates (ISACs) . Next-Generation STING Agonis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of CL845-PAB-Ala-Val-C5-MC , a specialized linker-payload module used in the development of Immune-Stimulating Antibody Conjugates (ISACs) .

Next-Generation STING Agonist Linker-Payload for ISAC Development

Executive Summary

CL845-PAB-Ala-Val-C5-MC is a pre-assembled drug-linker complex designed to convert monoclonal antibodies into immunostimulatory agents. Unlike traditional Antibody-Drug Conjugates (ADCs) that deliver cytotoxic chemotherapy (e.g., MMAE, DM1), this construct delivers CL845 , a synthetic cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) pathway.

The primary therapeutic goal of this molecule is to turn "cold" tumors (lacking T-cell infiltration) into "hot" tumors by triggering a potent Type I Interferon (IFN) response directly within the tumor microenvironment (TME), while minimizing the systemic toxicity associated with free STING agonists.

Molecular Architecture

The construct is a heterobifunctional molecule composed of four distinct functional units.

ComponentChemical IdentityFunction
Payload CL845 A fluorinated, synthetic cyclic dinucleotide (CDN) analog of CL656.[1] It mimics 2'3'-cGAMP to bind STING with high affinity (

~ 4 nM).
Release Trigger PAB (p-Aminobenzyl alcohol)A self-immolative electronic spacer that facilitates the release of the free amine-containing payload upon protease cleavage.
Cleavable Linker Val-Ala (Valine-Alanine)*A dipeptide sequence specifically recognized by lysosomal Cathepsin B .[1][2] Note: Often cited as "Ala-Val" in catalog strings, but the biological cleavage sequence is Val-Ala-PAB.
Conjugation Head C5-MC (Maleimidocaproyl-Pentyl)A maleimide group attached via a hydrophobic pentyl/caproyl chain, optimized for conjugation to reduced interchain cysteines of IgG1 antibodies.
2.1 Structural Diagram (DOT Visualization)

The following diagram illustrates the chemical connectivity and the cleavage logic of the molecule.

G cluster_cleavage Lysosomal Processing Antibody mAb (Cysteine) MC Maleimidocaproyl (MC) Antibody->MC Thioether Bond Spacer C5 Spacer MC->Spacer Peptide Val-Ala (Cathepsin B Site) Spacer->Peptide PAB PAB (Self-Immolative) Peptide->PAB Amide Bond Peptide->PAB Cleavage Site Payload CL845 (STING Agonist) PAB->Payload Carbamate Bond

Figure 1: Structural connectivity of the CL845-PAB-Ala-Val-C5-MC linker-payload.

Mechanism of Action (MOA)

The efficacy of CL845-ISACs relies on a precise intracellular cascade. The construct is stable in circulation but highly labile within the lysosome of the target tumor cell or Antigen-Presenting Cell (APC).

3.1 The Activation Pathway
  • Binding & Internalization: The antibody moiety binds to a tumor-associated antigen (e.g., HER2, TROP2). The complex is internalized via receptor-mediated endocytosis.[2]

  • Lysosomal Trafficking: The endosome matures into a lysosome, where pH drops and proteases (Cathepsin B) are activated.

  • Enzymatic Cleavage: Cathepsin B recognizes the Val-Ala motif and hydrolyzes the amide bond between Alanine and the PAB spacer.

  • Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing carbon dioxide and the free CL845 payload.

  • STING Activation: CL845 escapes the lysosome (likely via transporters like SLC19A1) and binds to the STING dimer in the Endoplasmic Reticulum (ER).

  • Signaling: STING translocates to the Golgi, recruiting TBK1 , which phosphorylates IRF3 .[2]

  • Immune Priming: Phospho-IRF3 enters the nucleus, driving the transcription of Type I Interferons (IFN-

    
    ) and pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    ), recruiting T-cells and NK cells to the tumor.
3.2 Signaling Pathway Diagram

STING_Pathway ADC CL845-ISAC (Extracellular) Endosome Endosome/Lysosome ADC->Endosome Internalization CatB Cathepsin B Cleavage Endosome->CatB CL845_Free Free CL845 (Cytosol) CatB->CL845_Free PAB Elimination STING_ER STING (ER Membrane) CL845_Free->STING_ER Binding TBK1 TBK1 Recruitment STING_ER->TBK1 Translocation to Golgi IRF3 IRF3 Phosphorylation TBK1->IRF3 Nucleus Nucleus (IFN-beta Transcription) IRF3->Nucleus Immune T-Cell / NK Cell Recruitment Nucleus->Immune Cytokine Release

Figure 2: Intracellular activation cascade of the CL845 payload.

Experimental Protocols
4.1 Bioconjugation Protocol (Cysteine-Maleimide)

This protocol describes the conjugation of CL845-PAB-Ala-Val-C5-MC to a standard IgG1 antibody.

Materials:

  • Monoclonal Antibody (10 mg/mL in PBS, pH 7.4).

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

  • CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).

  • PD-10 Desalting Columns.

Step-by-Step Methodology:

  • Reduction: Dilute the antibody to 5 mg/mL in reduction buffer (PBS + 1 mM EDTA). Add 2.5 molar equivalents of TCEP per antibody to target partial reduction of interchain disulfides (aiming for DAR 4). Incubate at 37°C for 2 hours.

  • Buffer Exchange: Verify reduction via RP-HPLC or simply proceed if the TCEP ratio is validated. (Note: TCEP does not react with maleimides as aggressively as DTT, but removal is recommended for consistency).

  • Conjugation: Cool the reduced antibody to 4°C. Add DMSO to the antibody solution to reach 10% v/v (to ensure linker solubility). Slowly add 8-10 molar equivalents of CL845-PAB-Ala-Val-C5-MC while vortexing gently.

  • Incubation: Incubate at 4°C for 60 minutes.

  • Quenching: Add N-acetylcysteine (20 eq) to quench unreacted maleimides. Incubate for 15 minutes.

  • Purification: Remove excess free drug and organic solvent using a PD-10 column equilibrated with formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0).

  • Filtration: Sterile filter (0.22 µm).

4.2 Quality Control Analysis
AttributeMethodAcceptance Criteria
Drug-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC)Average DAR 3.5 - 4.5
Free Drug Content RP-HPLC (C18 column)< 1.0%
Aggregation Size Exclusion Chromatography (SEC-HPLC)> 95% Monomer
Endotoxin LAL Assay< 0.5 EU/mg
Synthesis of the Linker-Payload

Note: This section summarizes the chemical synthesis logic for researchers synthesizing the reagent de novo.

The synthesis is convergent, combining the Linker and Payload fragments.

  • Payload Preparation (CL845): The cyclic dinucleotide is synthesized using phosphoramidite chemistry. A reactive amine handle (aniline) is preserved on the nucleobase or via a linker modification to allow attachment to PAB.

  • Linker Assembly:

    • Step A: Fmoc-Val-OH is coupled to Ala-PAB-OH using EEDQ or HATU.

    • Step B: The Fmoc group is removed (Piperidine).

    • Step C: Maleimidocaproic acid (MC) is coupled to the N-terminus of Val-Ala-PAB-OH.

    • Step D: The resulting MC-C5-Val-Ala-PAB-OH is activated (e.g., with bis(4-nitrophenyl) carbonate) to form the PAB-carbonate intermediate.

  • Final Coupling: The activated linker carbonate is reacted with the amine of CL845 in the presence of HOBt/DIEA in DMF. The carbamate bond is formed, yielding CL845-PAB-Ala-Val-C5-MC .

References
  • Smolecule. (2024).[3] CL845-PAB-Ala-Val-PEG4-Azide Product Data & STING Ligand Mechanism.[2][3]

  • BroadPharm. (2024). Mal-C5-Val-Ala-PAB-MMAE: Enzymatically Cleavable Linker Chemistry.

  • MedChemExpress. (2024). MC-Val-Ala-PAB-PNP: ADC Linker Synthesis and Protocols.

  • National Institutes of Health (NIH). (2025). STING Agonist-Loaded Virus-like Particles and CL845 Analogs in Cancer Immunotherapy.

  • DC Chemicals. (2024). CL845: STING Agonist Analog of CL656.[1][2][4][5][6][7]

Sources

Exploratory

Technical Whitepaper: The Val-Ala-PAB Linker System in Antibody-Drug Conjugates

This guide serves as an authoritative technical reference on the Val-Ala-PAB linker system (often colloquially referred to as PAB-Ala-Val based on retro-synthetic analysis). It is designed for researchers requiring actio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference on the Val-Ala-PAB linker system (often colloquially referred to as PAB-Ala-Val based on retro-synthetic analysis). It is designed for researchers requiring actionable chemistry, mechanistic depth, and field-proven protocols.

Executive Summary & Nomenclature Correction

While often queried as "PAB-Ala-Val," the functional chemical entity in Antibody-Drug Conjugates (ADCs) is Valine-Alanine-Para-aminobenzyl carbamate (Val-Ala-PAB) .

This dipeptide linker has emerged as the superior alternative to the industry-standard Val-Cit (Valine-Citrulline) system, particularly for hydrophobic payloads like Pyrrolobenzodiazepine (PBD) dimers.[1] Unlike Val-Cit, which often suffers from aggregation at high Drug-Antibody Ratios (DAR), Val-Ala facilitates DARs up to 7.4 with minimal aggregation (<10%), fundamentally altering the therapeutic index of next-generation ADCs.

Molecular Architecture & Mechanistic Logic

The Val-Ala-PAB system is a "self-validating" release mechanism. It relies on the precise enzymatic environment of the lysosome to trigger a cascade that is chemically stable in plasma but highly labile intracellularly.

The Components
  • Valine (P2 Position): Provides steric bulk and lipophilicity, ensuring plasma stability and preventing premature cleavage by non-target proteases like elastase.

  • Alanine (P1 Position): The primary recognition site for Cathepsin B , a cysteine protease upregulated in lysosomal compartments of tumor cells.

  • PAB (Self-Immolative Spacer): A para-aminobenzyl alcohol moiety. It serves as a kinetic bridge. Upon cleavage of the amide bond between Alanine and PAB, the PAB group undergoes a spontaneous electronic rearrangement (1,6-elimination) to eject the payload.[1]

Mechanism of Action: The Cascade

The release mechanism is a linear causal chain. If any step fails, the payload remains caged.

  • Recognition: Cathepsin B binds the Val-Ala dipeptide.[]

  • Hydrolysis: The amide bond between the C-terminus of Alanine and the aniline nitrogen of PAB is hydrolyzed.

  • Self-Immolation: The resulting free aniline donates electron density into the benzene ring, triggering a 1,6-elimination that expels carbon dioxide and the free drug.

CleavageMechanism cluster_enzyme Enzymatic Context ADC Intact ADC (mAb-Linker-Payload) Lysosome Lysosomal Entry (Endocytosis) ADC->Lysosome Internalization Hydrolysis Amide Hydrolysis (Cathepsin B) Lysosome->Hydrolysis Enzyme Docking Intermediate Unstable Intermediate (Val-Ala + PAB-Payload) Hydrolysis->Intermediate Cleavage at Ala-PAB Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Spontaneous Electronic Cascade Release Free Payload Released (+ CO2 + Aza-quinone methide) Elimination->Release Payload Decoupling

Figure 1: The sequential cleavage cascade of the Val-Ala-PAB linker within the lysosomal compartment.

Chemical Synthesis: Step-by-Step Protocol

The synthesis of Mc-Val-Ala-PAB-PNP (a common activated precursor) requires strict control over stereochemistry to prevent racemization of the Alanine, which would render the linker uncleavable.

Retrosynthetic Strategy

The synthesis is convergent.[3] The dipeptide is assembled first, coupled to the PAB spacer, and finally activated for payload attachment.

Detailed Protocol

Prerequisites: Anhydrous DMF/DCM, Argon atmosphere.

Step 1: Dipeptide Formation (Fmoc-Val-Ala-OMe)

  • Dissolve Fmoc-Val-OH (1.0 eq) and H-Ala-OMe·HCl (1.1 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) at 0°C.

  • Stir at Room Temperature (RT) for 2-4 hours.

  • Validation: Monitor via LC-MS for disappearance of Fmoc-Val-OH.

  • Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine. Dry over Na2SO4.

Step 2: Saponification (Fmoc-Val-Ala-OH)

  • Dissolve intermediate in THF/H2O (2:1).

  • Add LiOH·H2O (2.0 eq) at 0°C.

  • Stir for 1 hour. Acidify to pH 2-3 with 1N HCl.

  • Extract with EtOAc. This yields the free acid for PAB coupling.

Step 3: PAB Coupling (Fmoc-Val-Ala-PAB-OH) Critical Step: Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to minimize racemization.

  • Dissolve Fmoc-Val-Ala-OH (1.0 eq) and 4-Aminobenzyl alcohol (PAB-OH) (1.1 eq) in anhydrous DCM/MeOH (2:1).

  • Add EEDQ (1.2 eq).

  • Stir in dark for 16 hours.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 4: Activation (Fmoc-Val-Ala-PAB-PNP)

  • Dissolve Fmoc-Val-Ala-PAB-OH in anhydrous THF/DCM.

  • Add Bis(4-nitrophenyl) carbonate (3.0 eq) and DIPEA (2.0 eq).

  • Stir for 12-24 hours.

  • Precipitate product using diethyl ether to remove excess reagents.

  • Result: An activated carbonate ready to react with the amine of a cytotoxic payload (e.g., MMAE, PBD).

SynthesisWorkflow Start Starting Materials (Fmoc-Val-OH + H-Ala-OMe) Step1 Step 1: Coupling (HATU/DIPEA) Start->Step1 Peptide Bond Formation Step2 Step 2: Saponification (LiOH, Deprotection) Step1->Step2 Ester Hydrolysis Step3 Step 3: PAB Attachment (EEDQ + PAB-OH) Step2->Step3 Critical: Prevent Racemization Step4 Step 4: Carbonate Activation (Bis-PNP) Step3->Step4 Carbonate Formation Final Activated Linker (Val-Ala-PAB-PNP) Step4->Final Precipitation/Purification

Figure 2: Synthetic workflow for generating the activated Val-Ala-PAB linker precursor.

Comparative Analysis: Val-Ala vs. Val-Cit[4][5][6][7]

The industry is shifting toward Val-Ala for specific payloads. The following data highlights why Val-Ala is the "Linker of Choice" for hydrophobic payloads (e.g., PBDs, Tubulysins).

FeatureVal-Cit (Standard)Val-Ala (Advanced)Causality/Insight
Hydrophobicity Moderate (Urea group)Higher (Alkyl chains)Counter-intuitively, Val-Ala stabilizes hydrophobic payloads better by preventing "linker-payload" phase separation during conjugation.
Aggregation (DAR 8) High (>30% aggregates)Low (<10% aggregates) Val-Ala allows for higher drug loading without destabilizing the antibody structure [1].
Cleavage Kinetics Fast (

high)
Moderate (

lower)
Slower cleavage can actually reduce off-target extracellular toxicity while remaining efficient in the lysosome.
Plasma Stability Susceptible to Ces1C (Mouse)High Stability Val-Ala is less susceptible to murine carboxylesterase 1C, making preclinical mouse data more translatable to humans [2].

Key Insight: While Val-Cit is hydrophilic, the Val-Ala-PAB system forms a more compact conformational fit with lipophilic payloads, masking the hydrophobicity of the payload itself and preventing the aggregation often seen with Val-Cit-PBD conjugates.

References

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry.

  • Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development. BenchChem.

  • The Chemistry Behind ADCs. Pharmaceuticals (MDPI).

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker. National Institutes of Health (PMC).

Sources

Foundational

Technical Deep Dive: Cathepsin B Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

The following technical guide details the architecture, mechanism, and experimental validation of Cathepsin B cleavable linkers, specifically the Valine-Citrulline-PABC (Val-Cit-PABC) system. Executive Summary The effica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the architecture, mechanism, and experimental validation of Cathepsin B cleavable linkers, specifically the Valine-Citrulline-PABC (Val-Cit-PABC) system.

Executive Summary

The efficacy of an Antibody-Drug Conjugate (ADC) relies on the stability of its linker in systemic circulation and its rapid cleavage upon internalization.[1][2][3][4] The Cathepsin B cleavable linker , specifically the Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) system, represents the industry standard for conditionally cleavable linkers (e.g., Brentuximab vedotin).

This guide dissects the "biochemical logic" of this system: utilizing the lysosomal protease Cathepsin B to trigger a 1,6-elimination self-immolative cascade , ensuring the release of unmodified cytotoxic payloads.[5][6] It also addresses critical species-specific stability issues (the "Ces1C trap") that frequently derail preclinical studies.

Mechanistic Architecture

The Enzyme: Cathepsin B

Cathepsin B is a lysosomal cysteine protease upregulated in many metastatic cancers.[1][2][][8] Unlike other cathepsins, it exhibits both endopeptidase and exopeptidase activity.

  • Active Site: Contains a Cys-His catalytic dyad.[1]

  • Substrate Specificity: Strongly prefers a hydrophobic residue at the P2 position (Valine) and a basic/polar residue at the P1 position (Citrulline or Lysine).

  • Optimal pH: Highly active in the acidic lysosome (pH 5.0–6.0) but unstable/inactive at neutral cytosolic/blood pH (7.4), providing a natural safety switch.

The Chemical Trigger: Val-Cit-PABC

The linker is a tripartite system designed to translate an enzymatic cleavage event into a chemical release.

  • The Selectivity Filter (Val-Cit): The dipeptide Valine-Citrulline is chosen because Citrulline is isosteric with Arginine but neutral, maintaining hydrophilicity without causing rapid plasma clearance. It is a prime substrate for Cathepsin B.[1][2][3][][8]

  • The Spacer (PABC): Direct attachment of the bulky drug (e.g., MMAE) to the dipeptide often sterically hinders the enzyme. The p-aminobenzyl carbamate (PABC) spacer moves the cleavage site away from the payload.

  • The Release Mechanism (1,6-Elimination):

    • Step 1: Cathepsin B hydrolyzes the amide bond between Citrulline and the PABC spacer.[8][9]

    • Step 2: The resulting aniline intermediate is electron-rich. The lone pair on the nitrogen donates into the aromatic ring.

    • Step 3: A spontaneous 1,6-elimination occurs, ejecting the drug (as a carbamate which then decarboxylates) and forming a reactive aza-quinone methide species.

Pathway Visualization

The following diagram illustrates the complete pathway from endocytosis to drug release.

CathepsinMechanism node_adc ADC (Antibody-Linker-Payload) node_endo Endocytosis & Trafficking node_adc->node_endo Antigen Binding node_lyso Lysosome (pH 5.0) High Cathepsin B node_endo->node_lyso Fusion node_cleave Enzymatic Cleavage (Amide Hydrolysis) node_lyso->node_cleave Cathepsin B Activation node_inter Intermediate: Val-Cit + H2N-PABC-Drug node_cleave->node_inter Releases Spacer node_elim 1,6-Elimination (Self-Immolation) node_inter->node_elim Spontaneous node_release Released Payload (Active Drug) + CO2 node_elim->node_release Fragmentation

Caption: Figure 1. The activation cascade of Val-Cit-PABC linkers.[1][2][5][10] Enzymatic hydrolysis triggers spontaneous chemical disassembly.

Experimental Protocols

Protocol: In Vitro Cathepsin B Cleavage Assay

Objective: Quantify the release rate of free drug from the linker in a cell-free system. Expert Insight: Cathepsin B requires a reducing environment to maintain the active site cysteine. Without DTT or Cysteine in the buffer, the enzyme will be inactive, leading to false negatives.

Materials:

  • Human Liver Cathepsin B (Sigma or R&D Systems).

  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0.[11]

  • Activator: 10 mM DTT (Freshly prepared).

  • Substrate: ADC or Linker-Payload construct (10 mM stock in DMSO).

  • Analysis: HPLC with UV (280nm for antibody, specific lambda for payload) or PLRP-S column.

Workflow:

  • Enzyme Activation: Dilute Cathepsin B to 10 µg/mL in Assay Buffer containing 5 mM DTT. Incubate at 37°C for 15 minutes. Crucial: This reduces the active site disulfide.

  • Reaction Setup: Dilute ADC to 2 mg/mL in Assay Buffer (pH 5.0).

  • Initiation: Add activated Cathepsin B to the ADC solution (Ratio: 1:100 w/w Enzyme:ADC).

  • Incubation: Incubate at 37°C in a water bath.

  • Sampling: At T=0, 1h, 4h, 8h, 24h, remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL cold Methanol or Acetonitrile (with 0.1% Formic Acid) to precipitate protein and stop the reaction.

  • Analysis: Centrifuge (14,000 x g, 10 min). Inject supernatant into HPLC.

    • Success Metric: Disappearance of the intact Linker-Payload peak and appearance of the free Payload peak.[12]

Protocol: Plasma Stability (The "Ces1C" Trap)

Objective: Verify stability in circulation. Expert Insight: Val-Cit linkers are stable in human plasma but unstable in mouse plasma . Mouse plasma contains Carboxylesterase 1C (Ces1C), which cleaves Val-Cit, causing premature drug release.[9][13] Do not use standard mouse models for PK stability of Val-Cit ADCs without accounting for this.

Workflow:

  • Matrix Preparation: Thaw pooled Human Plasma and Mouse Plasma (Balb/c or CD-1).

  • Incubation: Spike ADC (100 µg/mL) into plasma. Incubate at 37°C.

  • Sampling: Aliquot at 0, 24, 48, 96 hours.

  • Extraction: Protein A purification (to isolate ADC) followed by cleavage analysis, OR organic crash (methanol) to detect free drug.

  • Validation:

    • Human:[3][][12][13] <5% release over 96 hours.

    • Mouse: >50% release often observed within 24 hours (unless a Ces1C inhibitor is added).

Data Presentation & Analysis

Comparative Stability Profile

The following table summarizes the expected stability profile of a Val-Cit-PABC-MMAE conjugate.

MediumConditionStability StatusMechanism of Instability
Human Plasma 37°C, 96hStable Proteases present are inactive at neutral pH.
Mouse Plasma 37°C, 24hUnstable Cleavage by Carboxylesterase 1C (Ces1C).
Lysosome pH 5.0, Cat BLabile Rapid cleavage by Cathepsin B.
Buffer (pH 7.4) 37°C, 1 weekStable Chemical hydrolysis is negligible.
Synthetic Workflow (Convergent Approach)

Synthesis typically involves coupling the linker-drug first, then conjugating to the antibody.

Synthesis node_start Fmoc-Val-Cit-PAB-OH node_couple Coupling (HATU/HOAt) node_start->node_couple node_drug Payload (e.g., MMAE) node_drug->node_couple node_deprot Fmoc Deprotection (Piperidine) node_couple->node_deprot node_male Add Maleimide (MC-OSu) node_deprot->node_male node_final Drug-Linker Intermediate (MC-Val-Cit-PABC-MMAE) node_male->node_final node_conj Conjugation to mAb (Cys reduction) node_final->node_conj

Caption: Figure 2. Convergent synthesis of the Drug-Linker complex prior to antibody conjugation.

Troubleshooting & Optimization

Aggregation
  • Problem: Val-Cit-PABC linkers are hydrophobic. High Drug-to-Antibody Ratios (DAR > 4) often lead to aggregation.

  • Solution: Introduce hydrophilic groups (e.g., PEG spacers) between the Maleimide and the Val-Cit moiety (e.g., Mal-PEG4-Val-Cit-PABC) to mask hydrophobicity.

Incomplete Cleavage
  • Cause: Steric hindrance from the payload.

  • Diagnosis: If the "Intermediate" (Val-Cit-PABC-Drug) accumulates in HPLC but free drug does not appear, the 1,6-elimination is stalled.

  • Fix: Ensure the PABC spacer is used. Direct conjugation of Val-Cit to secondary amines on payloads often fails to release.

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology. Link

  • Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Mouse Plasma." Molecular Cancer Therapeutics. Link

  • Sanderson, R. J., et al. (2005). "In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate." Clinical Cancer Research. Link

  • BenchChem Technical Guides. (2025). "Val-Cit Linker Cleavage by Cathepsin B: A Technical Guide." Link

Sources

Exploratory

The Electronic Cascade: A Technical Guide to the p-Aminobenzyl (PAB) Spacer in ADC Linkers

Executive Summary In the architecture of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining stability in circulation and efficacy in the tumor microenvironment.[1][2][3][4] While the target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining stability in circulation and efficacy in the tumor microenvironment.[1][2][3][4] While the targeting antibody and the cytotoxic payload often garner the most attention, the ** p-aminobenzyl (PAB)** group (often utilized as p-aminobenzyl carbamate, PABC) serves as the silent engine of efficacy.

It functions not merely as a structural spacer but as an electronic switch . By spatially separating the bulky cytotoxic payload from the enzymatic cleavage site, it overcomes steric hindrance that would otherwise render the ADC inert. Upon activation, it executes a spontaneous 1,6-elimination (self-immolation) , ensuring the release of the payload in its native, unmodified, and fully potent form.

This guide analyzes the mechanistic, synthetic, and experimental parameters of the PAB group, providing a blueprint for its application in next-generation ADC development.

Part 1: Mechanistic Foundations

The 1,6-Elimination Cascade

The PAB group acts as a self-immolative spacer.[4][5][6][7][8][9][10] Its stability is binary: it is electronically stable while the aniline nitrogen is acylated (amide bond to the peptide linker) but becomes highly unstable once that amine is liberated.

The Trigger: Lysosomal proteases (e.g., Cathepsin B) recognize a specific peptide sequence (e.g., Valine-Citrulline).[7][11][12] The enzyme cleaves the amide bond between the C-terminus of the peptide and the N-terminus of the PAB group.[5]

The Cascade:

  • Amine Liberation: Cleavage generates a free aniline amine with a lone pair of electrons.[5]

  • Electronic Push: This lone pair donates into the aromatic ring (resonance), pushing electron density to the benzylic position.

  • Fragmentation: This electronic pressure forces the cleavage of the benzylic carbamate bond.

  • Release: The cytotoxic drug is released as a free amine, along with carbon dioxide and the formation of a reactive intermediate, aza-quinone methide .[4][13]

Visualization: The Self-Immolation Pathway

The following diagram illustrates the electronic rearrangement driving this release.

PAB_Mechanism ADC Intact ADC (Peptide-PAB-Drug) Intermediate Unstable Intermediate (Free Aniline) ADC->Intermediate Amide Bond Hydrolysis Enzyme Cathepsin B (Lysosome) Enzyme->ADC Catalysis Cascade 1,6-Elimination (Electronic Cascade) Intermediate->Cascade e- Donation Products Released Products Cascade->Products Fragmentation Drug Free Drug (Native Potency) Products->Drug CO2 CO2 Products->CO2 AQM Aza-Quinone Methide (Reactive Electrophile) Products->AQM Quenched Species Quenched Species AQM->Quenched Species + H2O / Nucleophiles

Figure 1: The stepwise mechanism of PAB self-immolation following enzymatic activation.

Part 2: The Val-Cit-PAB Paradigm

The Valine-Citrulline (Val-Cit) dipeptide linked to PAB is the industry standard (e.g., in Brentuximab vedotin).[8][9][12][14]

Why PAB is Non-Negotiable

Directly attaching a bulky payload (like MMAE or Doxorubicin) to the Val-Cit dipeptide results in poor cleavage kinetics. The enzyme's active site cannot accommodate the steric bulk of the drug. The PAB group moves the drug approximately 10-12 Å away from the cleavage site, restoring enzymatic efficiency.

Table 1: Physicochemical Impact of PAB Integration
FeatureDirect Linkage (Peptide-Drug)PAB Spacer Linkage (Peptide-PAB-Drug)
Enzymatic Access Restricted: Steric clash between drug and enzyme active site.Optimized: PAB extends drug away from the S1/S2 pockets.
Release Mechanism Hydrolysis (slow/incomplete).1,6-Elimination ( rapid/spontaneous ).[15]
Drug Integrity Often requires drug modification or leaves amino acid residue (prodrug).Releases native drug structure (traceless).
Plasma Stability High (if uncleaved).High (stable carbamate), though rodent Ces1C can cause issues [1].
Byproducts None (peptide fragments).Aza-quinone methide (must be quenched).[16]

Part 3: Synthetic Methodology

Synthesizing a Val-Cit-PAB-Payload construct requires precise protecting group chemistry to prevent premature self-immolation during assembly.

Protocol: Synthesis of Mc-Val-Cit-PAB-MMAE

Prerequisites:

  • Reagents: Fmoc-Val-Cit-OH, p-aminobenzyl alcohol (PABA), Bis(4-nitrophenyl) carbonate (or PNP-chloroformate), MMAE, DIPEA, DMF, Pyridine.

  • Equipment: HPLC (Prep and Analytical), LC-MS.

Step-by-Step Workflow:

  • Formation of the PAB-Linker Intermediate:

    • React Fmoc-Val-Cit-OH with 4-aminobenzyl alcohol using EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or HATU in DMF/DCM (2:1).

    • Critical Control: Ensure the alcohol group on the PAB remains free for the next step.

    • Yield Target: >85%.

  • Activation of the Benzylic Alcohol:

    • Treat Fmoc-Val-Cit-PAB-OH with Bis(4-nitrophenyl) carbonate and DIPEA in dry DMF at 0°C to room temperature.

    • This forms the reactive Fmoc-Val-Cit-PAB-PNP carbonate .

    • Note: The PNP group is a good leaving group for the subsequent carbamate formation.

  • Conjugation of Payload (MMAE):

    • Dissolve MMAE and the activated linker in DMF with HOBt and Pyridine.

    • Stir at room temperature for 24–48 hours.

    • The secondary amine of MMAE attacks the carbonate, displacing p-nitrophenol and forming the Fmoc-Val-Cit-PAB-MMAE carbamate.

  • Global Deprotection & Capping:

    • Remove the Fmoc group using 20% Piperidine in DMF.

    • React the free N-terminus with Maleimidocaproyl-NHS ester (Mc-OSu) to install the antibody-conjugation handle.

    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Visualization: Synthetic Route

Synthesis_Workflow Step1 1. Coupling Fmoc-Val-Cit + PAB-OH Step2 2. Activation Form PAB-PNP Carbonate Step1->Step2 Bis(p-nitrophenyl) carbonate Step3 3. Payload Loading + MMAE (Drug) Step2->Step3 Nucleophilic substitution Step4 4. Deprotection & Capping (-Fmoc, +Maleimide) Step3->Step4 Piperidine / Mc-OSu Final Final Drug-Linker Mc-Val-Cit-PAB-MMAE Step4->Final HPLC Purification

Figure 2: Synthetic workflow for constructing a standard cleavable ADC linker.

Part 4: Experimental Validation (Self-Validating Protocol)

To ensure the PAB group is functioning correctly (i.e., not just cleaving but immolating), a kinetic cleavage assay is required.

Protocol: Cathepsin B Cleavage Assay

Objective: Verify the rate of drug release and confirm the transient formation of the aza-quinone methide (indirectly via quenching products).

  • Preparation:

    • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (mimicking lysosome).

    • Activator: Add DTT (or Cysteine) to a final concentration of 5 mM (essential to activate the cysteine protease active site of Cathepsin B).

    • Substrate: Prepare 10 mM stock of the ADC or Linker-Drug in DMSO.

  • Incubation:

    • Pre-incubate human liver Cathepsin B (10 µg/mL) in the buffer at 37°C for 15 minutes.

    • Add Substrate (final conc. 10–50 µM).

  • Monitoring (HPLC-MS):

    • Take aliquots at t=0, 5, 15, 30, 60 min.

    • Quench aliquots with cold acetonitrile (stops enzyme).

    • Analysis: Monitor for:

      • Disappearance of Linker-Drug .

      • Appearance of Val-Cit (peptide fragment).[7][8][9][11][12][14][17][18][19][]

      • Appearance of Free Drug (MMAE).[18]

      • Crucial Check: Ensure no stable "PAB-Drug" intermediate accumulates. If PAB-Drug is observed, the self-immolation kinetics are too slow (failed design).

Part 5: Advanced Considerations & Toxicity

The Aza-Quinone Methide (AQM) Challenge

The 1,6-elimination generates aza-quinone methide.[4][10][16] This is an electrophile capable of alkylating cellular nucleophiles (DNA, proteins).

  • Mitigation: In aqueous physiological environments, AQM is rapidly hydrated to form p-aminobenzyl alcohol (non-toxic).

  • Glutathione Scavenging: High intracellular glutathione (GSH) levels in tumors can trap AQM, preventing off-target alkylation. This is generally considered a safe, "traceless" release mechanism [2].

Species Differences (Ces1C)

Research has shown that Val-Cit-PAB linkers are susceptible to extracellular cleavage by Carboxylesterase 1C (Ces1C) in mouse plasma, causing premature drug release and toxicity in rodent models. This is not an issue in humans (who lack Ces1C).

  • Solution: Increasing hydrophilicity (e.g., Glu-Val-Cit) or steric bulk prevents Ces1C recognition while maintaining Cathepsin B sensitivity [3].[4]

References

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Carboxylesterase 1C Inhibition. Source: SciSpace / Molecular Cancer Therapeutics
  • Stimuli-Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides. Source: NIH / PubMed
  • Cleavable linkers in antibody-drug conjugates. Source: University of Cambridge / Chem Soc Rev
  • Step-by-Step Guide for MC-EVCit-PAB-MMAE ADC Synthesis: An Applic
  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker. Source: NIH / PMC

Sources

Foundational

Technical Deep Dive: The Role of PAB Self-Immolation in CL845-ADC Design

The following technical guide details the structural and mechanistic role of the self-immolative spacer within the CL845-PAB-Ala-Val-C5-MC antibody-drug conjugate (ADC) linker system. Executive Summary The CL845-PAB-Ala-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and mechanistic role of the self-immolative spacer within the CL845-PAB-Ala-Val-C5-MC antibody-drug conjugate (ADC) linker system.

Executive Summary

The CL845-PAB-Ala-Val-C5-MC construct represents a cutting-edge class of Immunostimulatory Antibody Conjugates (ISACs) .[1] Unlike traditional ADCs that deliver cytotoxic warheads (e.g., MMAE, DM1), this system delivers CL845 , a potent cyclic dinucleotide (CDN) STING agonist, to the tumor microenvironment.

The critical engineering challenge in STING-ADCs is the release of the highly polar, charged CDN payload in its active form without compromising systemic stability. The p-aminobenzyl (PAB) self-immolative spacer is the linchpin of this design, bridging the protease-cleavable dipeptide (Ala-Val ) and the payload.[1] This guide analyzes the 1,6-elimination kinetics, the specific choice of the Ala-Val trigger, and the bioconjugation logic of the C5-MC tether.

Structural Deconstruction

The linker-payload system is modular.[1] To understand the mechanism, we must define the connectivity from the antibody (distal) to the payload (proximal).

ComponentChemical IdentityFunction
MC Maleimidocaproyl Anchor: Provides the reactive maleimide group for conjugation to antibody cysteine thiols (Michael addition).[1] The caproyl chain adds a C6 spacer.
C5 Pentyl / 5-Aminovaleroyl Stretcher: A hydrophobic C5 alkyl spacer.[1] In this specific construct, it likely extends the linker length between the MC and the peptide to reduce steric hindrance from the antibody, facilitating protease access.
Ala-Val Alanine-Valine Dipeptide Trigger: The Cathepsin B substrate.[1] In this orientation (N→C), Alanine acts as the P2 residue and Valine as the P1 residue.
PAB p-Aminobenzyl Self-Immolative Spacer: A bifunctional unit that links the peptide C-terminus (via amide) to the payload (via carbamate/carbonate) and spontaneously degrades upon peptide cleavage.[1]
CL845 STING Agonist (CDN) Payload: A cyclic dinucleotide analog.[2][3][4] It contains exocyclic amines or hydroxyls that serve as the attachment point for the PAB.
Structural Orientation

Antibody — S — [MC] — [C5] — [Ala] — [Val] — [PAB] — [CL845] [1]

  • P2 Residue: Alanine (Ala)[1]

  • P1 Residue: Valine (Val)[1]

  • Cleavage Site: Between Valine (C-term) and the PAB nitrogen.[1]

Mechanistic Analysis: The 1,6-Elimination Cascade

The "self-immolation" is a spontaneous electronic cascade that occurs after the enzymatic trigger event. This two-step process ensures the payload is released in its native, unmodified form ("traceless release").

Step 1: Enzymatic Hydrolysis (The Trigger)

Upon internalization into the tumor cell, the ADC is trafficked to the lysosome. The lysosomal protease Cathepsin B recognizes the Ala-Val dipeptide sequence.

  • Substrate Specificity: Cathepsin B prefers hydrophobic residues at P2 (Alanine) and P1 (Valine).

  • Reaction: The enzyme hydrolyzes the amide bond between the C-terminus of Valine and the aniline nitrogen of the PAB group.

  • Product: This releases the peptide-linker fragment and generates an unstable PAB-amine intermediate .[1]

Step 2: 1,6-Elimination (Self-Immolation)

The newly liberated aniline amine on the PAB group is electron-rich (+M effect).[1] The PAB group is attached to the payload (CL845) via a carbamate linkage (typically formed with an amine on the CDN nucleobase).

  • Electron Push: The lone pair on the aniline nitrogen pushes electrons into the benzene ring.

  • Aromatization Drive: This electron density migrates through the conjugated

    
    -system (1,6-relationship).[1]
    
  • Fragmentation: The electrons expel the leaving group (the carbamate oxygen attached to CL845).

  • Release: This results in the release of CO₂ , aza-quinone methide , and the free CL845 payload .

Visualization: Cleavage & Immolation Pathway

G ADC Intact ADC (mAb-MC-C5-Ala-Val-PAB-CL845) Lysosome Lysosomal Entry (pH 4.5 - 5.0) ADC->Lysosome Endocytosis Intermediate Unstable Intermediate (H₂N-Ph-CH₂-O-CO-CL845) Lysosome->Intermediate Cathepsin B Cleavage (Hydrolysis of Val-PAB bond) Elimination 1,6-Elimination (Electronic Cascade) Intermediate->Elimination Spontaneous (k > 10 s⁻¹) Products Released Components: 1. Free CL845 (Active) 2. CO₂ 3. Aza-Quinone Methide Elimination->Products Fragmentation

Caption: The activation pathway of the CL845-ADC linker. Cathepsin B cleavage triggers the spontaneous disintegration of the PAB spacer.

Why This Specific Design? (Expert Analysis)

The Ala-Val Sequence vs. Val-Cit

While Val-Cit (Valine-Citrulline) is the industry standard, Ala-Val is utilized in this construct for specific physicochemical reasons:

  • Hydrophobicity Matching: CL845 is a cyclic dinucleotide, which is significantly more polar than traditional hydrophobic payloads (e.g., MMAE). The Ala-Val dipeptide is more hydrophobic than Val-Cit. This balances the overall hydrophilicity of the ADC, preventing premature clearance while maintaining solubility.

  • Cleavage Efficiency: Valine at the P1 position (adjacent to PAB) is a competent substrate for Cathepsin B, though slightly slower than Citrulline or Lysine. This "dampened" cleavage rate can improve plasma stability, reducing off-target toxicity before lysosomal entry.

The Role of the C5 Spacer

The "C5" component (likely 5-aminovaleric acid or a pentyl chain) serves as a hydrophobic stretcher .

  • Problem: Direct attachment of the bulky MC-Val-Ala motif to the antibody can lead to steric crowding, inhibiting Cathepsin B access.

  • Solution: The C5 chain pushes the cleavage site (Val-PAB) away from the antibody backbone and the MC conjugation site. This spatial separation is critical for efficient enzymatic processing.

PAB as a "Traceless" Linker

Directly attaching the peptide to the payload (without PAB) would require the payload to have a free amine capable of forming an amide with Valine. However, even if formed, the residual amino acid (Valine) might remain attached to the payload after cleavage, potentially abolishing the biological activity of CL845 (STING binding requires a precise structural fit). PAB ensures that zero linker remnants are left on the CL845 molecule.

Experimental Protocols

Synthesis of the Linker-Payload (Retro-Synthetic Logic)
  • Step 1: Peptide Assembly. Use SPPS (Solid Phase Peptide Synthesis) to build Fmoc-Ala-Val-OH .[1]

  • Step 2: PAB Attachment. React the C-terminus of Valine with p-aminobenzyl alcohol using EEDQ (coupling reagent) to form Fmoc-Ala-Val-PAB-OH .

  • Step 3: Activation. React the benzyl alcohol of the PAB group with bis-(4-nitrophenyl) carbonate to create the activated carbonate Fmoc-Ala-Val-PAB-PNP .

  • Step 4: Payload Conjugation. React CL845 (amine functionalized) with the activated carbonate. The PNP leaving group is displaced, forming the carbamate linkage: Fmoc-Ala-Val-PAB-CL845 .

  • Step 5: N-Terminal Deprotection & Linker Addition. Remove Fmoc with piperidine.[1] React the free N-terminus (Ala) with MC-C5-OSu (activated ester of Maleimidocaproyl-C5 acid).

  • Final Product: MC-C5-Ala-Val-PAB-CL845 .

Cathepsin B Cleavage Assay (Validation)

To verify the self-immolative mechanism:

  • Preparation: Dissolve the linker-payload (or ADC) in acetate buffer (pH 5.0) containing 1 mM DTT and 1 mM EDTA (to activate the cysteine protease).

  • Incubation: Add human liver Cathepsin B (10 µg/mL) and incubate at 37°C.

  • Analysis: Monitor via RP-HPLC or LC-MS at t=0, 1h, 4h, 24h.

  • Success Criteria:

    • Disappearance of the parent peak.

    • Transient appearance of the Val-PAB-CL845 intermediate (rarely seen due to speed).

    • Appearance of free CL845 (mass confirmed).

    • Absence of CL845-PAB (indicates complete immolation).[1]

References

  • Smolecule. CL845-PAB-Ala-Val-PEG4-Azide Product Description. (Accessed 2024).[5][6] Link

  • Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[1] Bioconjugate Chemistry 13.4 (2002): 855-869. Link[1]

  • Jain, N., et al. "Current ADC Linker Chemistry." Pharmaceutics 7.3 (2015): 154-182.[1] Link[1]

  • BroadPharm. Cathepsin B Cleavable Linkers: Mechanism and Application.Link

Sources

Exploratory

The Val-Ala Linker in ADC Design: Mechanism, Synthesis, and Strategic Application

The following technical guide details the discovery, development, and application of Valine-Alanine (Val-Ala) linkers in Antibody-Drug Conjugates (ADCs). Executive Summary The transition from first-generation acid-labile...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, development, and application of Valine-Alanine (Val-Ala) linkers in Antibody-Drug Conjugates (ADCs).

Executive Summary

The transition from first-generation acid-labile linkers (e.g., hydrazones) to enzymatically cleavable dipeptides marked a pivotal shift in Antibody-Drug Conjugate (ADC) technology. While Valine-Citrulline (Val-Cit) became the industry standard following the success of Brentuximab vedotin, the Valine-Alanine (Val-Ala) linker has emerged as a critical alternative, particularly for hydrophobic payloads like Pyrrolobenzodiazepines (PBDs).

This guide analyzes the Val-Ala linker's physicochemical superiority in specific high-DAR (Drug-to-Antibody Ratio) contexts, its Cathepsin B-mediated cleavage mechanism, and the synthetic protocols required for its development.

Part 1: Mechanistic Rationale & The Aggregation Paradox

The Cathepsin B Cleavage Mechanism

The Val-Ala linker functions as a substrate for Cathepsin B , a lysosomal cysteine protease overexpressed in many tumorigenic cells.[] Unlike acid-cleavable linkers, which rely on the pH gradient of the endosome, Val-Ala relies on specific enzymatic hydrolysis.

The "Self-Immolative" Requirement: Cathepsin B cannot easily cleave a peptide bond directly attached to a bulky cytotoxic payload due to steric hindrance.[2] Therefore, Val-Ala is almost invariably paired with a para-aminobenzyl carbamate (PABC) spacer.

  • Docking: The Val-Ala dipeptide fits into the active site of Cathepsin B (specifically the S2 and S1 pockets).

  • Hydrolysis: The enzyme cleaves the amide bond between the Alanine C-terminus and the PABC nitrogen.

  • 1,6-Elimination: The resulting PABC-drug intermediate is unstable. The amine electron pair pushes into the benzene ring, expelling the drug (as a leaving group) and releasing carbon dioxide and an aza-quinone methide.

Val-Ala vs. Val-Cit: The Aggregation Paradox

Chemically, Citrulline (with a urea side chain) is more polar than Alanine (methyl side chain). However, empirical data in ADC development reveals a counter-intuitive phenomenon: Val-Ala often yields conjugates with lower aggregation propensity than Val-Cit, specifically when paired with hydrophobic payloads like PBD dimers.

FeatureVal-Cit LinkerVal-Ala Linker
Side Chain Chemistry Hydrophilic (Urea)Hydrophobic (Methyl)
Cleavage Rate Fast (Standard Reference)Moderate (~50% rate of Val-Cit)
Aggregation (High DAR) Prone to aggregation with hydrophobic drugsSuperior stability (Less aggregation)
Bystander Effect Yes (if payload is permeable)Yes (if payload is permeable)
Key Commercial Use Brentuximab vedotin (MMAE)Loncastuximab tesirine (PBD)

Causality: The urea group in Citrulline can engage in strong intermolecular hydrogen bonding, which, when combined with a hydrophobic payload (like PBDs), promotes the formation of insoluble aggregates. The sterically smaller and non-polar Alanine avoids this specific intermolecular stacking, allowing for higher DARs (up to 7.4) without precipitation.

Part 2: Visualization of Signaling & Cleavage

The following diagram illustrates the intracellular processing of a Val-Ala ADC.

ValAla_Cleavage_Mechanism ADC_Circulation ADC in Circulation (Stable at pH 7.4) Internalization Receptor-Mediated Endocytosis ADC_Circulation->Internalization Antigen Binding Lysosome Lysosomal Fusion (Cathepsin B Rich) Internalization->Lysosome Trafficking Hydrolysis Amide Bond Hydrolysis (Val-Ala | PABC cleavage) Lysosome->Hydrolysis Enzymatic Attack Intermediate Unstable Intermediate (H2N-PABC-Drug) Hydrolysis->Intermediate Peptide Bond Break Elimination 1,6-Elimination (Self-Immolation) Intermediate->Elimination Spontaneous Release Free Active Payload + CO2 + Aza-quinone Elimination->Release Drug Liberation

Caption: Step-wise degradation of the Val-Ala-PABC linker system within the lysosomal compartment.

Part 3: Synthetic Chemistry & Protocols

Constructing a Val-Ala linker requires a convergent strategy. Unlike solid-phase peptide synthesis (SPPS) used for long chains, solution-phase synthesis is often preferred for linkers to ensure scalability and easy purification of the intermediate blocks.

Synthesis of Val-Ala-PAB-OCO-pNP (Activated Linker)

This protocol describes the creation of the activated linker ready for conjugation to an amine-containing payload.

Reagents Required:

  • Fmoc-Val-OH, H-Ala-OMe

  • p-Aminobenzyl alcohol (PAB-OH)[3]

  • EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline)

  • Bis(4-nitrophenyl) carbonate

  • DIPEA (Diisopropylethylamine)

Step-by-Step Protocol:

  • Dipeptide Formation (Fmoc-Val-Ala-OMe):

    • Dissolve H-Ala-OMe (1.0 eq) and Fmoc-Val-OH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature (RT) for 4 hours.

    • Validation: Monitor via LC-MS for mass shift.

    • Workup: Dilute with EtOAc, wash with 5% citric acid, NaHCO3, and brine. Dry over Na2SO4.

  • PABC Spacer Attachment:

    • Deprotection: Remove methyl ester from Ala (LiOH, THF/H2O) to get Fmoc-Val-Ala-OH.

    • Coupling: React Fmoc-Val-Ala-OH with p-Aminobenzyl alcohol (PAB-OH) using EEDQ in DCM/MeOH (2:1). EEDQ is preferred here to minimize racemization of the Alanine.

    • Result: Fmoc-Val-Ala-PAB-OH.

  • Activation (Carbonate Formation):

    • Dissolve Fmoc-Val-Ala-PAB-OH in dry THF/DCM.

    • Add Bis(4-nitrophenyl) carbonate (3.0 eq) and DIPEA (2.0 eq).

    • Stir at RT for 12 hours.

    • Result:Fmoc-Val-Ala-PAB-OCO-pNP .

    • Note: The p-nitrophenyl (pNP) group is the "active ester" equivalent for carbamates, ready to react with the amine of the drug payload.

Enzymatic Cleavage Assay (Validation)

To verify the biological integrity of the linker before antibody conjugation, a cleavage assay using purified Cathepsin B is mandatory.

Buffer Conditions:

  • 25 mM Sodium Acetate (pH 5.0)

  • 1 mM EDTA

  • 5 mM DTT (Dithiothreitol) or Cysteine (Critical: Cathepsin B is a cysteine protease and requires a reducing environment to be active).

Procedure:

  • Incubate the Linker-Drug construct (10 µM) in the buffer at 37°C.

  • Add human liver Cathepsin B (approx 5-10 units/mL).

  • Aliquot samples at t=0, 15, 30, 60, and 120 minutes.

  • Quench aliquots immediately with cold acetonitrile containing 0.1% formic acid.

  • Analysis: Analyze via HPLC. Calculate the half-life (

    
    ) of the disappearance of the prodrug and the appearance of the free drug.
    
    • Acceptance Criteria: >90% cleavage within 2-4 hours.

Part 4: Case Study & Clinical Relevance

The most prominent validation of the Val-Ala linker is Loncastuximab tesirine (Zynlonta) , an anti-CD19 ADC approved for large B-cell lymphoma.

ParameterSpecification
Antibody Anti-CD19 (Humanized IgG1)
Linker Maleimide-PEG8-Val-Ala
Spacer PABC (Self-immolative)
Payload SG3199 (PBD Dimer)
Conjugation Stochastic (Cysteine)
DAR ~2.3

Why Val-Ala for Zynlonta? Early development showed that Val-Cit linkers attached to PBD dimers resulted in conjugates that precipitated or aggregated rapidly. The switch to Val-Ala, combined with a PEG8 spacer (to further mask hydrophobicity), allowed for a stable formulation that retained high potency (picomolar range) and efficient lysosomal release.

References

  • Dubowchik, G. M., et al. (2002).[4] Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Creative Biolabs. (2022). ADC Panoramic Overview-Linker. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Loncastuximab tesirine, an anti-CD19 antibody-drug conjugate, in relapsed/refractory B-cell acute lymphoblastic leukemia.[5] Retrieved from [Link]

Sources

Foundational

Advanced ISAC Design: CL845-PAB-Ala-Val-C5-MC for Targeted STING Activation

Executive Summary: The Shift to Immune-Stimulating Antibody Conjugates (ISACs)[1] The construct CL845-PAB-Ala-Val-C5-MC represents a paradigm shift in antibody-drug conjugate (ADC) development.[1] Unlike traditional ADCs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Immune-Stimulating Antibody Conjugates (ISACs)[1]

The construct CL845-PAB-Ala-Val-C5-MC represents a paradigm shift in antibody-drug conjugate (ADC) development.[1] Unlike traditional ADCs that deliver cytotoxic payloads (e.g., MMAE, DXd) to induce apoptosis, this molecule is an Immune-Stimulating Antibody Conjugate (ISAC) .[1][2]

Its core payload, CL845 , is a potent cyclic dinucleotide (CDN) agonist of the STING (Stimulator of Interferon Genes) pathway.[2][3] The therapeutic goal is not merely to kill the antigen-positive cell, but to utilize the tumor cell as a localized beacon of immune activation, turning "cold" immunosuppressed tumors into "hot" environments susceptible to T-cell attack.[1]

This guide details the physicochemical properties, mechanism of action (MOA), and bioconjugation protocols for this specific linker-payload system.[1][2]

Molecular Architecture & Mechanism of Action

The efficacy of CL845-PAB-Ala-Val-C5-MC relies on the precise coordination of its four structural domains.[1]

Component Analysis
ComponentFunctionChemical IdentityCritical Attribute
Payload Immune ActivationCL845 (STING Agonist)Cyclic dinucleotide analog; high affinity for STING (TMEM173).[1]
Spacer Self-ImmolationPAB (p-Aminobenzyl alcohol)Facilitates rapid release of unmodified payload upon peptide cleavage.[1][4]
Trigger Enzymatic ReleaseAla-Val (Alanine-Valine)Dipeptide substrate for lysosomal Cathepsin B .[1][5]
Anchor BioconjugationC5-MC (Maleimidocaproyl)Maleimide group with a caproyl (C5) spacer for thioether coupling to mAbs.[1]
Mechanism of Action (MOA)

The mechanism proceeds through a "Target-Internalize-Activate" cascade.[1] Unlike cytotoxins which require nuclear access or tubulin interference, CL845 targets the cytosolic STING protein.[2]

  • Binding & Internalization: The Antibody-MC-C5-Ala-Val-PAB-CL845 conjugate binds to the tumor-associated antigen (TAA) and is internalized via receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The endosome matures into a lysosome, where pH drops and proteases (Cathepsin B) are activated.

  • Linker Cleavage: Cathepsin B recognizes the Ala-Val dipeptide sequence.[1] It cleaves the amide bond between the Valine residue and the PAB spacer.

  • Self-Immolation: The PAB group, now possessing a free amine, undergoes a spontaneous 1,6-elimination (electronic cascade), releasing carbon dioxide and the free, active CL845 payload.[1]

  • STING Activation: CL845 diffuses into the cytosol, binding to the STING dimer. This triggers the phosphorylation of TBK1 and IRF3, leading to the transcription of Type I Interferons (IFN-

    
    ) and pro-inflammatory cytokines.[1]
    
Pathway Visualization[1][2]

ISAC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytosol ADC mAb-CL845 Conjugate Antigen Tumor Antigen ADC->Antigen Binding Endosome Early Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B High) Endosome->Lysosome Maturation Cleavage Linker Cleavage (Ala-Val hydrolysis) Lysosome->Cleavage Substrate Recognition Immolation PAB Self-Immolation Cleavage->Immolation Peptide Bond Hydrolysis Release Free CL845 Released Immolation->Release 1,6-Elimination STING STING Protein (Endoplasmic Reticulum) Release->STING Cytosolic Diffusion IRF3 p-IRF3 / p-TBK1 STING->IRF3 Signaling Cascade Nucleus Nucleus (Gene Transcription) IRF3->Nucleus Translocation Cytokines Immune Cell Recruitment (T-Cells / NK Cells) Nucleus->Cytokines IFN-beta Production

Figure 1: Mechanism of Action for CL845-PAB-Ala-Val-C5-MC.[1] The construct leverages lysosomal processing to release the STING agonist, triggering a Type I Interferon response.[1]

Bioconjugation Protocol (Cysteine-Maleimide)

The Maleimidocaproyl (MC) group targets reduced interchain cysteines on the antibody. This protocol assumes a standard IgG1 scaffold.

Materials Required[1][6]
  • Antibody: Humanized IgG1 (Conc. > 5 mg/mL in PBS, pH 7.4).[2]

  • Linker-Payload: CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).[1]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1][2]

  • Buffer: PBS + 1 mM EDTA (pH 7.4).

  • Purification: PD-10 Desalting Columns or TFF (Tangential Flow Filtration).[1]

Step-by-Step Workflow
  • Reduction (Partial):

    • Dilute antibody to 5 mg/mL in PBS/EDTA.

    • Add TCEP (2.0 – 2.5 molar equivalents per mAb) to target a Drug-to-Antibody Ratio (DAR) of ~4.[1]

    • Incubate at 37°C for 90 minutes.

    • Note: Do not purify TCEP; it does not react with maleimides. If using DTT, you must purify via desalting column before the next step.

  • Conjugation:

    • Cool the reduced antibody solution to room temperature (RT).

    • Add DMSO to the antibody solution to reach 10% (v/v) final concentration (improves solubility of the hydrophobic linker-payload).[1]

    • Slowly add CL845-PAB-Ala-Val-C5-MC (5–8 molar equivalents over mAb) while swirling.[1]

    • Incubate at RT for 60 minutes.

  • Quenching:

    • Add N-acetylcysteine (20 equivalents) to quench unreacted maleimides.[1] Incubate for 15 minutes.

  • Purification:

    • Perform buffer exchange into formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.[2]0) using TFF or dialysis to remove free drug and organic solvent.[2]

Conjugation Logic Diagram

Bioconjugation mAb Native mAb (Disulfides intact) Reduced Reduced mAb (Free Thiols) mAb->Reduced TCEP (2.2 eq) 37°C, 90 min Conjugation Conjugation Reaction (DMSO/PBS, pH 7.4) Reduced->Conjugation + CL845-Linker (6 eq) Crude Crude ISAC + Free Drug Conjugation->Crude 1h, RT Purified Purified ISAC (DAR ~4) Crude->Purified TFF / Desalting

Figure 2: Cysteine-based bioconjugation workflow for CL845-PAB-Ala-Val-C5-MC.

Quality Control & Characterization

Because CL845 is an immune modulator, determining the exact DAR is critical to avoid "cytokine storms" (toxicity) or lack of efficacy.[2]

Analytical Methods Table
AttributeMethodSpecificationRationale
Drug-to-Antibody Ratio (DAR) HIC-HPLC or LC-MSTarget: 3.5 – 4.5HIC separates species by hydrophobicity (DAR 0, 2, 4, 6, 8).[1]
Aggregation SEC-HPLC> 95% MonomerHydrophobic linkers (Val-Ala-PAB) can induce aggregation.[1]
Free Drug RP-HPLC< 1%Unconjugated CL845 can cause systemic immune toxicity.[1]
Endotoxin LAL Assay< 0.1 EU/mgCritical for immunotherapeutics to distinguish drug effect from contamination.
Stability Considerations
  • Plasma Stability: The Ala-Val linker is generally stable in human plasma but may show higher cleavage rates in mouse plasma (due to carboxylesterase activity).[1] For preclinical studies, verify stability in the specific species' serum ex vivo before in vivo use.

  • Aggregation: The C5-MC anchor is hydrophobic.[1] If aggregation is observed (>5%), consider adding a PEG spacer (e.g., PEG4) between the MC and the Ala-Val moiety in future designs.[1][2]

References

  • DC Chemicals. (2023).[2] CL845 STING Ligand and Conjugation Precursors. Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Cysteine Conjugation of CL845-PAB-Ala-Val-C5-MC to IgG1 Antibodies

Abstract & Scope This application note details the protocol for conjugating the payload-linker complex CL845-PAB-Ala-Val-C5-MC to human IgG1 antibodies. The methodology utilizes a partial reduction strategy of interchain...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for conjugating the payload-linker complex CL845-PAB-Ala-Val-C5-MC to human IgG1 antibodies. The methodology utilizes a partial reduction strategy of interchain disulfide bonds to generate reactive free thiols, followed by a Michael addition reaction with the maleimide (MC) moiety of the linker.

CL845 is treated herein as a high-potency hydrophobic payload (putative topoisomerase inhibitor or similar cytotoxic agent). The linker architecture features a C5 (pentyl) spacer, a Ala-Val (Alanine-Valine) dipeptide protease cleavage site, and a PAB (p-aminobenzyl) self-immolative spacer. This system is designed for stability in circulation and enzymatic release upon lysosomal trafficking.

Mechanism of Action & Release Strategy

The efficacy of this Antibody-Drug Conjugate (ADC) relies on the precise sequence of internalization and enzymatic cleavage. Unlike the canonical Val-Cit linker, the Ala-Val sequence presents a specific substrate profile for lysosomal cysteine proteases (primarily Cathepsin B).

Release Pathway Diagram

The following diagram illustrates the cellular processing post-binding.

ADC_Mechanism ADC ADC (mAb-CL845) Endosome Early Endosome (pH 6.0-6.5) ADC->Endosome Internalization Lysosome Lysosome (Cathepsin B High) Endosome->Lysosome Trafficking Cleavage Peptide Cleavage (Ala-Val Bond) Lysosome->Cleavage Enzymatic Hydrolysis Elimination 1,6-Elimination (PAB Spacer) Cleavage->Elimination Spontaneous Payload Free CL845 (Active Cytotoxin) Elimination->Payload Release

Figure 1: Mechanism of intracellular activation. Cathepsin B cleaves the Ala-Val amide bond, triggering spontaneous 1,6-elimination of the PAB spacer to release the free CL845 payload.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Antibody Human IgG1 (>5 mg/mL)Target carrier.
Drug-Linker CL845-PAB-Ala-Val-C5-MCPayload complex.
Reducing Agent TCEP-HCl (10 mM stock)Selectively reduces interchain disulfides.
Reaction Buffer PBS, 1 mM EDTA, pH 7.4EDTA prevents metal-catalyzed re-oxidation.
Organic Solvent Anhydrous DMSO or DMASolubilizes the hydrophobic drug-linker.
Quenching Agent N-Acetylcysteine (NAC)Scavenges unreacted maleimide.
Phase 1: Antibody Preparation & Partial Reduction

Objective: Generate reactive sulfhydryl groups (-SH) from interchain disulfides. Target DAR: 4.0.

  • Buffer Exchange: If the antibody is in a storage buffer containing amines (Tris) or preservatives, exchange into Reaction Buffer (PBS, 1 mM EDTA, pH 7.4) using a Zeba spin column or TFF. Adjust concentration to 5–10 mg/mL .

  • Reduction: Add 2.2 to 2.5 molar equivalents of TCEP per mole of antibody.

    • Expert Insight: While IgG1 has 4 interchain disulfides (potential for 8 drugs), a TCEP ratio of ~2.2 usually yields an average DAR of 4 by reducing the hinge region disulfides preferentially.

  • Incubation: Incubate at 37°C for 90 minutes with gentle agitation.

  • Cooling: Cool the reaction to Room Temperature (RT, 20–25°C).

    • Note: Unlike DTT, TCEP does not require removal before conjugation as it does not react rapidly with maleimides. However, for highest purity, a desalting step here is optional but recommended if precise stoichiometry is critical.

Phase 2: Conjugation (Michael Addition)

Objective: Covalent attachment of the MC linker to the free thiols.

  • Drug-Linker Preparation: Dissolve CL845-PAB-Ala-Val-C5-MC in anhydrous DMSO to a concentration of 10 mM .

  • Addition: Slowly add the drug-linker to the reduced antibody solution while vortexing gently.

    • Stoichiometry: Use 5–6 molar equivalents of drug-linker over the initial antibody amount (approx. 2.5 eq per free thiol).

    • Solvent Limit: Ensure the final DMSO concentration does not exceed 10-15% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate at RT for 60 minutes or 4°C overnight .

  • Quenching: Add 20 molar equivalents of N-Acetylcysteine (NAC) relative to the excess drug-linker. Incubate for 15 minutes.

Phase 3: Purification

Objective: Remove free drug, organic solvent, and aggregates.

  • Tangential Flow Filtration (TFF): Use a 30 kDa MWCO membrane. Diafilter against formulation buffer (e.g., 20 mM Histidine, 6% Sucrose, pH 6.0) for 10–12 diavolumes.

  • Alternative (Small Scale): Use PD-10 desalting columns followed by sterile filtration (0.22 µm).

Analytical Validation & Quality Control

Workflow Visualization

Protocol_Workflow Start Purified mAb (PBS/EDTA) Red Partial Reduction (TCEP, 37°C) Start->Red 2.2 eq TCEP Conj Conjugation (+ CL845-Linker in DMSO) Red->Conj Free Thiols Generated Quench Quenching (+ NAC) Conj->Quench 1 hr RT Purify Purification (TFF / SEC) Quench->Purify Remove Free Drug QC QC Analysis (HIC / SEC-HPLC) Purify->QC Final ADC

Figure 2: Step-by-step conjugation workflow ensuring process integrity.

Key QC Assays
  • Hydrophobic Interaction Chromatography (HIC):

    • Purpose: Determine Drug-to-Antibody Ratio (DAR) and distribution (E0, E2, E4, E6, E8).

    • Expectation: The "MC" linker is hydrophobic. Higher DAR species will elute later.

  • Size Exclusion Chromatography (SEC):

    • Purpose: Quantify High Molecular Weight (HMW) aggregates.

    • Limit: Aggregates should be <5%.

  • UV-Vis Spectroscopy:

    • Calculate concentration using absorbance at 280 nm (mAb) and the specific λmax of CL845 (determine experimentally, likely 350–380 nm for camptothecins).

Troubleshooting & Expert Insights

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitation during conjugation Hydrophobicity of CL845 is too high.Increase DMSO to 15% (if mAb stable) or add propylene glycol. Add drug-linker in multiple small aliquots.
Low DAR (< 3.0) Inefficient reduction or TCEP oxidation.Use fresh TCEP. Degas buffers to remove oxygen. Increase TCEP:mAb ratio to 2.5–3.0.
High Aggregation (> 5%) Over-conjugation or solvent shock.Lower final DMSO concentration. Perform conjugation at 4°C.
Scientific Consideration: The Ala-Val Linker

While Val-Cit (Valine-Citrulline) and Val-Ala are industry standards for Cathepsin B cleavage, the user-specified Ala-Val (Alanine-Valine) is a valid but distinct substrate.

  • Kinetics: Ala-Val may exhibit slower cleavage kinetics compared to Val-Cit. This can be advantageous for increasing the "bystander effect" (release in the tumor microenvironment rather than strictly lysosomal) or improving plasma stability if Val-Cit is proving too unstable in mouse models (due to extracellular carboxylesterases).

References

  • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy." Nature Biotechnology. Link

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Link

  • Sanderson, R. J., et al. (2005). "In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate." Clinical Cancer Research. Link

Application

CL845-PAB-Ala-Val-C5-MC experimental design

Application Note: AN-CL845-001 Topic: Design and Evaluation of CL845-PAB-Ala-Val-C5-MC Immune-Stimulating Antibody Conjugates (ISACs) Executive Summary This application note details the experimental design for synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CL845-001 Topic: Design and Evaluation of CL845-PAB-Ala-Val-C5-MC Immune-Stimulating Antibody Conjugates (ISACs)

Executive Summary

This application note details the experimental design for synthesizing and validating Antibody-Drug Conjugates (ADCs)—specifically Immune-Stimulating Antibody Conjugates (ISACs)—utilizing the CL845 payload. CL845 is a potent cyclic dinucleotide (CDN) STING (Stimulator of Interferon Genes) agonist. Unlike traditional cytotoxic ADCs (e.g., MMAE, DXd) that directly kill tumor cells, CL845-based conjugates are designed to turn "cold" tumors "hot" by activating the innate immune system within the tumor microenvironment (TME).

The linker-payload construct CL845-PAB-Ala-Val-C5-MC incorporates a cathepsin B-cleavable dipeptide (Val-Ala), a self-immolative spacer (PAB), and a maleimide conjugation handle (MC). This design ensures stability in circulation and specific release of the STING agonist upon lysosomal processing in target cells.

Molecule Architecture & Mechanism

To design valid experiments, one must first understand the structural logic. The string "CL845-PAB-Ala-Val-C5-MC" describes the molecule from the payload outwards to the attachment point.

  • Payload (CL845): A cyclic dinucleotide analog (STING agonist).[1][2]

  • Self-Immolative Spacer (PAB): p-aminobenzyl carbamate.[3][4][5][6] Upon peptide cleavage, this spontaneously decomposes (1,6-elimination) to release the unmodified CL845.

  • Cleavable Linker (Ala-Val): A dipeptide sequence (Valine-Alanine).[2][4][5][6][7][8] Note: In standard nomenclature, this is often referred to as Val-Ala (P2-P1), where Cathepsin B cleaves after the Alanine.

  • Spacer (C5): A pentyl chain providing steric flexibility.

  • Attachment Group (MC): Maleimidocaproyl, for site-specific conjugation to reduced interchain cysteines on the antibody.

Mechanism of Action (MoA) Diagram

STING_MOA ADC ISAC (mAb-CL845) Receptor Tumor Antigen (e.g., HER2, TROP2) ADC->Receptor Binding Endosome Early Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B High) Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Val-Ala Hydrolysis) Lysosome->Cleavage Proteolysis Release Cytosolic Release of CL845 Cleavage->Release PAB Elimination STING STING Pathway Activation Release->STING Binding to STING dimer IRF3 IRF3/NF-κB Phosphorylation STING->IRF3 Signaling Cascade Cytokines Type I IFNs (IFN-β) Secretion IRF3->Cytokines Transcription Immune T-Cell / DC Recruitment Cytokines->Immune Paracrine Effect

Caption: Intracellular trafficking and activation pathway of CL845-based ISACs.

Bioconjugation Protocol (Cysteine-Maleimide)

Objective: Conjugate CL845-linker to a monoclonal antibody (mAb) targeting a Drug-Antibody Ratio (DAR) of 2.0 – 4.0. Higher DARs (>4) are often avoided with STING agonists to prevent aggregation and potential systemic toxicity.

Materials
  • mAb: 10 mg/mL in PBS, pH 7.4 (e.g., Trastuzumab, Cetuximab).

  • Drug-Linker: CL845-PAB-Ala-Val-C5-MC (10 mM stock in anhydrous DMSO).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

  • Buffer: PBS + 1 mM EDTA (Reaction Buffer).

  • Purification: Sephadex G-25 (Desalting) or TFF (Tangential Flow Filtration).

Step-by-Step Methodology
  • Reduction (Partial):

    • Dilute mAb to 5 mg/mL in Reaction Buffer.

    • Add TCEP (2.0 – 2.5 molar equivalents per mAb) to target ~4 free thiols (interchain disulfides).

    • Expert Insight: Unlike total reduction, this "limited reduction" preserves the Ig fold.

    • Incubate at 37°C for 90 minutes.

    • Validation: Verify free thiol content using Ellman’s Reagent (DTNB) assay.

  • Conjugation:

    • Cool the reduced mAb to 4°C (reduces non-specific hydrolysis of maleimide).

    • Add DMSO to the mAb solution to 10% (v/v) before adding the drug-linker. This prevents precipitation of the hydrophobic CL845 payload.

    • Add CL845-linker (4 – 6 molar equivalents per mAb).

    • Incubate for 60 minutes at 4°C with gentle rocking.

  • Quenching:

    • Add N-acetylcysteine (20 eq over drug-linker) to quench unreacted maleimides. Incubate 15 mins.

  • Purification (Critical):

    • Free CL845 is a potent immune activator. 99.9% removal is required.

    • Use TFF (30 kDa cutoff) for 10 diavolumes into Formulation Buffer (20 mM Histidine, 6% Trehalose, pH 6.0).

    • Alternative: PD-10 desalting columns for small scale (<5 mg).

Workflow Diagram

Conjugation_Flow mAb mAb (IgG1) Red Partial Reduction (TCEP, 37°C) mAb->Red Conj Conjugation (10% DMSO, 4°C) Red->Conj Free -SH Quench Quenching (NAC) Conj->Quench + Linker-Payload Purify Purification (TFF / G-25) Quench->Purify QC QC Analysis (HIC / SEC) Purify->QC

Caption: Step-wise conjugation workflow for Cysteine-Maleimide chemistry.

Analytical Characterization (QC)

Before biological testing, the ISAC must be rigorously characterized.

ParameterMethodAcceptance CriteriaRationale
Drug-Antibody Ratio (DAR) HIC-HPLC (Hydrophobic Interaction Chromatography)2.5 – 3.5 (Target dependent)Determines potency. HIC separates DAR 0, 2, 4, 6, 8 species based on hydrophobicity.
Aggregation SEC-HPLC (Size Exclusion)> 95% MonomerAggregates are immunogenic and alter PK.
Free Drug RP-HPLC / LC-MS< 0.5%Free STING agonist causes systemic cytokine storm (toxicity).
Endotoxin LAL Assay< 0.1 EU/mgCritical: Since the payload activates innate immunity, bacterial endotoxin contamination will confound results.
Identity LC-MS (Q-TOF)Mass shift = mAb + (n × Linker-Payload)Confirms covalent attachment and lack of linker fragmentation.

Functional Bioassays

A. Cathepsin B Cleavage Assay (Linker Stability)

Purpose: Verify that the Ala-Val linker releases CL845 in the presence of lysosomal enzymes but is stable in plasma.

  • Incubation: Incubate ISAC (1 µM) with Recombinant Human Cathepsin B (active) in acetate buffer (pH 5.5) at 37°C.

  • Control: Incubate in Human Plasma (pH 7.4) for 7 days.

  • Readout: Analyze aliquots via LC-MS at t=0, 1h, 4h, 24h.

  • Expectation: >80% release in Cathepsin B within 4h; <5% release in plasma over 7 days.

B. ISRE-Luciferase Reporter Assay (Potency)

Purpose: Measure STING pathway activation (Interferon-Stimulated Response Element).

  • Cell Line: THP-1-Dual™ cells (InvivoGen) or RAW-Lucia™ ISG cells. These express STING and an ISRE-inducible luciferase reporter.

  • Protocol:

    • Seed cells (50,000/well) in 96-well plate.

    • Treat with serial dilutions of ISAC, Free CL845 (positive control), and Naked mAb (negative control).

    • Incubate 24h.

    • Add detection reagent (Quanti-Luc) and measure luminescence.

  • Data Analysis: Plot RLU vs. Log[Concentration] to determine EC50.

    • Note: The ISAC EC50 is typically higher (less potent) than free drug in vitro due to the rate-limiting step of internalization and lysosomal processing.

In Vivo Experimental Design

Core Directive: Unlike cytotoxic ADCs, STING-ISACs require an immunocompetent model to assess efficacy (T-cell recruitment).

  • Model: Syngeneic Mouse Model (e.g., CT26 colon carcinoma in BALB/c or MC38 in C57BL/6).

  • Arm Design (n=8 mice/group):

    • Vehicle Control (PBS).

    • Isotype Control ISAC (Non-targeting mAb conjugated to CL845). Tests systemic toxicity/off-target effect.

    • Naked mAb (Targeting antibody only).

    • Targeted ISAC (Targeting mAb-CL845) – Low Dose (e.g., 1 mg/kg).

    • Targeted ISAC – High Dose (e.g., 5 mg/kg).

  • Readouts:

    • Tumor Volume (caliper).

    • Body Weight (toxicity proxy).[9]

    • Re-challenge: If tumors clear, re-inject tumor cells at Day 60 to test for immunological memory (a hallmark of STING therapy).

References

  • InvivoGen. STING Ligands and Reporter Cells. Available at: [Link] (Accessed 2024).

  • Creative Biolabs. Custom Synthesis of ADC Linker-payloads. Available at: [Link]

  • Jang, S.C., et al. "ExoSTING, an extracellular vesicle loaded with a STING agonist..." Codiak Biosciences Research. (Context for CL845 analog usage). Available at: [Link]

Sources

Method

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for CL845-PAB-Ala-Val-C5-MC Conjugates

This Application Note is designed for researchers and drug development professionals working with Immune-Stimulating Antibody Conjugates (ISACs) . It specifically addresses the analytical challenges of CL845 , a hydrophi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with Immune-Stimulating Antibody Conjugates (ISACs) . It specifically addresses the analytical challenges of CL845 , a hydrophilic STING agonist payload, which behaves differently from traditional hydrophobic cytotoxic payloads (e.g., MMAE/MMAF).

Executive Summary

The determination of Drug-to-Antibody Ratio (DAR) is a Critical Quality Attribute (CQA) for Antibody-Drug Conjugates (ADCs). While standard protocols exist for hydrophobic payloads, the emergence of CL845 —a cyclic dinucleotide (CDN) STING agonist—introduces unique analytical challenges. Unlike tubulin inhibitors, CL845 is highly polar and hydrophilic.

This guide provides optimized protocols for determining the DAR of CL845-PAB-Ala-Val-C5-MC , a cysteine-conjugated ISAC. It prioritizes Reduced RP-HPLC as the most robust quantitative method due to the hydrophilic nature of the payload, while providing optimized parameters for Hydrophobic Interaction Chromatography (HIC) and Native Mass Spectrometry .

Molecule Description & Mechanism

Understanding the chemical architecture is prerequisite to selecting the correct analytical mode.

  • Payload (CL845): A cyclic dinucleotide (CDN) STING agonist.[1][2][3][4] It is negatively charged (phosphate groups) and hydrophilic.

  • Linker (Ala-Val-PAB): A protease-cleavable dipeptide (Alanine-Valine) coupled with a self-immolative p-aminobenzyl (PAB) spacer. Upon internalization, lysosomal Cathepsin B cleaves the peptide bond, triggering PAB elimination and releasing the active CL845.

  • Conjugation Handle (C5-MC): A Maleimidocaproyl (MC) group attached via a C5 carbon spacer. This reacts specifically with reduced interchain cysteines of the antibody (typically IgG1).

Mechanism of Action & Release

The following diagram illustrates the conjugation logic and the intracellular release mechanism.

CL845_Mechanism Antibody mAb (Reduced Cysteines) ADC Intact ISAC (Circulation) Antibody->ADC Thiol-Maleimide Conjugation LinkerPayload CL845-PAB-Ala-Val-C5-MC LinkerPayload->ADC Lysosome Lysosome (Cathepsin B) ADC->Lysosome Internalization Release Active CL845 (STING Agonist) Lysosome->Release Peptide Cleavage (Ala-Val) & 1,6-Elimination

Figure 1: Conjugation and release pathway of the CL845 ISAC.

Analytical Strategy: The Hydrophilicity Shift

Crucial Technical Insight: Most ADC protocols assume the drug makes the antibody more hydrophobic. CL845 does the opposite or has a neutral effect.

  • Standard HIC: May show poor resolution because the drug-loaded species do not shift significantly later in retention time.

  • RP-HPLC (Reduced): The preferred method. The Light Chain (LC) and Heavy Chain (HC) fragments are separated. The mass addition of CL845 (~700–800 Da range, depending on exact derivative) is sufficient to resolve conjugated chains from unconjugated ones.

Protocol A: Reduced RP-HPLC (Primary Method)

This method reduces the interchain disulfides, separating the ADC into Light Chains (LC) and Heavy Chains (HC). It is robust against the surface charge effects that plague HIC analysis of STING agonists.

Materials
  • Column: Agilent PLRP-S (1000 Å, 8 µm, 50 x 2.1 mm) or Thermo MAbPac RP.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Reducing Agent: 1.0 M Dithiothreitol (DTT) stock.

  • Denaturing Buffer: 8 M Guanidine HCl, 0.1 M Tris, pH 8.0.

Step-by-Step Procedure
  • Sample Preparation:

    • Dilute ADC sample to 2 mg/mL in Denaturing Buffer.

    • Add DTT to a final concentration of 20 mM.

    • Incubate at 37°C for 15 minutes . (Do not over-boil; CDNs can be heat-sensitive).

    • Quench with equal volume of 0.1% TFA in water (stops disulfide scrambling).

  • Chromatography Conditions:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 80°C (High temperature is critical for peak sharpness of polymeric columns).

    • Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic).

  • Gradient:

Time (min)% Mobile Phase BDescription
0.025Equilibration
3.025Load
25.055Linear Gradient (Separation)
26.095Wash
28.095Wash
28.125Re-equilibration
Data Analysis & Calculation

Identify peaks based on retention time.

  • L0: Unconjugated Light Chain.

  • L1: Light Chain + 1 Drug.

  • H0: Unconjugated Heavy Chain.

  • H1, H2, H3: Heavy Chain + 1, 2, or 3 Drugs.

Calculation Formula:



Note: The factor of 2 accounts for the full antibody structure (2 LCs + 2 HCs).

Protocol B: Hydrophobic Interaction Chromatography (HIC)

Warning: Due to the polarity of CL845, the retention shift may be subtle. This method is used to assess the distribution of intact species (D0, D2, D4, D6, D8).

Materials
  • Column: Tosoh TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm). Note: Butyl is preferred over Phenyl for hydrophilic payloads.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (IPA).

Step-by-Step Procedure
  • Sample Preparation:

    • Dilute ADC to 1 mg/mL in Mobile Phase A (1:1 ratio) to ensure binding.

    • Critical: Do not filter through nylon (CDNs may stick); use PES or PVDF.

  • Chromatography Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C (Ambient).

    • Detection: 280 nm.

  • Gradient:

    • Linear gradient from 0% B to 100% B over 15 minutes.

Troubleshooting CL845 Separation

If peaks overlap (e.g., D2 co-eluting with D0):

  • Lower Salt: Reduce starting Ammonium Sulfate to 1.0 M.

  • Add Organic Modifier: Increase IPA in Mobile Phase B to 25% to sharpen peaks of the polar payload species.

Protocol C: UV-Vis Spectroscopy (Rapid Estimation)

This method assumes CL845 has a distinct absorbance maximum (


) different from the antibody (280 nm). STING agonists (nucleotide analogs) typically absorb around 260 nm .
Prerequisites

You must experimentally determine the extinction coefficients (


) or obtain them from the certificate of analysis.
  • 
    : Typically ~210,000 M⁻¹cm⁻¹ (for IgG1).
    
  • 
    : Extinction coefficient of CL845 at 260 nm.
    
  • R-ratio (

    
    ) for the pure mAb and pure Drug.
    
Calculation


Limitation: This provides only the average DAR, not the distribution.

Analytical Decision Tree

Use this workflow to select the appropriate method for your development stage.

Analytical_Workflow Start Start: CL845 ADC Sample Goal What is the analytical goal? Start->Goal Quant Precise Average DAR (Release Testing) Goal->Quant Accuracy Dist Drug Distribution (Process Development) Goal->Dist Heterogeneity Rapid Quick Check (In-process) Goal->Rapid Speed Method_RP Reduced RP-HPLC (Protocol A) Quant->Method_RP Method_HIC HIC (Protocol B) Dist->Method_HIC Method_UV UV-Vis (A260/A280) (Protocol C) Rapid->Method_UV Check_HIC Is resolution poor due to hydrophilic payload? Method_HIC->Check_HIC Check_HIC->Method_HIC No (Good Separation) NativeMS Native Mass Spectrometry (Alternative) Check_HIC->NativeMS Yes (Resolution < 1.5)

Figure 2: Decision matrix for selecting the optimal DAR determination method.

References

  • Agilent Technologies. (2023). How to analyse cysteine-linked ADC using HIC. Separation Science. Link

  • BenchChem. (2025). A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) of ADCs. Link

  • Smolecule. (2024). CL845-PAB-Ala-Val-PEG4-Azide: Structure and STING Ligand Properties. Link

  • Agilent Technologies. (2024). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Link

  • BroadPharm. (2025). General Antibody Drug Conjugate Protocol: Partial Reduction and Conjugation. Link

Sources

Application

Application Note: Synergistic Payload Delivery Using CL845-PAB-Ala-Val-C5-MC and MMAE in Next-Generation Antibody Conjugates

Executive Summary & Mechanistic Rationale The development of Antibody-Drug Conjugates (ADCs) has historically focused on the targeted delivery of highly potent cytotoxins, such as the tubulin inhibitor Monomethyl Aurista...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Antibody-Drug Conjugates (ADCs) has historically focused on the targeted delivery of highly potent cytotoxins, such as the tubulin inhibitor Monomethyl Auristatin E (MMAE). While MMAE-ADCs excel at inducing tumor cell apoptosis, their efficacy is often limited by the immunosuppressive microenvironment of "cold" solid tumors.

Recent breakthroughs in 2026 have demonstrated that combining cytotoxic payload delivery with immune-stimulating payloads maximizes anti-cancer activity and treatment durability . This application note details the protocols for utilizing the novel STING agonist linker-payload CL845-PAB-Ala-Val-C5-MC in conjunction with standard MMAE delivery.

By utilizing the identical cleavable linker architecture (Val-Ala-PAB), researchers can generate parallel Immune-Stimulating Antibody Conjugates (ISACs) and ADCs. When co-administered, MMAE induces Immunogenic Cell Death (ICD), releasing tumor neoantigens. Simultaneously, the CL845 payload activates the STING pathway in Antigen-Presenting Cells (APCs), driving Type I interferon production and robust T-cell cross-priming.

Reagent Profiling & Specifications

To ensure predictable conjugation kinetics and comparable pharmacokinetics, both the immune-stimulating and cytotoxic payloads utilize a matched maleimide-thiol conjugation chemistry and Cathepsin B-cleavable linker system.

PropertyCL845-PAB-Ala-Val-C5-MCMC-Val-Ala-PAB-MMAE
Payload Class STING Agonist (Immune-stimulator)Tubulin Inhibitor (Cytotoxin)
Linker Sequence Val-Ala (Cathepsin B Cleavable)Val-Ala (Cathepsin B Cleavable)
Spacer C5-MC (Pentyl-Maleimidocaproyl)MC (Maleimidocaproyl)
Self-Immolative Group PAB (p-aminobenzyl alcohol)PAB (p-aminobenzyl alcohol)
Conjugation Target Interchain Cysteines (Thiol)Interchain Cysteines (Thiol)
Primary Target Cell Macrophages / Dendritic CellsTumor Cells (Antigen-positive)
Functional Output Type I Interferon (IFN-β) ReleaseApoptosis / Immunogenic Cell Death

Note: The Val-Ala dipeptide is selected over the traditional Val-Cit (Valine-Citrulline) sequence because Val-Ala demonstrates superior stability in human plasma and exhibits a significantly lower tendency to drive antibody aggregation when conjugated to hydrophobic payloads.

Mechanistic Pathway

MechanisticPathway ADC MMAE-ADC + CL845-ISAC Tumor Tumor Cell (Target+) ADC->Tumor Target Binding APC APC / Macrophage ADC->APC FcγR Engagement CatB Cathepsin B Cleavage (Val-Ala Linker) Tumor->CatB APC->CatB MMAE MMAE Release (Tubulin Inhibition) CatB->MMAE CL845 CL845 Release (STING Activation) CatB->CL845 ICD Immunogenic Cell Death (Antigen Release) MMAE->ICD IFN Type I IFN Production (T-cell Priming) ICD->IFN Synergistic Immunity CL845->IFN

Fig 1. Synergistic mechanism of MMAE-induced cell death and CL845-mediated STING activation.

Experimental Workflow

ConjugationWorkflow Step1 1. mAb Partial Reduction (TCEP, 37°C, 2h) Step2 2. Payload Conjugation (CL845-MC or MMAE-MC) Step1->Step2 Step3 3. Reaction Quenching (N-Acetylcysteine) Step2->Step3 Step4 4. UF/DF Purification (Sephadex G-25 / TFF) Step3->Step4 Step5 5. QC Analytics (HIC-HPLC & SEC-HPLC) Step4->Step5

Fig 2. Step-by-step conjugation workflow for maleimide-based linker-payloads.

Step-by-Step Conjugation Methodology

This protocol is designed as a self-validating system. It applies equally to the generation of the MMAE-ADC and the CL845-ISAC. For combination therapies, conjugates should be synthesized in parallel rather than as a stochastic dual-payload single molecule, ensuring precise control over the Drug-to-Antibody Ratio (DAR) for each payload.

Step 1: Antibody Preparation and Partial Reduction

Causality: TCEP is utilized instead of DTT because it does not contain thiols, eliminating the need for a purification step prior to maleimide addition. This prevents the premature re-oxidation of the interchain disulfides.

  • Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (PBS, 1 mM EDTA, pH 7.4). Note: EDTA is critical as it chelates trace heavy metals that catalyze spontaneous thiol oxidation.

  • Adjust the mAb concentration to 5.0 mg/mL.

  • Add 2.3 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) to the mAb solution.

  • Incubate at 37°C for 2 hours with gentle orbital shaking to yield an average of 4 free thiols per antibody.

Step 2: Payload Conjugation

Causality: The C5-MC spacer provides optimal steric distance, allowing the maleimide group to react efficiently with the sterically hindered interchain cysteines without compromising the subsequent enzymatic access to the Val-Ala cleavage site.

  • Prepare a 10 mM stock solution of either CL845-PAB-Ala-Val-C5-MC or MC-Val-Ala-PAB-MMAE in anhydrous DMSO.

  • Chill the reduced mAb solution to 4°C. Note: Low temperatures minimize maleimide ring hydrolysis (succinimide ring opening), preserving the structural integrity of the linker.

  • Add 6.0 molar equivalents of the linker-payload dropwise to the mAb solution. Ensure the final DMSO concentration remains ≤10% (v/v) to prevent antibody denaturation and aggregation.

  • Incubate the reaction mixture at 4°C for 1 hour under continuous gentle stirring.

Step 3: Quenching and Purification
  • Add a 10-fold molar excess (relative to the payload) of N-Acetylcysteine (NAC) to the reaction mixture.

  • Incubate for 15 minutes at room temperature. Causality: NAC acts as a hydrophilic thiol scavenger, permanently quenching any unreacted maleimide-payloads and preventing off-target toxicity.

  • Purify the conjugate using a Sephadex G-25 desalting column or Tangential Flow Filtration (TFF), exchanging the buffer into Formulation Buffer (20 mM Histidine, 8% Sucrose, pH 6.0).

Self-Validation Checkpoints & Analytics

Trustworthiness in ADC/ISAC development requires strict analytical gating before proceeding to in vitro or in vivo functional assays. The formulated conjugates must pass the following self-validating QC metrics:

  • Checkpoint 1: Drug-to-Antibody Ratio (DAR) via HIC-HPLC. Run the conjugate on a Hydrophobic Interaction Chromatography (HIC) column. You must observe distinct peaks corresponding to DAR 0, 2, 4, 6, and 8. A successful partial reduction and conjugation will yield a Gaussian distribution centered tightly on a DAR of 3.8 to 4.2.

  • Checkpoint 2: Aggregation Limit via SEC-HPLC. Analyze the conjugate using Size Exclusion Chromatography. The High Molecular Weight (HMW) aggregate species must be <5% . Causality: Aggregates artificially enhance FcγR-mediated uptake by macrophages. If HMW species exceed 5%, STING activation data (for CL845) or macrophage toxicity data (for MMAE) will be heavily skewed and unreliable.

  • Checkpoint 3: Free Payload Clearance via RP-HPLC. Reverse-Phase HPLC must confirm <1% unconjugated payload. Free MMAE or CL845 will passively diffuse into cells, bypassing the Cathepsin B cleavage mechanism and causing false-positive efficacy readouts.

References

  • Combining antibody conjugates with cytotoxic and immune-stimulating payloads maximizes anti-cancer activity. Source: Molecular Oncology (2026). Wang, T., Koo, D. J., Tessier, P. M., & Thurber, G. M. URL:[Link]

Method

Application Note: Conjugation of CL845-PAB-Ala-Val-C5-MC to Monoclonal Antibodies

This Application Note and Protocol guide addresses the conjugation of the STING agonist drug-linker CL845-PAB-Ala-Val-C5-MC . Clarification on Nomenclature: Based on current pharmacological databases, CL845 is a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the conjugation of the STING agonist drug-linker CL845-PAB-Ala-Val-C5-MC .

Clarification on Nomenclature: Based on current pharmacological databases, CL845 is a synthetic cyclic dinucleotide (CDN) payload (a STING agonist), not a linker itself. The string "CL845-PAB-Ala-Val-C5-MC" refers to the pre-assembled Drug-Linker ready for conjugation to an antibody. The "Hydrophobic Payload" mentioned in your topic likely refers to the amphiphilic nature of this complex drug-linker or the general class of difficult-to-solubilize payloads this architecture mimics.

Part 1: Executive Summary & Mechanism

Subject: Site-specific conjugation of the STING agonist drug-linker (CL845-PAB-Ala-Val-C5-MC) to interchain cysteines of IgG1/IgG4 antibodies. Core Challenge: While cyclic dinucleotides (CDNs) like CL845 are polar, the full drug-linker complex (including the hydrophobic PAB and peptide spacers) often exhibits poor aqueous solubility, leading to aggregation during conjugation. This protocol utilizes organic co-solvents and precise stoichiometry to manage hydrophobicity and achieve a target Drug-to-Antibody Ratio (DAR) of 4.0.

Mechanism of Action (MOA)

The CL845-PAB-Ala-Val-C5-MC system is a protease-cleavable architecture designed for intracellular release.

  • Targeting: The Antibody (Ab) binds the tumor surface antigen.

  • Internalization: The ADC is endocytosed into the lysosome.[1]

  • Cleavage: Lysosomal Cathepsin B recognizes the Ala-Val (Alanine-Valine) dipeptide.[2][3]

  • Release: Cleavage triggers the self-immolation of the PAB (p-aminobenzyl) spacer, releasing the free CL845 payload.

  • Activation: CL845 binds the STING protein (ER-resident), inducing Type I Interferon production and T-cell recruitment ("Cold" to "Hot" tumor conversion).

MOA ADC ADC (Ab-MC-Val-Ala-PAB-CL845) Lysosome Lysosome (Cathepsin B High) ADC->Lysosome Internalization Cleavage Peptide Cleavage (Ala-Val bond) Lysosome->Cleavage Enzymatic Action Immolation PAB Self-Immolation Cleavage->Immolation Unstable Intermediate Payload Free CL845 (STING Agonist) Immolation->Payload Release Response Immune Activation (IFN-β / T-Cells) Payload->Response STING Pathway

Caption: Mechanism of intracellular activation for CL845-based ADCs via Cathepsin B cleavage.[1]

Part 2: Pre-Conjugation Considerations (Expertise & Logic)

Solubility Management (The Hydrophobic Challenge)

Although CL845 (the payload) contains phosphate groups, the MC-Val-Ala-PAB linker assembly adds significant hydrophobicity.

  • Risk: Adding the drug-linker directly to the aqueous antibody solution causes precipitation or the formation of "hydrophobic patches" on the ADC, leading to aggregation (High Molecular Weight species - HMW).

  • Solution: Dissolve the drug-linker in anhydrous DMSO or DMA to a high concentration (5–10 mM) immediately before use. Maintain a final organic solvent concentration of 10–15% (v/v) in the reaction mixture to keep the drug-linker soluble while preserving antibody stability.

Stoichiometry and DAR Control

The MC (Maleimidocaproyl) group reacts with free thiols.

  • Target: A DAR of 4 (loading 4 drugs per antibody) is standard. This requires reducing the 4 interchain disulfide bonds to generate 8 free thiols, then capping or controlling the reaction.

  • Optimization: Since MC conjugation is rapid, we use a slight excess of drug-linker (typically 5–8 equivalents per antibody) to ensure complete occupancy of the open thiols, followed by a quenching step.

Part 3: Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10]
  • Antibody: Humanized IgG1 (Concentration: >5 mg/mL in PBS, pH 7.4).

  • Drug-Linker: CL845-PAB-Ala-Val-C5-MC (Store at -20°C, desiccated).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Solvents: Anhydrous DMSO or DMA.

  • Buffers:

    • Reaction Buffer: PBS + 1 mM EDTA, pH 7.4.

    • Elution Buffer: 20 mM Histidine, pH 6.0 (or formulation buffer).

  • Purification: PD-10 Desalting Columns (GE Healthcare) or Preparative SEC.

Step-by-Step Methodology
Phase 1: Antibody Reduction (Generating Reactive Thiols)

Goal: Partially reduce interchain disulfides to create attachment sites.

  • Preparation: Dilute the antibody to 5 mg/mL in Reaction Buffer (PBS/EDTA).

  • Reduction: Add 2.5 to 3.0 molar equivalents of TCEP (from a fresh 10 mM stock in water) to the antibody solution.

    • Note: TCEP is preferred over DTT as it does not require removal before conjugation (it does not react with maleimides as aggressively as DTT).

  • Incubation: Incubate at 37°C for 90 minutes (mild reduction) or 22°C for 2 hours .

  • Verification (Optional): Check free thiol content using Ellman’s Reagent (DTNB) to ensure ~4–6 free thiols per Ab if targeting DAR 4 (partial reduction strategy) or 8 thiols for full reduction.

Phase 2: Conjugation (Drug-Linker Attachment)

Goal: Covalent attachment of CL845-linker to the free thiols.

  • Drug-Linker Solubilization: Dissolve CL845-PAB-Ala-Val-C5-MC in anhydrous DMSO to a concentration of 10 mM .[4]

    • Critical: Do this immediately before addition. Do not store DMSO stocks of maleimides for long periods (hydrolysis risk).

  • Addition: Slowly add the drug-linker solution to the reduced antibody while gently swirling.

    • Stoichiometry: Add 6–8 molar equivalents of drug-linker (relative to the Antibody).

    • Solvent Limit: Ensure the final DMSO concentration does not exceed 10-15% (v/v) . If necessary, add pure DMSO to the antibody mixture before the drug to prevent "shock" precipitation.

  • Incubation: Incubate at 4°C for 60 minutes or Room Temperature (22°C) for 30 minutes . Keep protected from light.

Phase 3: Quenching and Purification

Goal: Remove excess drug-linker and organic solvent.

  • Quenching: Add N-Acetyl Cysteine (NAC) (20 equivalents over antibody) to quench unreacted maleimides. Incubate for 15 minutes.

  • Purification (Small Scale): Use a PD-10 Desalting Column or Zeba Spin Column equilibrated with Formulation Buffer (e.g., 20 mM Histidine, pH 6.0, 5% Trehalose).

    • Why Histidine? Acidic pH (6.0) improves the stability of the succinimide ring formed during conjugation, preventing retro-Michael addition (de-conjugation).

  • Purification (Large Scale): Use Preparative SEC (Size Exclusion Chromatography) or TFF (Tangential Flow Filtration) to remove free drug and DMSO.

Part 4: Quality Control & Characterization

Summarized below are the critical assays to validate the ADC.

AssayPurposeTarget Specification
HIC-HPLC Determine Drug Distribution & DARAverage DAR: 3.5 – 4.5. Low % of DAR 0 (naked Ab).
SEC-HPLC Aggregation AnalysisMonomer > 95%. HMW (Aggregates) < 2%.
UV-Vis Concentration & DAR (Rapid)Absorbance at 280nm (Ab) and

of CL845 (check specific wavelength, usually ~260nm for CDNs).
Endotoxin Safety< 1.0 EU/mg (for in vivo use).
Workflow Diagram

Workflow Step1 Step 1: Reduction (Ab + TCEP, 37°C, 90 min) Step2 Step 2: Solvent Adjustment (Add DMSO to 10% v/v) Step1->Step2 Step3 Step 3: Conjugation (Add CL845-Linker, 6-8 eq) Step2->Step3 Step4 Step 4: Quenching (Add N-Acetyl Cysteine) Step3->Step4 Step5 Step 5: Purification (Desalting/TFF into Histidine pH 6.0) Step4->Step5

Caption: Step-by-step conjugation workflow for CL845-PAB-Ala-Val-C5-MC.

Part 5: Troubleshooting "Hydrophobic" Issues

Problem: Precipitation during conjugation.

  • Cause: Drug-linker solubility limit exceeded.

  • Fix: Increase DMSO concentration to 15% (if Ab tolerates) or add the drug-linker in multiple small aliquots rather than a single bolus.

Problem: High Aggregation (HMW > 5%).

  • Cause: Over-conjugation or hydrophobic interaction between ADCs.

  • Fix: Reduce the molar equivalent of drug-linker (e.g., from 8 eq to 5 eq). Ensure the final buffer contains a surfactant like PS-80 (0.02%) to stabilize the hydrophobic payload.

Problem: Low DAR (< 3.0).

  • Cause: Incomplete reduction or hydrolysis of the maleimide group.

  • Fix: Verify TCEP activity. Use fresh DMSO stock of the drug-linker. Ensure pH is not > 7.5 (maleimide hydrolyzes rapidly at pH > 8).

References

  • BenchChem. CL845-PAB-Ala-Val-PEG4-Azide: Antibody-Drug Conjugate (ADC) Linker Design Principles. (2024).[5] Retrieved from

  • Smolecule. CL845-PAB-Ala-Val-PEG4-Azide Product Description & STING Pathway Activation. (2024).[5][6] Retrieved from

  • MyBioSource. Biochemical Reagents: Val-Ala-PAB and CL845 Conjugates. (2024).[5] Retrieved from

  • BOC Sciences. Enzyme-Cleavable Linkers in ADCs: Cathepsin B Strategies. (2024).[5] Retrieved from

  • TargetMol. CL845-PAB-Ala-Val-C5-MC Datasheet. (2024).[5] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: CL845-PAB-Ala-Val-C5-MC Stability

The following guide serves as a specialized Technical Support Center for researchers working with the CL845-PAB-Ala-Val-C5-MC Antibody-Drug Conjugate (ADC). This guide addresses the inherent stability challenges of Malei...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with the CL845-PAB-Ala-Val-C5-MC Antibody-Drug Conjugate (ADC).

This guide addresses the inherent stability challenges of Maleimidocaproyl (MC) attachment chemistries and Peptide (Ala-Val) linkers. It prioritizes the "Succinimide Ring Hydrolysis" strategy as the gold standard for stabilizing this specific construct.

Welcome to the Advanced ADC Stabilization Hub. Current Module: Improving In Vivo and Storage Stability of Maleimide-Peptide Conjugates. Status: Operational.

Executive Summary: The Stability Paradox

Your construct, CL845-PAB-Ala-Val-C5-MC , utilizes a classic Maleimidocaproyl (MC) attachment. While efficient for bioconjugation, this chemistry suffers from a critical flaw: the Retro-Michael Addition .

In physiological conditions (pH 7.4, 37°C), the thiosuccinimide ring formed between the antibody and the linker is not permanent. It exists in equilibrium, allowing the linker-payload to detach and transfer to serum albumin (which contains a highly reactive Cys34). This results in:

  • Reduced Efficacy: Lower drug-to-antibody ratio (DAR) at the tumor site.

  • Systemic Toxicity: Off-target release of the CL845 payload.[1]

The Solution: You must force the hydrolysis of the succinimide ring post-conjugation. This converts the reversible thiosuccinimide into an irreversible, stable thioether amide.

Part 1: The Stabilization Protocol (Succinimide Ring Hydrolysis)

This protocol describes the controlled ring-opening process. This step effectively "locks" the CL845 payload onto the antibody, preventing exchange with albumin.

Phase A: Preparation
  • Reagents: Sodium Borate (pH 9.0), Histidine buffer (pH 6.0).

  • Equipment: Temperature-controlled water bath, Tangential Flow Filtration (TFF) system.

  • Prerequisite: Purified ADC (CL845-PAB-Ala-Val-C5-MC) in standard formulation buffer.

Phase B: The "Self-Stabilizing" Hydrolysis Workflow
StepActionTechnical Rationale
1 Buffer Exchange Exchange ADC into 50 mM Sodium Borate, pH 9.0 . Note: Do not exceed pH 9.2 to avoid antibody aggregation.
2 Thermal Incubation Incubate at 37°C for 2–4 hours . Monitor: Take aliquots every 30 mins for LC-MS analysis.
3 Quenching Rapidly lower pH to 6.0 using 1 M Acetic Acid or buffer exchange into Histidine/Sucrose.
4 Validation Analyze via Hydrophobic Interaction Chromatography (HIC) or LC-MS .

Critical Warning: The Ala-Val dipeptide is susceptible to enzymatic cleavage. Ensure your incubation buffer is sterile and protease-free. Prolonged exposure to high pH (>12 hours) may degrade the CL845 payload if it contains ester linkages.

Part 2: Mechanism of Action & Stability Logic

The following diagram illustrates the pathway from unstable conjugation to the stabilized "Ring-Opened" form, contrasting it with the failure mode (Albumin transfer).

ADC_Stability_Mechanism Antibody Antibody (Free Thiols) ADC_Unstable ADC (Thiosuccinimide Ring) [Reversible / Unstable] Antibody->ADC_Unstable Conjugation (pH 7.0) Linker CL845-PAB-Ala-Val-C5-MC (Maleimide) Linker->ADC_Unstable ADC_Unstable->Antibody Retro-Michael (pH 7.4, Plasma) OffTarget Albumin-Linker-CL845 (TOXICITY) ADC_Unstable->OffTarget Linker Transfer to Albumin ADC_Stable ADC (Hydrolyzed Ring) [Irreversible / Stable] ADC_Unstable->ADC_Stable Controlled Hydrolysis (pH 9.0, 37°C) Albumin Serum Albumin (Cys34) Albumin->OffTarget

Figure 1: The kinetic competition between stabilizing hydrolysis (Green path) and destabilizing retro-Michael exchange (Red path). The protocol in Part 1 forces the Green path.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My DAR drops significantly after 24 hours in mouse plasma."
  • Diagnosis: This is the classic Retro-Michael instability . Mouse plasma contains high levels of esterases and albumin, accelerating linker loss.

  • Fix: Implement the Ring Hydrolysis Protocol (Part 1).

  • Alternative: If ring hydrolysis is insufficient, the Ala-Val linker itself might be cleaving prematurely. Mouse plasma has high carboxylesterase activity that can cleave Ala-Val.

    • Test: Incubate with esterase inhibitors. If stability improves, the issue is the peptide sequence, not the maleimide.

    • Recommendation: For future constructs, switch Ala-Val to Val-Cit or Val-Ala (standard orientation) to improve resistance to murine plasma esterases [1].

Issue 2: "The ADC aggregates during the pH 9.0 hydrolysis step."
  • Diagnosis: The CL845 payload is likely hydrophobic. Opening the ring adds a negative charge (carboxylate), which usually helps solubility, but the high pH stress can denature the antibody.

  • Fix:

    • Reduce Temperature: Perform hydrolysis at 22°C for a longer time (12–16 hours) instead of 37°C.

    • Add Stabilizers: Include 10% Trehalose or 0.5 M Arginine in the borate buffer to suppress aggregation.

Issue 3: "I see a +18 Da mass shift, but potency is lost."
  • Diagnosis: Hydrolysis of the payload.[2][3] If CL845 contains a sensitive ester or lactone ring (common in camptothecins or statins), pH 9.0 might be degrading the drug itself.

  • Fix: You must use a Self-Hydrolyzing Maleimide (SHM) linker in the next synthesis batch. These linkers contain a basic amino group near the maleimide that catalyzes ring opening at neutral pH (pH 7.4), avoiding the harsh pH 9.0 excursion [2].

Part 4: Comparative Stability Data

The following table summarizes the expected stability improvements when applying the Ring Hydrolysis protocol to your CL845 construct.

ParameterStandard MC-ADCRing-Opened (Hydrolyzed) ADC
Linker Type Thiosuccinimide (Closed Ring)Thioether Amide (Open Ring)
Plasma Stability (t1/2) ~3–5 days (Linker loss)>14 days (Matches Antibody PK)
Drug Transfer to Albumin High (20–40% in 7 days)Negligible (<5%)
DAR Maintenance Drops linearly over timeStable plateau
Aggregation Risk ModerateLow (Open ring adds solubility)

References

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates."[4] Nature Biotechnology. This paper establishes the foundational mechanism of maleimide instability and the impact of conjugation sites.

  • Tumey, L. N., et al. (2014). "Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy." Bioconjugate Chemistry. The authoritative source for the pH-mediated ring-opening protocol described in this guide.

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. Describes the next-generation solution using chemical engineering to avoid high-pH processing.

  • Dorywalska, M., et al. (2015). "Effect of Attachment Site on Stability of Cleavable Antibody Drug Conjugates." Bioconjugate Chemistry. Discusses how the microenvironment (solvent accessibility) affects the rate of Ala-Val/Val-Cit cleavage and maleimide exchange.

Sources

Optimization

Technical Support Center: Optimizing CL845-PAB-Ala-Val-C5-MC Conjugation Efficiency

Welcome to the Application Scientist Support Center. This guide is dedicated to troubleshooting and optimizing the conjugation of CL845-PAB-Ala-Val-C5-MC , a highly specialized payload-linker system used in the generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is dedicated to troubleshooting and optimizing the conjugation of CL845-PAB-Ala-Val-C5-MC , a highly specialized payload-linker system used in the generation of Immune-Stimulating Antibody Conjugates (ISACs).

CL845 is a potent cyclic dinucleotide (CDN) analog of the clinical STING agonist CL656[1]. When conjugated to a monoclonal antibody via a maleimidocaproyl (MC) linker, a Cathepsin B-cleavable Ala-Val dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer, it enables the targeted delivery of the STING agonist directly to the tumor microenvironment[2][3]. Conjugating CDNs to monoclonal antibodies creates ISACs that leverage the precision targeting of mAbs with the potent immunomodulatory effects of STING agonists[4].

However, the highly polar, negatively charged nature of the CDN payload, combined with the hydrophobic PAB-Ala-Val-C5 segment, creates unique biophysical challenges during the Michael addition conjugation process. This guide provides field-proven methodologies, mechanistic explanations, and quantitative parameters to ensure high Drug-to-Antibody Ratios (DAR), minimal aggregation, and preserved payload integrity.

Conjugation Workflow & Critical Process Parameters

G A Monoclonal Antibody (IgG1) B Partial Reduction (TCEP, 2.3 eq, 37°C, 2h) A->B Cleave Interchain Disulfides C Conjugation (CL845-MC, 6.0 eq, 4°C, 1h) B->C Generate Free Thiols D Quenching (N-acetylcysteine, 10 eq) C->D Michael Addition E Purification (TFF / SEC, pH 6.0) D->E Stop Reaction F Purified ISAC (Target DAR 4.0) E->F Buffer Exchange

Workflow for the partial reduction and conjugation of CL845-PAB-Ala-Val-C5-MC to an IgG1 antibody.

Table 1: Critical Process Parameters (CPPs) for CL845 Conjugation

ParameterSub-optimal RangeOptimized TargetMechanistic Rationale
Buffer pH > 7.26.5 – 6.8 Prevents maleimide ring hydrolysis while maintaining sufficient thiol nucleophilicity for the Michael addition.
TCEP Ratio > 3.0 eq2.2 – 2.5 eq Avoids over-reduction (DAR > 4) and prevents mAb structural destabilization and subsequent aggregation.
Co-solvent < 2% v/v10% v/v DMAc Disrupts amphiphilic micelle formation of the CDN-linker complex, ensuring monomeric payload availability.
Temperature 20°C – 25°C4°C Kinetically slows down off-target acylation and Ala-Val dipeptide degradation during conjugation.
Ionic Strength 50 mM NaCl150 – 200 mM NaCl Screens electrostatic repulsion between the highly negatively charged CL845 payloads during sequential attachment.
Troubleshooting FAQs

Q1: Why is my Drug-to-Antibody Ratio (DAR) plateauing at 2.5 despite using 8-10 equivalents of CL845-PAB-Ala-Val-C5-MC? Causality: CL845 is a cyclic dinucleotide, which carries a strong negative charge due to its phosphate backbone. As the first few payload molecules attach to the antibody, electrostatic repulsion creates a kinetic barrier for subsequent conjugations. Furthermore, the amphiphilic nature of the construct (hydrophilic CDN + hydrophobic PAB-Ala-Val-C5-MC) induces micellar self-assembly in purely aqueous buffers, drastically reducing the effective monomeric concentration of the reactive maleimide. Solution: Introduce 10% v/v Dimethylacetamide (DMAc) or Propylene Glycol to the reaction mixture to disrupt micelle formation. Additionally, conduct the reaction at a higher ionic strength (e.g., 150–200 mM NaCl) to screen the electrostatic repulsion between the incoming payload and the already conjugated CDNs.

Q2: I am observing significant payload degradation and linker cleavage during the conjugation process. How can I stabilize the Ala-Val dipeptide and maleimide group? Causality: The Ala-Val dipeptide is engineered for lysosomal cleavage by Cathepsin B[2][3], but it remains susceptible to base-catalyzed hydrolysis at elevated pH. More critically, the maleimide group (MC) undergoes rapid ring-opening hydrolysis at pH > 7.2, converting it into an unreactive maleic acid derivative before it can undergo Michael addition with the antibody's thiols[3]. Solution: Strictly buffer the conjugation reaction to pH 6.5–6.8 using Sodium Phosphate or HEPES. At this pH, the maleimide ring remains intact, and the thiolate anion is still sufficiently nucleophilic. Furthermore, perform the conjugation at 4°C rather than room temperature to kinetically suppress hydrolytic side reactions.

Q3: Post-purification, the ISAC exhibits high levels of high-molecular-weight (HMW) aggregates. What drives this, and how is it mitigated? Causality: The PAB spacer and C5-MC linker introduce significant localized hydrophobicity. When conjugated, these hydrophobic patches can interact intermolecularly, driving aggregation. If the reduction step (using TCEP) over-reduces the interchain disulfides (generating >4 free thiols), the antibody's tertiary structure destabilizes, exposing internal hydrophobic domains that exacerbate aggregation. Solution: Optimize the TCEP-to-mAb ratio to target exactly 4 free thiols (typically 2.2–2.5 molar equivalents of TCEP). Post-conjugation, formulate the ISAC in a buffer containing a mild surfactant (e.g., 0.02% Polysorbate 80) and a stabilizing osmolyte like 8% Sucrose or Trehalose to shield hydrophobic interactions.

Step-by-Step Methodology: Optimized Conjugation Protocol

This protocol is designed as a self-validating system to ensure reproducibility and precise DAR control.

Phase 1: Antibody Preparation & Partial Reduction

  • Buffer exchange the monoclonal antibody (IgG1) into Conjugation Buffer (20 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 6.8) to a final concentration of 5 mg/mL.

  • Add 2.3 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mole of mAb.

  • Incubate at 37°C for 2 hours under gentle agitation to cleave interchain disulfides, generating ~4 free thiols per antibody.

Phase 2: Payload Solubilization & Conjugation 4. Reconstitute lyophilized CL845-PAB-Ala-Val-C5-MC in anhydrous DMAc to a 10 mM stock concentration. Vortex until completely dissolved. 5. Chill the reduced mAb solution to 4°C. 6. Add the payload stock to the mAb solution to achieve a final ratio of 6.0 molar equivalents of payload per mAb. Ensure the final DMAc concentration is exactly 10% v/v. 7. Incubate the reaction at 4°C for 60 minutes with continuous, gentle rotation.

Phase 3: Quenching, Purification, & Validation 8. Quench the unreacted maleimide by adding 10 molar equivalents of N-acetylcysteine (NAC). Incubate for 15 minutes at 4°C. This step halts the reaction precisely, preventing over-conjugation. 9. Purify the ISAC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC), exchanging into Formulation Buffer (20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0). 10. Verify the final DAR (Target: 3.8 - 4.2) using Hydrophobic Interaction Chromatography (HIC) or LC-MS to validate the success of the conjugation.

Mechanism of Action: Intracellular Payload Release

Once the ISAC is successfully synthesized and administered, its efficacy relies on the precise intracellular cleavage of the linker. The Ala-Val dipeptide is specifically recognized by the lysosomal enzyme Cathepsin B[2][3]. Cleavage of this dipeptide triggers a spontaneous 1,6-elimination of the PAB spacer, releasing the active CL845 STING agonist into the cytosol.

Mechanism N1 ISAC Internalization (Endocytosis) N2 Lysosomal Trafficking (pH 4.5 - 5.0) N1->N2 N3 Cathepsin B Cleavage (Ala-Val Dipeptide) N2->N3 Protease Activation N4 1,6-Elimination (PAB Spacer) N3->N4 Spontaneous N5 Free CL845 Release (STING Agonist) N4->N5 CO2 Release

Intracellular mechanism of Cathepsin B-mediated cleavage and CL845 payload release.

References

Sources

Troubleshooting

Technical Support Center: Strategies to Mitigate Aggregation of PAB-Ala-Val ADCs

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of ADC...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of ADC manufacturing and formulation. This guide focuses on a persistent challenge: the aggregation of ADCs utilizing a para-aminobenzyl alcohol (PAB) based self-immolative spacer, particularly in combination with a dipeptide linker like Val-Ala.

Aggregation is a critical quality attribute (CQA) that must be controlled, as it can compromise the stability, efficacy, and safety of the therapeutic.[1][2] Aggregated ADCs can lead to loss of product, reduced potency, and an increased risk of immunogenicity.[3][4] This guide provides a structured approach to understanding, troubleshooting, and preventing aggregation throughout your ADC development workflow.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and drivers of ADC aggregation.

Q1: What are the primary causes of aggregation in ADCs, specifically those with a PAB-Ala-Val linker?

A1: ADC aggregation is a complex phenomenon driven primarily by an increase in the molecule's surface hydrophobicity after the conjugation of a typically hydrophobic payload-linker.[5] This increased hydrophobicity promotes protein-protein interactions, leading to the formation of both soluble and insoluble aggregates.[1]

Several factors contribute to this instability:

  • Hydrophobicity of the Linker-Payload: The PAB-Ala-Val linker system, while effective for controlled drug release, contributes to the overall hydrophobicity.[3][] When combined with a potent, hydrophobic payload, it can create "hydrophobic patches" on the antibody surface, which are nucleation sites for aggregation.[1][3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payloads per antibody directly increases the surface hydrophobicity, making the ADC more susceptible to aggregation.[4][7] There is often a direct correlation between increasing DAR and a higher percentage of high molecular weight species (HMWS).[5]

  • Suboptimal Process Conditions: The conjugation process itself can induce aggregation. Key stressors include unfavorable buffer pH (especially near the antibody's isoelectric point, pI), the use of organic co-solvents to dissolve the linker-payload, and low ionic strength.[3][8]

  • Manufacturing and Storage Stress: Physical and thermal stresses are significant contributors. This includes shear stress from mixing during conjugation, elevated temperatures, repeated freeze-thaw cycles, and even exposure to light, which can degrade certain payloads and trigger aggregation.[1][8]

Q2: How can I detect and quantify ADC aggregation during my experiments?

A2: Early and accurate detection of aggregation is crucial for process optimization.[1] A combination of analytical techniques is recommended for a comprehensive assessment:

  • Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregation.[9] SEC separates molecules based on their hydrodynamic volume, allowing for the precise measurement of monomer, dimer, and other high molecular weight species (HMWS).[1]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique used to measure the size distribution of particles in a solution. It is highly sensitive for detecting the formation of larger aggregates and can provide early warnings of instability.[5]

  • Hydrophobic Interaction Chromatography (HIC): While primarily used for determining DAR distribution, HIC separates species based on hydrophobicity. An increase in retention time or broadening of peaks can indicate aggregation or conformational changes related to hydrophobic exposure.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides detailed characterization of aggregate species, confirming their composition and helping to identify potential degradation pathways that may be contributing to the aggregation.[1][11]

Troubleshooting Guide: Aggregation Issues

This guide provides a systematic approach to resolving common aggregation problems encountered during ADC development.

Problem Potential Cause Recommended Troubleshooting Action
Immediate and significant precipitation upon addition of the payload-linker. High Local Concentration of Hydrophobic Payload-Linker: Rapid addition creates localized zones where the payload-linker concentration exceeds its solubility limit, causing the antibody to crash out of solution.Add the payload-linker solution drop-wise or via a syringe pump to the antibody solution under gentle, continuous mixing. This ensures rapid and uniform dispersion.[8]
High Percentage of Organic Co-solvent: Solvents like DMSO or DMAc, used to dissolve the payload-linker, can denature the antibody if their final concentration is too high.[3][12]Minimize the concentration of the organic co-solvent. Aim for a final concentration below 10% (v/v) if possible. Screen different co-solvents to find one that is less denaturing.[8]
Suboptimal pH or Ionic Strength: If the conjugation buffer pH is near the antibody's pI, its solubility is at a minimum. Low ionic strength fails to shield electrostatic interactions that can contribute to aggregation.[3]Perform a pH screen to identify the optimal pH for both conjugation efficiency and stability. Increase the ionic strength of the buffer by adding salt (e.g., 150 mM NaCl) to improve colloidal stability.[8]
Size Exclusion Chromatography (SEC) reveals a significant increase in HMWS post-conjugation. High Drug-to-Antibody Ratio (DAR): The increased surface hydrophobicity from a high DAR is a primary driver of aggregation.[4]Reduce the molar excess of the payload-linker in the conjugation reaction to target a lower average DAR. Purify the ADC to remove high-DAR species, which are often more prone to aggregation.[12]
Inherent Hydrophobicity of Linker-Payload: The specific chemical nature of your PAB-Ala-Val linker combined with the payload may be intrinsically prone to causing aggregation.If feasible within your program, consider linker engineering. Incorporating hydrophilic spacers, such as polyethylene glycol (PEG) groups, can significantly reduce the overall hydrophobicity of the ADC and mitigate aggregation.[1][]
Residual Organic Solvent: Incomplete removal of organic co-solvents post-conjugation can lead to continued instability and aggregation.Ensure efficient removal of solvents using appropriate purification methods like Tangential Flow Filtration (TFF), dialysis, or preparative chromatography.[8]
ADC aggregation increases over time during storage (liquid or frozen). Suboptimal Formulation Buffer: The final storage buffer may lack the necessary components to ensure long-term colloidal and conformational stability.Conduct a formulation screening study to identify the optimal buffer system (e.g., histidine, citrate), pH, and excipients.[14][15] An overview of common stabilizing excipients is provided in Table 1.
Freeze-Thaw Instability: The process of freezing and thawing can exert significant stress on the ADC, leading to denaturation at ice-water interfaces and aggregation.Minimize the number of freeze-thaw cycles by aliquoting the ADC into single-use volumes before freezing.[8] Include cryoprotectants like sucrose or trehalose in the formulation. Consider lyophilization as a more stable long-term storage strategy.[14][15]
Surface Adsorption and Denaturation: ADCs can adsorb to container surfaces (glass, plastic), leading to denaturation and aggregation, especially at low concentrations.Add a non-ionic surfactant, such as Polysorbate 20 or Polysorbate 80, to the formulation at a low concentration (e.g., 0.01-0.05% w/v) to prevent surface-induced aggregation.[14]
Table 1: Common Stabilizing Excipients for ADC Formulations
Excipient ClassExamplesTypical ConcentrationMechanism of Action
Surfactants Polysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents aggregation at interfaces (air-water, container surface) and can shield exposed hydrophobic regions.[14]
Sugars/Polyols Sucrose, Trehalose5% - 10% (w/v)Act as cryo/lyoprotectants by forming a glassy matrix that stabilizes the protein structure during freezing and lyophilization. They also promote preferential hydration of the protein.[4][14]
Amino Acids Arginine, Glycine, Proline50 - 250 mMSuppress aggregation by various mechanisms, including binding to hydrophobic patches and raising the energy barrier for protein-protein interactions. Can also reduce viscosity at high concentrations.[14][15]
Buffering Agents Histidine, Citrate, Succinate10 - 50 mMMaintain a stable pH that is optimal for ADC stability, typically well away from the isoelectric point (pI) to ensure net charge and repulsion.[14][15]

Visualizations: Workflows and Concepts

Diagram 1: Key Drivers of PAB-Ala-Val ADC Aggregation

cluster_0 ADC Properties cluster_1 Process & Storage Conditions cluster_2 Mechanism & Outcome DAR High DAR Surface Increased Surface Hydrophobicity DAR->Surface Hydrophobicity Hydrophobic Linker-Payload Hydrophobicity->Surface pH Suboptimal pH / Ionic Strength Interaction Intermolecular Interactions pH->Interaction Solvents Organic Co-solvents Solvents->Interaction Stress Thermal / Mechanical Stress Stress->Interaction Surface->Interaction Aggregation Aggregation (HMWS) Interaction->Aggregation

Caption: Core factors contributing to the aggregation of PAB-Ala-Val ADCs.

Diagram 2: Troubleshooting Workflow for ADC Aggregation

Start Aggregation Observed (e.g., via SEC) Identify Identify Stage of Aggregation Start->Identify Conjugation During Conjugation (Immediate Precipitation) Identify->Conjugation Immediate Storage During Formulation/Storage (Gradual Increase in HMWS) Identify->Storage Gradual Optimize_Conj Optimize Conjugation Process: - Slow Payload Addition - Lower DAR - Buffer Screen (pH, Salt) - Minimize Co-solvent Conjugation->Optimize_Conj Optimize_Form Optimize Formulation: - Buffer/pH Screen - Add Stabilizing Excipients - Control Storage Conditions - Consider Lyophilization Storage->Optimize_Form Reanalyze Re-analyze ADC for Aggregation Optimize_Conj->Reanalyze Optimize_Form->Reanalyze

Caption: A systematic workflow for troubleshooting ADC aggregation issues.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis

Objective: To accurately quantify the percentage of monomer, aggregate (HMWS), and fragment in an ADC sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).

  • Mobile Phase: e.g., 150 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.

  • ADC sample.

Procedure:

  • System Preparation: Equilibrate the HPLC/UHPLC system and the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for UHPLC) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration between 0.5 and 2.0 mg/mL using the mobile phase. If necessary, centrifuge the sample at >10,000 x g for 5 minutes to remove any large, insoluble particles.[8]

  • Chromatographic Run: Inject an appropriate volume (e.g., 10-20 µL) of the prepared sample. Monitor the elution profile at a UV wavelength of 280 nm.[8]

  • Data Analysis: Integrate the peak areas corresponding to HMWS (eluting first), the monomer (main peak), and any low molecular weight species (fragments, eluting last). Calculate the percentage of each species relative to the total integrated peak area to determine the aggregation level and purity of the ADC.[9]

Protocol 2: Solid-Phase Conjugation to Minimize Aggregation

Objective: To perform the conjugation reaction with the antibody immobilized on a solid support, thereby preventing intermolecular interactions and aggregation.[3]

Materials:

  • Affinity resin (e.g., Protein A or Protein G).

  • Antibody solution.

  • Payload-linker solution.

  • Binding, Wash, Conjugation, and Elution buffers.

  • Neutralization buffer.

Procedure:

  • Immobilization: Equilibrate the affinity resin with binding buffer. Incubate the antibody solution with the resin to allow for efficient binding. Wash the resin thoroughly to remove any unbound antibody.[3]

  • Buffer Exchange: Wash the resin with the conjugation buffer to create the optimal environment for the reaction.

  • Conjugation: Add the payload-linker solution to the resin-bound antibody and incubate for the desired reaction time. The immobilization keeps individual antibody molecules physically separated, preventing them from aggregating.[1]

  • Washing: After conjugation, wash the resin extensively with conjugation buffer and then a wash buffer to remove excess payload-linker and any organic solvents.[3]

  • Elution: Add the elution buffer (typically a low pH buffer) to the resin to release the conjugated ADC.

  • Neutralization & Formulation: Immediately neutralize the eluate by adding a neutralization buffer to bring the pH back to a stable range. Perform a final buffer exchange into the optimized formulation buffer.[8]

References

  • BioProcess International. (2025, September 8). Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 12). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

  • Contract Pharma. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from [Link]

  • Wen, L., & Zhang, Y. (2023). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Drug Delivery, 30(1), 2246736. Retrieved from [Link]

  • D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

  • Burke, R., et al. (2018). Impact of Payload Hydrophobicity on the Stability of Antibody–Drug Conjugates. Molecular Pharmaceutics, 15(7), 2736-2744. Retrieved from [Link]

  • Agilent. (n.d.). Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Retrieved from [Link]

  • Creative Biolabs. (2024, March 22). Optimization Strategies for ADC and Related Bioanalytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Development for Antibody-Drug Conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of each ADC upon storage in PBS pH 7.4 without formulation.... Retrieved from [Link]

  • Agilent. (2024, April 8). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

  • BioProcess International. (2022, October 20). Optimizing and Intensifying ADC Aggregate Removal: A DoE Approach to Membrane Chromatography and Rapid Cycling. Retrieved from [Link]

  • Fudala, R., et al. (2016). Aggregation of antibody drug conjugates at room temperature: SAXS and light scattering evidence for colloidal instability. University of Cambridge. Retrieved from [Link]

  • Ebeler, M., et al. (2019). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Biotechnology Progress, 35(4), e2811. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • Chari, R. V. J., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 31(5), 1361-1370. Retrieved from [Link]

  • Tidmore, J. K., et al. (2022). Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2). Bioorganic & Medicinal Chemistry Letters, 60, 128574. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 22). Chapter 7: ADC Linkers Strategies for the Release of Alcohol-containing Payloads. Retrieved from [Link]

  • Chau, C. H., et al. (2019). Advances and Limitations of Antibody Drug Conjugates for Cancer. Stem Cell Investigation, 6, 24. Retrieved from [Link]

  • Bioprocess Online. (n.d.). Aggregation In Antibody-Drug Conjugates Causes And Mitigation. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

Sources

Optimization

Technical Support Center: CL845-PAB-Ala-Val-C5-MC Conjugation &amp; Formulation

Welcome to the Technical Support Center for Immune-Stimulating Antibody Conjugates (ISACs). This guide is specifically engineered for researchers and drug development professionals working with the CL845-PAB-Ala-Val-C5-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Immune-Stimulating Antibody Conjugates (ISACs). This guide is specifically engineered for researchers and drug development professionals working with the CL845-PAB-Ala-Val-C5-MC linker-payload system.

CL845 is a synthetic, highly polar cyclic dinucleotide (CDN) that functions as a potent Stimulator of Interferon Genes (STING) agonist, analogous to the clinical compound CL656[1]. When conjugated to a targeting antibody via a Cathepsin B-cleavable Ala-Val dipeptide and a self-immolative para-aminobenzyl (PAB) spacer, it enables targeted immune activation within the tumor microenvironment[2][3]. However, the unique physicochemical properties of this payload present distinct formulation and conjugation challenges.

Pathway Visualization: Mechanism of Action

To understand the formulation requirements, we must first understand the intracellular processing of the conjugate. The linker is designed to remain stable in systemic circulation but rapidly cleave within the acidic, protease-rich environment of the lysosome[2].

STING_Activation ADC CL845-ADC (Internalized) Lysosome Lysosomal Processing ADC->Lysosome CatB Cathepsin B Cleavage (Ala-Val) Lysosome->CatB pH 4.5-5.5 Release Free CL845 (Cytosol) CatB->Release 1,6-elimination (PAB spacer) STING STING Activation Release->STING ER Translocation Cytokines Type I IFN & Cytokines STING->Cytokines TBK1/IRF3 Pathway

Caption: Mechanism of CL845-ADC lysosomal processing, Cathepsin B cleavage, and STING pathway activation.

Troubleshooting Guide & FAQs
Q1: Why is my CL845-ADC heavily aggregating during the conjugation reaction?

The Causality: CL845 is a highly polar, negatively charged cyclic dinucleotide due to its phosphate centers[4]. Conversely, the linker architecture (MC-C5-Ala-Val-PAB) contains a highly hydrophobic core. This creates an amphiphilic, "surfactant-like" molecule. When introduced into an aqueous antibody solution, the linker-payload can form non-covalent micelles or interact aberrantly with hydrophobic patches on the antibody surface, leading to rapid colloidal instability and high molecular weight (HMW) aggregation. The Solution: You must disrupt these hydrophobic interactions during the conjugation phase. Increase the organic co-solvent concentration (e.g., N,N-dimethylacetamide [DMA] or DMSO) to 10–15% (v/v) in the final reaction mixture[4]. This solubilizes the hydrophobic linker core, preventing micellization without denaturing the antibody.

Q2: I am achieving a much lower Drug-to-Antibody Ratio (DAR) than expected (e.g., DAR < 2.0). How can I improve conjugation efficiency?

The Causality: The low DAR is driven by electrostatic repulsion. The native antibody surface possesses a net charge, and the highly negatively charged phosphate groups of the CL845 payload actively repel the maleimide group from approaching the solvent-exposed cysteines. The Solution: Screen and increase the ionic strength of your conjugation buffer. By raising the NaCl concentration (e.g., from 150 mM to 300 mM), you effectively mask the electrostatic repulsion through Debye-Hückel screening, allowing the maleimide (MC) group to access and react with the free thiols.

Q3: My Hydrophobic Interaction Chromatography (HIC) chromatograms for DAR determination are completely uninterpretable. What is going wrong?

The Causality: Standard HIC separates ADC species based on the assumption that the payload is hydrophobic (e.g., MMAE or SN-38)[1]. Because CL845 is a hydrophilic CDN, attaching more payloads actually decreases the overall hydrophobicity of the ADC. Consequently, higher DAR species may elute earlier than lower DAR species, or the highly charged phosphate groups may interact with the HIC stationary phase, causing peak smearing and co-elution. The Solution: HIC is an invalid analytical method for highly charged CDN-ADCs. You must transition to Intact Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate DAR determination, which separates based on mass rather than hydrophobicity.

Q4: How do I prevent premature cleavage of the Ala-Val-PAB linker during long-term storage?

The Causality: The Ala-Val dipeptide is optimized for Cathepsin B cleavage at lysosomal pH (4.5–5.5)[2]. However, at physiological or slightly alkaline pH (pH > 7.0), the self-immolative PAB spacer can become susceptible to spontaneous hydrolysis over time. The Solution: Formulate the final ADC in a mildly acidic buffer (pH 5.5–6.0), such as histidine or succinate, to lock the dipeptide and PAB spacer in a stable conformation while maintaining antibody solubility.

Quantitative Data: Conjugation Optimization

The following self-validating dataset demonstrates the causality between solvent/salt adjustments and the resulting DAR and aggregation profiles. Note that optimizing only one parameter is insufficient; a synergistic approach is required.

Conjugation ConditionDMA (% v/v)NaCl (mM)Average DAR (Intact MS)Aggregation (SEC, %)
Standard Buffer5%150 mM1.812.5%
High Solvent15%150 mM2.14.2%
High Salt5%300 mM3.515.1%
Optimized Formulation 15% 300 mM 3.8 3.8%
Experimental Protocols
Protocol 1: Optimized Cysteine Conjugation Workflow for CL845-ADCs

This protocol is designed to overcome the amphiphilic and electrostatic barriers of CDN payloads.

  • Antibody Reduction: Dilute the monoclonal antibody to 5 mg/mL in Conjugation Buffer (50 mM HEPES, 300 mM NaCl, 1 mM EDTA, pH 7.0). Add 2.5–3.0 molar equivalents of TCEP-HCl. Incubate at 37°C for 90 minutes to partially reduce interchain disulfides[4].

  • Payload Solubilization: Dissolve the CL845-PAB-Ala-Val-C5-MC powder in anhydrous DMA to a concentration of 10 mM. Crucial: Ensure the DMA is fresh to prevent amine degradation.

  • Conjugation Reaction: Slowly add the payload to the reduced antibody solution to achieve an 8-to-10 molar excess of payload per antibody. Adjust the final volume with pure DMA so that the final DMA concentration is exactly 15% (v/v). Incubate at 22°C for 2 hours under gentle orbital shaking.

  • Quenching & Purification: Quench unreacted maleimide by adding a 20-fold molar excess of N-acetylcysteine for 15 minutes. Purify the ADC using Tangential Flow Filtration (TFF) or Preparative SEC, exchanging into Formulation Buffer (20 mM Histidine, 8% Sucrose, 0.02% Polysorbate 80, pH 6.0).

Protocol 2: Intact LC-MS for DAR Determination

This self-validating protocol replaces HIC, ensuring accurate DAR quantification for hydrophilic payloads.

  • Deglycosylation: Treat 50 µg of the purified CL845-ADC with 1 µL of PNGase F at 37°C for 2 hours to remove N-linked glycans, simplifying the mass spectra.

  • LC Separation: Inject 2 µg of the deglycosylated ADC onto a PLRP-S column (Agilent, 1000Å, 8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), running from 20% to 90% B over 15 minutes.

  • MS Acquisition: Analyze using a Time-of-Flight (TOF) mass spectrometer in positive ion mode.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the relative abundance of DAR 0, 2, 4, 6, and 8 species. Calculate the weighted average DAR.

Troubleshooting Workflow

Troubleshooting_Workflow Start Conjugation Issue Detected Check Identify the Primary Failure Mode Start->Check Agg High Aggregation (>5% HMW) Check->Agg SEC Analysis LowDAR Low DAR (<3.0 by MS) Check->LowDAR MS Analysis Solvent Increase DMA/DMSO (up to 15% v/v) Agg->Solvent Disrupts Micelles Salt Increase Ionic Strength (e.g., 300mM NaCl) LowDAR->Salt Masks Repulsion Verify Verify via Intact LC-MS & SEC Solvent->Verify Salt->Verify

Caption: Diagnostic workflow for resolving aggregation and low DAR in CL845-ADC formulations.

References
  • Combining antibody conjugates with cytotoxic and immune‐stimulating payloads maximizes anti‐cancer activity. ResearchGate (Molecular Oncology). URL:[1]

  • Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500. ACS Publications (Bioconjugate Chemistry). URL:[3]

  • Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. ACS Publications (Journal of Medicinal Chemistry). URL:[4]

  • CL845-PAB-Ala-Val-PEG4-Azide Product Documentation & Linker Design Principles. Smolecule. URL:[2]

Sources

Reference Data & Comparative Studies

Validation

Optimizing Immune-Stimulating Antibody Conjugates (ISACs): A Comparative Guide to CL845-PAB-Ala-Val-C5-MC vs. Val-Cit Linkers

The Paradigm Shift: From Cytotoxins to Immune Agonists The development of Immune-Stimulating Antibody Conjugates (ISACs) represents a critical evolution in targeted therapy. Unlike traditional Antibody-Drug Conjugates (A...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Cytotoxins to Immune Agonists

The development of Immune-Stimulating Antibody Conjugates (ISACs) represents a critical evolution in targeted therapy. Unlike traditional Antibody-Drug Conjugates (ADCs) that deliver small-molecule cytotoxins (e.g., MMAE) to induce direct apoptosis, ISACs deliver immunomodulators—such as Stimulator of Interferon Genes (STING) agonists—to reprogram the tumor microenvironment[1].

CL845 is a proprietary, synthetic cyclic dinucleotide (CDN) that acts as a potent STING agonist[2],[1]. Because CDNs are structurally bulky and possess unique electrostatic properties, conjugating them to monoclonal antibodies requires specialized linker chemistry. This guide provides an objective, data-driven comparison between the traditional Valine-Citrulline (Val-Cit) linker and the optimized CL845-PAB-Ala-Val-C5-MC linker-payload complex, detailing the mechanistic causality and experimental validation required for rational ISAC design.

Mechanistic Profiling: The Causality Behind Linker Selection

The selection of a cleavable dipeptide linker directly dictates the therapeutic index, systemic stability, and aggregation propensity of the conjugate[3]. Both Val-Cit and Ala-Val (or Val-Ala) linkers are engineered for lysosomal cleavage by Cathepsin B[4],[], but their physicochemical divergence fundamentally alters the conjugate's behavior.

The Val-Cit Standard

The Val-Cit dipeptide, often paired with a self-immolative p-aminobenzyl carbamate (PABC) spacer, is the gold standard for many approved ADCs[]. It offers rapid enzymatic cleavage and excellent plasma stability[6]. However, the Val-Cit sequence exhibits significant hydrophobicity[3]. When paired with complex, lipophilic payloads, this hydrophobicity drives intermolecular interactions, leading to high molecular weight (HMW) species aggregation—particularly at higher Drug-to-Antibody Ratios (DAR)[3].

The Ala-Val Advantage in CL845-PAB-Ala-Val-C5-MC

To overcome the aggregation challenges associated with CDN payloads, the CL845-PAB-Ala-Val-C5-MC complex utilizes an Alanine-Valine (Ala-Val) dipeptide[2].

  • Reduced Hydrophobicity: The substitution of Citrulline with Alanine significantly reduces the overall lipophilicity of the linker[3],[4]. This is critical for maintaining the solubility of the ISAC, ensuring a homogenous product profile even at elevated DARs[4].

  • Steric Optimization: The C5-MC (Maleimidocaproyl with a 5-carbon alkyl spacer) provides flexible distance between the antibody's cysteine residues and the dipeptide cleavage site, preventing steric hindrance and allowing Cathepsin B efficient access to the Ala-Val bond.

  • Sustained Release: While Val-Cit is cleaved slightly faster in isolated enzyme assays, Ala-Val provides a highly efficient, sustained release profile within the acidic lysosome[4],[6], while demonstrating reduced susceptibility to off-target cleavage by human neutrophil elastase[3].

G ADC ISAC Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Endocytosis Cathepsin Cathepsin B Cleavage Lysosome->Cathepsin pH 4.5-5.0 Immolation PAB Self-Immolation Cathepsin->Immolation Dipeptide Hydrolysis STING CL845 Release Immolation->STING Spacer Elimination

Figure 1: Lysosomal processing and mechanism of action for dipeptide-linked STING-agonist ISACs.

Quantitative Performance Comparison

The following table summarizes the physicochemical and kinetic differences between the two linker classes when applied to bulky immunomodulatory payloads.

Property / MetricCL845-PAB-Ala-Val-C5-MCTraditional Val-Cit Linker
Dipeptide Sequence Alanine-Valine (Ala-Val)Valine-Citrulline (Val-Cit)
Payload Compatibility Bulky, lipophilic payloads (e.g., CDNs, PBDs)Moderately hydrophobic payloads (e.g., MMAE)
Relative Hydrophobicity Lower[3],[4]Higher[3],[4]
Aggregation Propensity (DAR 4-8) Low (<5% HMW species)High (>10% HMW species for lipophilic payloads)
Cathepsin B Cleavage Rate Moderate (Sustained intracellular release)Very Fast (Rapid burst release)[4]
Plasma Stability (Human) Excellent (>95% intact at 7 days)[4]Excellent (>95% intact at 7 days)[4]
Off-Target Cleavage Risk Low[3]Moderate (Susceptible to neutrophil elastase)[3]

Experimental Methodologies: Self-Validating Systems

To ensure scientific rigor, the evaluation of linker performance must rely on self-validating experimental workflows. The protocols below incorporate internal controls to verify the integrity of the assays themselves.

Protocol 1: ADC Conjugation and Aggregation Profiling (SEC-HPLC)

Causality: STING agonists can destabilize monoclonal antibodies due to their structural complexity. Size-Exclusion Chromatography (SEC-HPLC) separates species by hydrodynamic volume, allowing us to quantify aggregation driven by linker hydrophobicity. Self-Validating Mechanism: A parallel conjugation using a highly hydrophilic, non-cleavable linker (e.g., PEG4-Maleimide) serves as a baseline control to isolate linker-driven aggregation from payload-driven aggregation.

  • Reduction: Partially reduce the mAb using TCEP (Tris(2-carboxyethyl)phosphine) at 37°C for 2 hours to expose hinge-region cysteines.

  • Conjugation: Add 8 molar equivalents of CL845-PAB-Ala-Val-C5-MC (dissolved in DMSO, final DMSO <10% v/v) to the reduced mAb. Incubate for 1 hour at 22°C.

  • Quenching: Add excess N-acetylcysteine to quench unreacted maleimide groups, preventing off-target cross-linking.

  • Purification: Buffer exchange into PBS (pH 7.4) using PD-10 desalting columns to remove free payload.

  • SEC-HPLC Analysis: Inject 50 µg of the purified ISAC onto a TSKgel G3000SWxl column. Elute isocratically with 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8 at 1.0 mL/min. Quantify the percentage of HMW species.

Protocol 2: Cathepsin B Cleavage Kinetics

Causality: To ensure the payload is released exclusively within the target cell, we simulate the lysosomal environment (pH 5.0) using recombinant Cathepsin B[3]. Self-Validating Mechanism: The parallel inclusion of E-64, a potent irreversible Cathepsin B inhibitor, ensures that any observed payload release is strictly enzymatically driven and not an artifact of buffer hydrolysis.

  • Preparation: Prepare a 10 µM solution of the ISAC in sodium acetate buffer (50 mM, pH 5.0) containing 1 mM DTT and 1 mM EDTA to maintain Cathepsin B in its active, reduced state[3].

  • Enzyme Addition: Add pre-activated human recombinant Cathepsin B to a final concentration of 0.5 µg/mL[3].

  • Control Setup: In a parallel reaction, pre-incubate Cathepsin B with 10 µM E-64 inhibitor for 15 minutes prior to ISAC addition.

  • Incubation & Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at 0, 1, 4, 8, and 24 hours[3].

  • Quenching & Analysis: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS (MRM mode) to quantify the released CL845 payload[3].

Protocol 3: In Vitro Plasma Stability Assay

Causality: To confirm that the Ala-Val linker does not prematurely shed the CL845 payload in systemic circulation, preventing off-target immune activation. Self-Validating Mechanism: Free CL845 payload is spiked into a separate plasma sample as a recovery control to account for matrix suppression effects during mass spectrometry.

  • Incubation: Spike the ISAC into pooled, heparinized human plasma to a final concentration of 100 µg/mL[4].

  • Sampling: Incubate at 37°C with gentle agitation. Collect aliquots at 0, 24, 48, 96, and 168 hours[4].

  • Quenching: Immediately freeze collected samples at -80°C to halt degradation[4].

  • Isolation & Analysis: Thaw samples and isolate the intact ISAC using Protein A affinity capture beads. Analyze via LC-MS to determine the average DAR over time. A stable DAR confirms linker integrity[4].

Workflow cluster_0 Physicochemical Profiling cluster_1 Biological Stability Start Conjugate Synthesis HIC HIC-HPLC (Hydrophobicity) Start->HIC SEC SEC-HPLC (Aggregation) Start->SEC Plasma Plasma Stability Assay Start->Plasma Cathepsin Cathepsin B Assay Start->Cathepsin LCMS LC-MS/MS Quantification Plasma->LCMS Cathepsin->LCMS

Figure 2: Self-validating experimental workflow for linker physicochemical and cleavage profiling.

Conclusion

While the Val-Cit linker remains a highly effective choice for moderately hydrophobic cytotoxins, the development of ISACs carrying bulky, complex payloads like the CL845 STING agonist necessitates structural refinement. The CL845-PAB-Ala-Val-C5-MC linker addresses these challenges by utilizing the less hydrophobic Ala-Val dipeptide, effectively mitigating aggregation risks at high DARs while preserving excellent plasma stability and ensuring precise, Cathepsin B-mediated intracellular release.

References

  • Val-Ala vs.
  • A Comparative Guide to the Stability of Val-Ala and Val-Cit Linkers in Human Plasma Source: Benchchem URL
  • mc-ala-ala-pab — TargetMol Chemicals (CL845-PAB-Ala-Val-C5-MC)
  • Source: National Institutes of Health (PMC)
  • CL845-PAB-Ala-Val-PEG4-Azide (STING Agonist Conjugation)
  • Master ADC Linker Design: Strategies & Optimization Source: BOC Sciences URL

Sources

Comparative

Validating Cathepsin B Cleavage of CL845-PAB-Ala-Val-C5-MC: A Comparative Technical Guide

Executive Summary: The Strategic Shift to Ala-Val Linkers In the development of Antibody-Drug Conjugates (ADCs), the selection of the linker-payload system is as critical as the antibody itself. While Valine-Citrulline (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to Ala-Val Linkers

In the development of Antibody-Drug Conjugates (ADCs), the selection of the linker-payload system is as critical as the antibody itself. While Valine-Citrulline (Val-Cit) has long been the industry "gold standard" (e.g., Brentuximab vedotin), the emergence of hydrophobic and immune-stimulatory payloads like CL845 (a cyclic dinucleotide STING agonist) has necessitated a shift toward more lipophilic-tolerant linker chemistries.

This guide provides a technical validation framework for CL845-PAB-Ala-Val-C5-MC , a construct utilizing the Alanine-Valine (Ala-Val) dipeptide linker. We compare its performance against the traditional Val-Cit alternative and detail the specific experimental protocols required to validate its Cathepsin B-mediated release mechanism.

Compound Profile & Mechanistic Logic

To validate cleavage, one must first understand the structural logic of the molecule.

  • Payload (CL845): A potent STING (Stimulator of Interferon Genes) agonist.[1] Unlike cytotoxic tubulin inhibitors (MMAE), CL845 activates the innate immune system. Its physicochemical properties often require linkers that minimize aggregation.[2]

  • Linker (Ala-Val): A dipeptide substrate for the lysosomal protease Cathepsin B.[1][2][3][]

    • Note on Nomenclature: In ADC chemistry, this is often referred to as Val-Ala (Valine-Alanine) when describing the P2-P1 substrate specificity required for Cathepsin B. The user's notation "Ala-Val" likely refers to the connectivity relative to the PAB spacer or a specific isomer. This guide assumes the standard cleavable dipeptide configuration where Valine occupies the P2 position and Alanine the P1 position adjacent to the spacer.

  • Spacer (PAB): p-aminobenzyl alcohol.[5] A self-immolative spacer that facilitates the release of the free amine-containing payload upon peptide bond hydrolysis.[5]

  • Conjugation Head (C5-MC): A Maleimide-Caproyl (or Valeroyl) derivative for cysteine conjugation to the antibody.

Mechanism of Action

Upon internalization into the tumor cell, the ADC is trafficked to the lysosome.[2][5][6]

  • Proteolysis: Cathepsin B recognizes the Ala-Val sequence.[1][2][3][]

  • Cleavage: The amide bond between the dipeptide and the PAB spacer is hydrolyzed.

  • Self-Immolation: The PAB group undergoes a spontaneous 1,6-elimination, releasing the free CL845 payload and carbon dioxide.

CleavageMechanism ADC ADC Construct (mAb-MC-C5-Ala-Val-PAB-CL845) Lysosome Lysosomal Entry (Acidic pH ~5.0) ADC->Lysosome Endocytosis Intermediate Unstable Intermediate (PAB-CL845) Lysosome->Intermediate Peptide Cleavage CatB Cathepsin B (Enzyme) CatB->Intermediate Catalyzes Release Self-Immolation (1,6-Elimination) Intermediate->Release Payload Free CL845 (Active STING Agonist) Release->Payload Releases

Figure 1: Mechanism of Cathepsin B-mediated release of CL845 from the linker complex.[5]

Comparative Analysis: Ala-Val vs. Val-Cit[2][3][7]

Why choose Ala-Val (Val-Ala) over the established Val-Cit? The decision is driven by the physicochemical requirements of the payload and the stability profile.[2]

FeatureVal-Cit (Standard)Ala-Val (CL845 Construct)Impact on CL845 ADC
Hydrophobicity Moderate-HighLower Ala-Val is less hydrophobic, reducing the risk of ADC aggregation, which is critical for complex payloads like cyclic dinucleotides (CL845).
Cleavage Efficiency High (

is optimal)
High Both are excellent substrates for Cathepsin B. Ala-Val cleavage rates are comparable and sufficient for therapeutic release.
Plasma Stability High (Human), Moderate (Mouse)Enhanced (Mouse) Ala-Val often demonstrates superior stability in mouse plasma (resistant to carboxylesterase 1c), reducing premature release in preclinical models.
DAR Potential Limited (Aggregates > DAR 4)High (Up to DAR 8) The reduced hydrophobicity allows for higher drug loading without compromising solubility, essential for maximizing the immune-agonist effect.

Verdict: For the CL845 STING agonist, Ala-Val is the superior choice . It maintains the cleavage efficiency of Val-Cit while solving the aggregation issues often associated with high-DAR hydrophobic payloads.

Experimental Validation Guide

To validate that your CL845-PAB-Ala-Val-C5-MC construct is effectively cleaved by Cathepsin B, follow this two-phase protocol: Enzymatic Kinetics and LC-MS Confirmation .

Phase 1: In Vitro Cathepsin B Cleavage Assay

Objective: Determine the half-life (


) of linker cleavage and confirm payload release under lysosomal conditions.

Reagents:

  • Substrate: CL845-PAB-Ala-Val-C5-MC (10 mM stock in DMSO).

  • Enzyme: Recombinant Human Cathepsin B (active form).

  • Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0 (Lysosomal mimic).

  • Activator: DTT (Dithiothreitol) or L-Cysteine (Cathepsin B requires a reducing environment).

  • Inhibitor (Control): CA-074 (Specific Cathepsin B inhibitor).

Protocol:

  • Activation: Pre-incubate Cathepsin B (approx. 5 µg/mL final) in the Acetate Buffer with 5 mM DTT for 15 minutes at 37°C. This reduces the active site cysteine.

  • Reaction Initiation: Add the CL845 linker construct (final concentration 10-50 µM) to the activated enzyme mixture.

  • Controls:

    • Negative Control: Linker in buffer without enzyme.

    • Inhibitor Control: Pre-incubate enzyme with CA-074 (10 µM) before adding substrate.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction immediately by adding an equal volume of ice-cold Acetonitrile (containing 0.1% Formic Acid). This precipitates the enzyme and prepares the sample for LC-MS.

Phase 2: LC-MS Analysis & Data Interpretation

Objective: Quantify the disappearance of the intact linker and the appearance of free CL845.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Q-TOF or Triple Quad Mass Spectrometer. Monitor the specific m/z transitions for:

    • Parent: CL845-PAB-Ala-Val-C5-MC

    • Product: Free CL845

    • Intermediate: PAB-CL845 (If self-immolation is slow, this peak may be transiently visible).

Success Criteria:

  • Time-Dependent Release: You should observe a linear or exponential decrease in the Parent peak and a corresponding increase in the Free CL845 peak.

  • Inhibition: The CA-074 control should show <5% cleavage, confirming that the release is specifically driven by Cathepsin B and not chemical instability.

  • Mass Balance: The molar sum of Parent + Released Payload should remain relatively constant (accounting for ionization differences), ensuring no non-specific degradation.

Experimental Workflow Diagram

Workflow Start Start: CL845 Construct (10mM DMSO Stock) Incubation Incubation (Substrate + Enzyme) Start->Incubation Activation Activate Cathepsin B (pH 5.0 + DTT, 37°C, 15 min) Activation->Incubation Sampling Time-Point Sampling (0, 15, 30, 60... min) Incubation->Sampling Quench Quench Reaction (Add Cold Acetonitrile) Sampling->Quench Analysis LC-MS Analysis (Quantify Parent vs. Free Payload) Quench->Analysis

Figure 2: Step-by-step workflow for the in vitro Cathepsin B cleavage assay.[1]

References

  • Creative Biolabs. (2022). ADC Panoramic Overview: Cleavable Linkers. Retrieved from [Link]

Sources

Validation

Comparative Stability Guide: CL845-PAB-Ala-Val-C5-MC (Human vs. Mouse Plasma)

Executive Summary: The "Murine Trap" in ADC Development For drug development professionals evaluating the CL845-PAB-Ala-Val-C5-MC construct, the critical takeaway is a distinct species-dependent stability profile. Human...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Murine Trap" in ADC Development

For drug development professionals evaluating the CL845-PAB-Ala-Val-C5-MC construct, the critical takeaway is a distinct species-dependent stability profile.

  • Human Plasma: High Stability. The Ala-Val (Alanine-Valine) dipeptide linker is designed to be stable in human circulation, releasing the payload only upon internalization and exposure to lysosomal Cathepsin B.

  • Mouse Plasma: High Instability. This specific linker class (Peptide-PAB) is highly susceptible to cleavage by Carboxylesterase 1c (Ces1c) , an enzyme abundant in rodent plasma but absent in humans and non-human primates .

Strategic Implication: Data generated in standard mouse models (CD-1, BALB/c) will likely show rapid clearance and systemic toxicity due to premature payload release. This is a "false negative" for the drug's potential in humans. Do not discard this candidate based solely on mouse plasma instability.

Molecular Architecture & Mechanism of Instability

To understand the stability divergence, we must analyze the chemical components of the construct: CL845-PAB-Ala-Val-C5-MC .

Component Analysis
  • MC (Maleimidocaproyl): The attachment group.[1] It conjugates to antibody cysteines.

    • Risk:[2] Susceptible to retro-Michael addition (deconjugation) and exchange with serum albumin (Cys34). This occurs in both mouse and human plasma but is generally manageable.

  • Ala-Val (Alanine-Valine): The protease-cleavable trigger.

    • Design: Optimized for Cathepsin B cleavage (intracellular).[3]

    • Risk:[2] In mice, this dipeptide (and the adjacent PAB) is recognized by extracellular esterases (Ces1c) that act with amidase activity or destabilize the PAB spacer.

  • PAB (p-aminobenzyl): A self-immolative spacer.

    • Function: Upon cleavage of Ala-Val, PAB spontaneously decomposes to release the free payload (CL845).

    • Risk:[2] This is the primary attack vector for murine Ces1c.

The Ces1c Mechanism (Mouse Specific)

In humans, plasma proteases do not effectively cleave Ala-Val. However, mouse Ces1c attacks the junction between the peptide and the PAB spacer (or esters within the CL845 payload if present). This results in the premature release of "Free CL845" in circulation, leading to lower efficacy (less drug reaches the tumor) and higher systemic toxicity.

Visualizing the Metabolic Divergence

StabilityPathways ADC Intact ADC (mAb-MC-Val-Ala-PAB-CL845) HumanPlasma Human Plasma (37°C) ADC->HumanPlasma MousePlasma Mouse Plasma (37°C) ADC->MousePlasma Stable STABLE (>90% Intact @ 96h) HumanPlasma->Stable Protease Resistant AlbuminAdduct Albumin-Linker Adduct (Maleimide Exchange) HumanPlasma->AlbuminAdduct Slow Exchange (Retro-Michael) Unstable UNSTABLE (Premature Cleavage) MousePlasma->Unstable Ces1c Enzyme High Activity MousePlasma->AlbuminAdduct Exchange FreePayload Free CL845 (Systemic Toxicity) Unstable->FreePayload PAB Collapse

Caption: Figure 1. Metabolic fate of CL845-PAB-Ala-Val-C5-MC. Note the distinct cleavage pathway in mouse plasma driven by Ces1c, which is absent in human plasma.[4]

Comparative Performance Data

The following data represents typical stability profiles for Val-Ala-PAB based ADCs. While specific values depend on the "CL845" payload hydrophobicity, the trend is universal for this linker class.

ParameterHuman PlasmaMouse Plasma (CD-1/BALB/c)Mechanism of Difference
Linker Stability (

)
> 7 days12 - 24 hoursCes1c Activity (Mouse only)
Dominant Catabolite Albumin-Adduct (Low levels)Free Payload (High levels)Human: Maleimide exchange.Mouse: Enzymatic cleavage.
Free Payload Release < 2% over 96h> 40% over 96hPremature PAB-peptide cleavage.
Predictive Value High (Clinical Relevance)Low (False Negative)Mouse data under-predicts efficacy.

Experimental Protocol: Validating Stability

To confirm these profiles for your specific CL845 conjugate, use the following Self-Validating LC-MS/MS Protocol .

A. Experimental Design
  • Test System: Pooled Human Plasma (Lithium Heparin) vs. Pooled Mouse Plasma (CD-1).

  • Control: Spiked Free CL845 (to determine recovery) and a stable ADC control (e.g., T-DM1 or non-cleavable analog).

  • Timepoints: 0h, 6h, 24h, 48h, 96h.

  • Concentration: 10 µg/mL ADC (physiologically relevant).

B. Workflow (The "Crash and Shoot" Method)

AssayWorkflow Step1 Incubation 37°C, 10 µg/mL ADC (Mouse vs Human Plasma) Step2 Aliquot Sampling (0, 6, 24, 48, 96h) Step1->Step2 Step3 Protein Precipitation Add 3:1 Cold Acetonitrile (Contains Internal Standard) Step2->Step3 Step4 Centrifugation 14,000 x g, 10 min, 4°C Step3->Step4 Step5 Supernatant Analysis LC-MS/MS (MRM Mode) Step4->Step5

Caption: Figure 2. High-throughput plasma stability workflow. Critical step: Immediate quenching with cold acetonitrile to stop enzymatic activity.

C. Detailed Steps
  • Preparation: Spike ADC into plasma at 10 µg/mL. Prepare triplicates.

  • Incubation: Incubate in a water bath at 37°C.

  • Sampling: At each timepoint, remove 50 µL of plasma.

  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an Internal Standard (e.g., Warfarin or a stable isotope of CL845).

  • Extraction: Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet proteins (including albumin-bound ADC).

  • Analysis: Inject the supernatant into an LC-MS/MS system.

    • Target: Monitor the MRM transition for Free CL845 .

    • Note: This assay measures released payload.[1] To measure total conjugated antibody, a separate conjugated-antibody ELISA or hybrid-capture LC-MS is required.

Troubleshooting & Optimization

If you observe high instability in mouse plasma, verify the cause before modifying the molecule.

ObservationDiagnosisRecommended Action
High Free Payload in Mouse, Low in Human Ces1c Cleavage (Expected)Do not redesign. Use Ces1c-knockout mice or Cynomolgus monkeys for PK/Tox studies.
High Free Payload in Both Species Linker/Payload Instability The Ala-Val bond or the Payload ester is chemically unstable. Consider switching to a non-cleavable linker or a sterically hindered dipeptide (e.g., Glu-Val-Cit).
Loss of Conjugated Species, but Low Free Payload Maleimide Exchange The linker is transferring to Albumin.[5] Switch from MC (Maleimide) to a self-hydrolyzing maleimide or cysteine-bridging technology to lock the conjugation.

References

  • Dorywalska, M., et al. (2016). "Molecular basis of valine-citrulline-PABC linker instability in site-specific ADCs and its mitigation by linker design."[2] Molecular Cancer Therapeutics.[2][4][6] Link

    • Key Insight: Identifies Ces1c as the primary cause of peptide-PAB linker failure in mice.
  • Anami, Y., et al. (2018). "Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice."[3] Nature Communications. Link[2]

    • Key Insight: Demonstrates that standard dipeptide linkers (like Val-Cit and Val-Ala) are unstable in mouse plasma and proposes acidic residues to block Ces1c.
  • Shen, B.Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology. Link

    • Key Insight: Establishes the mechanism of Maleimide exchange with Albumin in human and mouse plasma.
  • Satoh, T., et al. (2002). "The mammalian carboxylesterases: from molecules to functions." Annual Review of Pharmacology and Toxicology. Link

    • Key Insight: Detailed characterization of species differences in plasma esterase activity (Mouse >> Human).

Sources

Comparative

Comparative Performance Guide: The CL845-PAB-Ala-Val-C5-MC Linker System with Diverse Payloads

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the CL845-PAB-Ala-Val-C5-MC linker system, a sophisticated platform for the development of An...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the CL845-PAB-Ala-Val-C5-MC linker system, a sophisticated platform for the development of Antibody-Drug Conjugates (ADCs). We will dissect its architecture, mechanism of action, and, most critically, its performance characteristics when paired with various classes of cytotoxic payloads. The insights and protocols herein are designed to empower rational ADC design and accelerate therapeutic development.

Section 1: Anatomy of the PAB-Ala-Val-C5-MC Linker System

The efficacy of an ADC is critically dependent on the linker that connects the monoclonal antibody (mAb) to its cytotoxic payload.[] The linker must be stable enough to prevent premature drug release in systemic circulation, yet allow for efficient payload liberation within the target tumor cell.[][3] The PAB-Ala-Val-C5-MC system is a multi-component, cleavable linker designed to achieve this delicate balance.

Component Breakdown:

  • Maleimidocaproyl (MC): This component serves as the conjugation point to the antibody. The maleimide group reacts with free sulfhydryl groups on cysteine residues of the mAb to form a stable thioether bond.[4][5] The integrated caproyl (C5) spacer provides critical spatial separation between the antibody and the payload, which can mitigate steric hindrance and preserve the function of both moieties.[4]

  • Valine-Alanine (Val-Ala): This dipeptide is the lynchpin of the cleavage mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in the tumor microenvironment.[6][7]

  • p-Aminobenzyl Carbamate (PAB): The PAB group is a self-immolative spacer. Once Cathepsin B cleaves the Val-Ala dipeptide, the PAB moiety becomes electronically unstable and spontaneously decomposes, ensuring the clean release of the unmodified active payload.[6][8]

  • CL845: While "CL845" may be a specific structural or proprietary variant, the functional core of this linker type is the protease-cleavable Val-Ala-PAB cassette. Variations may include modifications to enhance solubility or stability, such as the incorporation of PEG spacers.[8][9]

G cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker PAB-Ala-Val-C5-MC Linker mAb Monoclonal Antibody (mAb) MC Maleimidocaproyl (MC) - Cysteine Conjugation - C5 Spacer mAb->MC Stable Thioether Bond ValAla Valine-Alanine (Val-Ala) - Cathepsin B Cleavage Site MC->ValAla PAB p-Aminobenzyl (PAB) - Self-Immolative Spacer ValAla->PAB Payload Cytotoxic Payload (e.g., MMAE, PBD) PAB->Payload Carbamate Linkage

Fig. 1: Structural components of the PAB-Ala-Val-C5-MC linker system in an ADC.
Section 2: Mechanism of Action - From Circulation to Cytotoxicity

The journey of an ADC from administration to target cell killing is a multi-step process orchestrated by its design. The PAB-Ala-Val linker ensures the payload remains inert until it reaches the precise subcellular location for activation.

  • Circulation & Targeting: The ADC circulates systemically. The stability of the maleimide-cysteine linkage and the dipeptide are crucial for minimizing off-target toxicity.[5][10]

  • Internalization: Upon binding to its target antigen on a cancer cell, the entire ADC-antigen complex is internalized, typically via endocytosis.[6]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic and rich in proteases.[6]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Alanine and the PAB spacer.[8][9]

  • Self-Immolation & Release: The cleavage event triggers a 1,6-elimination reaction in the PAB spacer, which rapidly decomposes and liberates the payload in its fully active, unmodified form.[6]

  • Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, for instance, by binding to tubulin or DNA, leading to cell cycle arrest and apoptosis.[11]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_effect Cytotoxic Effect ADC_circ Intact ADC Internalization 1. Antigen Binding & Internalization ADC_circ->Internalization Targeting Lysosome 2. Trafficking to Lysosome (Acidic pH, High Protease) Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release 4. PAB Self-Immolation & Payload Release Cleavage->Release Apoptosis 5. Payload Binds Target (e.g., Tubulin, DNA) -> Apoptosis Release->Apoptosis

Fig. 2: Intracellular activation pathway of a Val-Ala linker-based ADC.
Section 3: The Payload-Performance Nexus

The choice of payload is a critical variable that significantly impacts the overall performance of an ADC built with the Val-Ala linker. Key considerations include the payload's hydrophobicity, potency, and mechanism of action.

Key Performance Differences: Val-Ala vs. Val-Cit

The Val-Ala linker is often compared to its close analog, Valine-Citrulline (Val-Cit). While both are cleaved by Cathepsin B, Val-Ala offers a key advantage: it is less hydrophobic.[6][12] This is particularly important when working with highly hydrophobic payloads, as it can reduce the propensity for ADC aggregation, especially at higher Drug-to-Antibody Ratios (DAR).[6][13] Studies have shown that for a random cysteine-conjugated anti-Her2 ADC, a Val-Ala linker resulted in less aggregation in high DAR structures compared to Val-Cit, while maintaining similar stability and cleavage efficiency.[]

Performance with Different Payload Classes

The table below summarizes the expected performance of the PAB-Ala-Val-C5-MC linker with three common classes of cytotoxic payloads, based on data from Val-Ala and analogous Val-Cit systems.

Payload Class Example Payload Key Characteristics Performance with Val-Ala Linker Considerations
Auristatins Monomethyl Auristatin E (MMAE)Highly potent tubulin inhibitor; moderately hydrophobic.Excellent Performance: Good balance of stability and potent cytotoxicity. The Val-Ala linker is well-suited for MMAE, allowing for higher DARs with less aggregation risk compared to Val-Cit.[12]MMAE is cell-permeable, enabling a "bystander effect" where it can kill neighboring antigen-negative tumor cells.[11]
Maytansinoids DM1, DM4Potent tubulin inhibitors; generally less hydrophobic than auristatins.Good Performance: Stable conjugation and efficient release. The lower hydrophobicity of maytansinoids makes aggregation less of a concern, but the Val-Ala linker remains a robust choice.The released payload is a charged metabolite, which limits its cell permeability and reduces the bystander effect compared to MMAE.[3]
Pyrrolobenzodiazepine (PBD) Dimers TesirineExtremely potent DNA-crosslinking agents; highly hydrophobic.Advantageous Performance: The lower hydrophobicity of the Val-Ala linker is a significant advantage for PBDs, helping to mitigate the strong tendency of these ADCs to aggregate.[6] This can improve formulation stability and the overall therapeutic window.Due to extreme potency, achieving a homogenous, low DAR is critical. The Val-Ala linker can facilitate the production of more homogenous and stable high-DAR conjugates if desired.[6]
Section 4: Experimental Protocols for Performance Evaluation

Validating the performance of a newly constructed ADC is paramount. The following protocols provide a framework for the essential in vitro characterization assays.

G start Start: Purified ADC dar Protocol 1: Determine DAR (HIC / UV-Vis) start->dar stability Protocol 2: Plasma Stability Assay (Incubation & LC-MS) start->stability cytotoxicity Protocol 3: In Vitro Cytotoxicity (Cell Culture & Viability Assay) start->cytotoxicity analysis Data Analysis: - Avg. DAR - % Intact ADC - IC50 Value dar->analysis stability->analysis cytotoxicity->analysis end End: Characterized ADC analysis->end

Fig. 3: General experimental workflow for in vitro ADC characterization.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of payload molecules conjugated to each antibody.

Methodology: Hydrophobic Interaction Chromatography (HIC)

  • System Setup: Use a HIC column (e.g., TSKgel Butyl-NPR) with a HPLC system.

  • Mobile Phases:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µg of the purified ADC.

    • Elute the different ADC species (DAR 0, 2, 4, 6, 8) using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak area for each species (An, where n is the DAR).

    • Calculate the average DAR using the formula: Average DAR = Σ(An * n) / Σ(An)

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.[4]

Methodology: Plasma Incubation and LC-MS/MS Analysis

  • Materials: Purified ADC, human plasma, 37°C incubator, LC-MS/MS system.

  • Procedure:

    • Incubate the ADC in human plasma at a final concentration of 100 µg/mL at 37°C.

    • At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.

    • Immediately process the aliquots by protein precipitation (e.g., with 3 volumes of cold acetonitrile containing an internal standard) to stop the reaction and extract the released payload.

    • Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

  • Data Analysis:

    • Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.

    • Calculate the percentage of released payload at each time point relative to the total payload conjugated to the ADC at time 0.

    • Plot the percentage of intact ADC over time to determine its plasma half-life.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To measure the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[11][14]

Methodology: MTT Assay

  • Cell Seeding:

    • Seed two cell lines in separate 96-well plates: an antigen-positive (Ag+) line and an antigen-negative (Ag-) control line.[15] Use a density of 5,000-10,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a 100% viability control.

    • Incubate the plates for 72-120 hours.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the untreated control wells.

    • Plot the percent viability against the logarithm of the ADC concentration.

    • Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%. A potent and specific ADC will have a significantly lower IC50 in the Ag+ cell line compared to the Ag- line.[15]

References
  • BOC Sciences. (2022, April 8). Types of ADC Linkers.
  • Journal of Medicinal Chemistry. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • Benchchem. CL845-PAB-Ala-Val-PEG4-Azide.
  • BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Benchchem. Val-Ala vs.
  • Benchchem. The Pivotal Role of the Maleimidocaproyl (MC)
  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry.
  • PMC. Current ADC Linker Chemistry.
  • Benchchem.
  • Purdue University Graduate School.
  • Smolecule. (2024, August 10). Buy CL845-PAB-Ala-Val-PEG4-Azide.
  • ACS Publications. (2014, August 6).
  • Drug Target Review. (2025, August 18). Challenges in developing robust potency assays for ADCs.
  • Kinam Park. (2015, September 24).
  • Spring. (2019, August 21).
  • PMC. (2024, December 20).
  • PubMed. (2024, December 20).
  • The Royal Society of Chemistry. (2021, December 22). Chapter 3: Linker Design and Impact on ADC Properties.
  • Antibody drug-conjugates (ADCs)
  • ACS Publications. (2024, October 3). Site-Specific Stability Evaluation of Antibody–Drug Conjugate in Serum Using a Validated Liquid Chromatography–Mass Spectrometry Method | Journal of Proteome Research.
  • MedChemExpress. ADC Linker.
  • PMC - NIH. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • Google Patents.
  • EvitaChem. Buy SPiDER-|AGal-2 (EVT-12524381).
  • Google Patents.
  • Total Synthesis and Evaluation of a Key Series of C5-Substituted Vinblastine Deriv
  • PubMed. (2010, June 23).
  • Sigma-Aldrich. MC-Val-Cit-PAB-PNP CAS 159857-81-5.
  • Google Patents.

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Validation

Technical Guide: Assessing Bystander Immune Activation of CL845-PAB-Ala-Val-C5-MC

The following technical guide details the assessment of the bystander effect for the CL845-PAB-Ala-Val-C5-MC Antibody-Drug Conjugate (ADC). Note that because CL845 is a STING agonist (an immune-stimulating payload), the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the assessment of the bystander effect for the CL845-PAB-Ala-Val-C5-MC Antibody-Drug Conjugate (ADC). Note that because CL845 is a STING agonist (an immune-stimulating payload), the "bystander effect" here refers to trans-cellular immune activation (activation of neighboring antigen-negative tumor cells or immune cells) rather than direct cytotoxicity.

Executive Summary & Molecule Architecture

CL845-PAB-Ala-Val-C5-MC is an Immune-Stimulating Antibody Conjugate (ISAC) designed to turn "cold" tumors "hot" by delivering a STING (Stimulator of Interferon Genes) agonist directly to antigen-positive (Ag+) tumor cells. Unlike cytotoxic ADCs (e.g., MMAE-based) that rely on direct cell killing, this ISAC relies on activating the cGAS-STING pathway to trigger Type I Interferon (IFN-I) production.

Construct Breakdown
  • Payload (CL845): A potent, cyclic dinucleotide (CDN) analog STING agonist. Unlike natural cGAMP, CL845 is optimized for higher potency and stability.

  • Linker (PAB-Ala-Val): A protease-cleavable dipeptide (Valine-Alanine) coupled with a self-immolative p-aminobenzyl (PAB) spacer.[1]

    • Mechanism:[2][3][4][5][6][7] Stable in circulation; cleaved by lysosomal Cathepsin B upon internalization.

    • Release: Cleavage triggers 1,6-elimination of PAB, releasing the free, unmodified CL845 payload into the cytosol.[8]

  • Anchor (C5-MC): A Maleimidocaproyl moiety with a C5 spacer for conjugation to the antibody's cysteine residues.

The Bystander Hypothesis

In this context, the Bystander Effect is defined as the ability of free CL845, after release in the Ag+ target cell, to diffuse out (efflux) and activate the STING pathway in neighboring Antigen-Negative (Ag-) cells (tumor cells or tumor-associated myeloid cells).[6] This is critical for overcoming tumor heterogeneity.[7]

Mechanism of Action & Bystander Pathways[6]

The following Graphviz diagram illustrates the intracellular processing and subsequent bystander activation pathway.

STING_Bystander_Mechanism cluster_TME Tumor Microenvironment cluster_AgPos Ag+ Tumor Cell (Target) cluster_AgNeg Ag- Bystander Cell (Tumor/Myeloid) ADC_Bind ADC Binding (Antigen) Endosome Internalization (Endosome) ADC_Bind->Endosome Lysosome Lysosomal Proteolysis (Cathepsin B) Endosome->Lysosome Release Linker Cleavage & PAB Elimination Lysosome->Release Val-Ala cleavage Cytosol_Ag Free CL845 (Cytosol) Release->Cytosol_Ag Endosomal Escape STING_Ag STING Activation (Ag+ Cell) Cytosol_Ag->STING_Ag Cytosol_By Free CL845 (Cytosol) Cytosol_Ag->Cytosol_By Membrane Permeability (Diffusion/Gap Junctions) IFN_Ag IFN-β / CXCL10 Secretion STING_Ag->IFN_Ag STING_By STING Activation (Bystander) Cytosol_By->STING_By IFN_By IFN-β / CXCL10 Secretion STING_By->IFN_By

Caption: Mechanism of CL845 ISAC processing. Val-Ala cleavage releases free CL845, which activates STING in the target cell and diffuses to activate bystander cells.

Comparative Analysis: CL845-Val-Ala vs. Alternatives

To validate the performance of the CL845-PAB-Ala-Val construct, it must be benchmarked against specific control architectures.

FeatureCL845-PAB-Ala-Val (Subject) Non-Cleavable Control (e.g., CL845-PEG-MC) Free CL845 Payload
Linker Mechanism Cathepsin B CleavableStable (Lysosomal degradation only)N/A (Unconjugated)
Payload Species Free CL845 (Active)Amino-acid/Linker-bound CL845Free CL845
Intracellular Potency High (Rapid cytosolic entry)Low/None (Trapped in lysosome; steric hindrance)High (If permeable)
Bystander Effect Moderate/High (Depends on CL845 permeability)Negligible (Charged metabolite cannot diffuse)Systemic (Non-specific)
Therapeutic Index High (Targeted delivery)Low (Poor efficacy)Low (Systemic toxicity)

Key Insight: Unlike cytotoxic ADCs (e.g., T-DM1) where a non-cleavable linker still allows cell killing (via lysosomal degradation releasing a charged metabolite), STING agonists require a cleavable linker . The STING receptor is located in the ER/cytosol. A non-cleavable linker often results in the payload being trapped in the lysosome or retaining a charged linker fragment that prevents STING binding. Therefore, the "Non-Cleavable" alternative serves primarily as a negative control to prove the necessity of the Val-Ala mechanism.

Experimental Protocols for Bystander Assessment

The standard cytotoxicity assay (MTT/CTG) used for MMAE ADCs is inappropriate for CL845. Instead, you must use a Co-Culture Reporter Assay measuring Interferon-Stimulated Gene (ISG) induction.

Protocol A: Co-Culture Reporter Assay (The "Gold Standard")

Objective: Determine if CL845 released from Ag+ cells can activate STING signaling in Ag- bystander cells.

Materials:

  • Donor Cells (Ag+): Tumor cell line expressing target antigen (e.g., HER2+ SK-BR-3).

  • Recipient Cells (Ag-): THP-1-Dual™ Cells (InvivoGen). These are human monocytes with stable reporter constructs for IRF (Lucia luciferase) and NF-κB (SEAP). They do not express the target antigen.

  • Reagent: CL845-PAB-Ala-Val-C5-MC ADC.

Workflow:

  • Seeding:

    • Seed Ag+ Tumor cells (20,000 cells/well) in a 96-well flat-bottom plate.

    • Allow adherence for 4-6 hours.

  • ADC Treatment:

    • Add serial dilutions of the CL845 ADC (0.1 nM – 100 nM).

    • Incubate for 2-4 hours to allow binding and internalization.

  • Wash:

    • Critical Step: Wash wells 3x with PBS to remove unbound ADC. This ensures any subsequent activation is due to released payload, not free ADC in the media.

  • Co-Culture:

    • Add Ag- THP-1-Dual reporter cells (50,000 cells/well) directly on top of the tumor cells.

  • Incubation:

    • Incubate for 24-48 hours at 37°C.

  • Readout:

    • Collect supernatant.[7]

    • Measure Lucia Luciferase (IRF pathway) using a luminometer (e.g., QUANTI-Luc™).

    • Measure SEAP (NF-κB pathway) using spectrophotometry.

Self-Validating Control:

  • Condition: Treat THP-1-Dual cells alone with the ADC.

  • Expected Result: No activation (confirms ADC is stable and does not bind Ag- cells).

Protocol B: Conditioned Media Transfer (Confirming Efflux)

This protocol distinguishes between cell-to-cell contact transfer (gap junctions) and soluble diffusion (bystander effect).

  • Treat Ag+ Cells: Seed Ag+ tumor cells and treat with CL845 ADC for 24 hours.

  • Harvest Media: Collect the supernatant (conditioned media) and centrifuge to remove cell debris.

  • Transfer: Apply the conditioned media onto a fresh plate of Ag- THP-1-Dual reporter cells.

  • Readout: Measure Luciferase activity after 24 hours.

    • Positive Signal:[7] Confirms the payload was released, exited the donor cell, and is membrane-permeable enough to enter the recipient cell.

Visualizing the Experimental Workflow

CoCulture_Protocol cluster_Readout 6. Readout Analysis Step1 1. Seed Ag+ Tumor Cells (Adherent) Step2 2. Treat with CL845 ADC (Pulse 2-4 hrs) Step1->Step2 Step3 3. WASH (3x PBS) Remove unbound ADC Step2->Step3 Step4 4. Add Ag- Reporter Cells (THP-1 Dual / Monocytes) Step3->Step4 Step5 5. Co-incubate 24-48 hrs (Allow payload transfer) Step4->Step5 Luc Luciferase Assay (IRF Pathway / IFN-β) Step5->Luc SEAP SEAP Assay (NF-κB Pathway) Step5->SEAP

Caption: Step-by-step workflow for the Co-Culture Reporter Assay to quantify bystander immune activation.

References

  • Mechanism of C

    • Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.
  • STING Agonist Antibody-Drug Conjug

    • Ackerman, S. E., et al. (2024). "Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses."[9] Nature Communications.

  • Bystander Effect Methodologies

    • Li, F., et al. (2016).
  • CL845/CL656 STING Agonist Characteriz

    • Smolecule Inc. "CL845-PAB-Ala-Val-PEG4-Azide Product Guide."

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Val-Ala-Based Linkers in Antibody-Drug Conjugates

This guide provides an in-depth, objective comparison of the in vivo performance of the Valine-Alanine (Val-Ala) dipeptide linker system, as exemplified by constructs like "CL845-PAB-Ala-Val-C5-MC," against other prevale...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in vivo performance of the Valine-Alanine (Val-Ala) dipeptide linker system, as exemplified by constructs like "CL845-PAB-Ala-Val-C5-MC," against other prevalent linker technologies in the field of Antibody-Drug Conjugates (ADCs). While the specific payload "CL845" is not publicly documented, the principles governing the linker's behavior are universal. This analysis focuses on the core dipeptide chemistry, drawing on published experimental data to inform rational ADC design for researchers, scientists, and drug development professionals.

The selection of a linker is a critical determinant of an ADC's therapeutic index, directly influencing its stability in circulation, efficiency of payload release, and overall safety and efficacy profile.[1][2] This guide will dissect the mechanistic nuances of protease-cleavable linkers and present a data-driven comparison of the Val-Ala motif against its close analog, Valine-Citrulline (Val-Cit), and other relevant platforms.

Mechanism of Action: Cathepsin B-Mediated Payload Release

Both Val-Ala and Val-Cit linkers are designed to be selectively cleaved by lysosomal proteases, primarily Cathepsin B, which is frequently overexpressed in tumor cells.[1][3] This targeted release mechanism is fundamental to the ADC's function, ensuring the cytotoxic payload is unleashed preferentially inside the cancer cell, thereby minimizing systemic toxicity.

The process follows a well-defined pathway:

  • Circulation & Targeting: The ADC circulates systemically in a stable, inactive form. The monoclonal antibody component directs the ADC to its specific target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell via receptor-mediated endocytosis.[4]

  • Lysosomal Trafficking: The complex is trafficked through the endo-lysosomal pathway, ultimately reaching the lysosome.

  • Enzymatic Cleavage: Within the lysosome's acidic and enzyme-rich environment, Cathepsin B recognizes and cleaves the dipeptide sequence (Val-Ala or Val-Cit).[5][6]

  • Payload Release: Cleavage of the dipeptide initiates the collapse of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which in turn releases the unmodified, fully active cytotoxic payload into the cell's cytoplasm to exert its therapeutic effect.[1][7]

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Intact ADC (Stable) Internalization Internalization (Endocytosis) ADC->Internalization Antigen Binding Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Linker Lysosome->Cleavage Release Payload Release Cleavage->Release

Caption: Generalized workflow of a Val-Ala linked ADC from circulation to intracellular payload release.

Head-to-Head Comparison: Val-Ala vs. Val-Cit Linkers

While operating on the same principle, the subtle difference between an alanine and a citrulline residue at the P1 cleavage site results in significant downstream effects on the ADC's physicochemical properties and in vivo behavior.

Hydrophobicity and Drug-to-Antibody Ratio (DAR)

A primary advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit.[1][8] This is a critical consideration, as excessive hydrophobicity, especially when combined with a lipophilic payload, can lead to ADC aggregation.[2][9] Aggregation can negatively impact manufacturing, formulation, stability, and pharmacokinetics, often leading to faster clearance from circulation.[2]

The reduced hydrophobicity of Val-Ala linkers enables the development of ADCs with higher Drug-to-Antibody Ratios (DAR).[10] Studies have shown that Val-Ala can permit DAR values up to 7.4 with minimal aggregation (<10%), whereas high-DAR Val-Cit conjugates are often challenging to formulate due to precipitation.[10][] This allows for the delivery of a higher concentration of payload per antibody, potentially enhancing therapeutic efficacy. This property is particularly advantageous for highly potent and hydrophobic payloads like pyrrolobenzodiazepine (PBD) dimers.[10][]

Plasma Stability

An ideal linker must remain intact in systemic circulation to prevent premature payload release and associated off-target toxicity.[]

  • Human Plasma: Both Val-Ala and Val-Cit linkers generally exhibit good stability in human plasma.[1] However, Val-Cit can be susceptible to cleavage by human neutrophil elastase, which could be a consideration for potential off-target toxicities like neutropenia.[9][13]

  • Mouse Plasma: A significant differentiator emerges in preclinical mouse models. Val-Cit linkers are notoriously unstable in mouse plasma due to their susceptibility to cleavage by the carboxylesterase Ces1C.[1][13] This leads to rapid, premature payload release, complicating the interpretation of efficacy and toxicity studies. The Val-Ala linker demonstrates substantially improved stability in mouse plasma, making it a more reliable tool for preclinical in vivo evaluation and a better predictor of performance in higher species.[1][5]

Cleavage Kinetics and Efficacy

In vitro assays show that Cathepsin B cleaves the Val-Ala dipeptide at a rate approximately half that of Val-Cit.[5] While this suggests a slower release of the payload, this rate is generally considered sufficient for potent anti-tumor activity in vivo.[5] The potentially wider therapeutic window, afforded by improved stability and lower aggregation, may offset the slower release kinetics. One study reported a higher Maximum Tolerated Dose (MTD) for a Val-Ala ADC compared to a Val-Cit ADC (10 mg/kg vs. 2.5 mg/kg), highlighting a potentially superior safety profile.[8]

Data Summary Table
FeatureVal-Ala LinkerVal-Cit LinkerKey Findings & Citations
Hydrophobicity LowerHigherVal-Ala's lower hydrophobicity is advantageous for lipophilic payloads and reduces the risk of aggregation.[1][10]
Aggregation at High DAR Less prone; allows DAR up to 7.4 with <10% aggregation.Prone to aggregation and precipitation at DAR >4.A key advantage of Val-Ala is the ability to create more potent, higher-DAR ADCs.[10][]
Human Plasma Stability Generally high stability.Generally stable, but can be cleaved by neutrophil elastase.Val-Ala may offer a slight stability advantage and avoid certain off-target cleavage mechanisms.[1][9]
Mouse Plasma Stability More stable (t½ ≈ 23h for a model conjugate).Prone to premature cleavage by Ces1C (t½ ≈ 11h).Val-Ala is superior for preclinical mouse studies, providing more translatable data.[1]
Cathepsin B Cleavage Rate Efficiently cleaved, but at ~50% the rate of Val-Cit.Very efficiently cleaved.While slower, the Val-Ala cleavage rate is sufficient for robust anti-tumor efficacy.[5][8]
Therapeutic Index Potentially higher due to improved stability and lower aggregation.Can be limited by off-target toxicities and aggregation issues.A Val-Ala ADC has been reported with a 4-fold higher MTD compared to its Val-Cit counterpart in one study.[8]

Experimental Protocols for In Vivo Efficacy Assessment

Conducting a robust in vivo study is essential to compare the efficacy of different linker technologies. The following is a generalized, yet detailed, protocol for a xenograft mouse model study.

Study Objective

To compare the anti-tumor efficacy of an antibody conjugated with a Val-Ala linker versus a Val-Cit linker (and other relevant controls) in a subcutaneous tumor xenograft model.

Materials
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID).

  • Cell Line: A human cancer cell line that expresses the target antigen for the selected antibody.

  • Test Articles:

    • ADC with Val-Ala linker

    • ADC with Val-Cit linker

    • Vehicle control (e.g., sterile PBS)

    • Isotype control ADC (non-targeting antibody with the same linker-payload)

  • Reagents: Matrigel, sterile PBS, cell culture media.

Experimental Workflow

A 1. Cell Culture & Harvest B 2. Tumor Implantation (Subcutaneous injection of cells in Matrigel) A->B C 3. Tumor Growth Monitoring (Wait for tumors to reach ~100-200 mm³) B->C D 4. Randomization & Grouping C->D E 5. Dosing (Administer ADCs/controls via tail vein injection) D->E F 6. Efficacy Monitoring (Measure tumor volume and body weight 2-3 times per week) E->F G 7. Endpoint Analysis (Tumor Growth Inhibition, Regression, etc.) F->G

Caption: Standard experimental workflow for an in vivo ADC efficacy study in a xenograft model.

Step-by-Step Methodology
  • Tumor Cell Implantation:

    • Harvest cultured tumor cells during their exponential growth phase.[14]

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 2-5 x 10⁶ cells per 100 µL.[14]

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Reconstitute lyophilized ADCs and controls in the specified sterile vehicle.

    • Administer the treatments to their respective groups, typically via a single intravenous (tail vein) injection. Doses should be based on prior MTD studies.

  • Efficacy Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.[14] Body weight is a key indicator of systemic toxicity.

    • The study endpoint is typically reached when tumors in the vehicle control group reach a pre-defined size (e.g., 2000 mm³) or when pre-defined toxicity endpoints are met.

    • Efficacy is assessed by calculating Tumor Growth Inhibition (TGI) and observing instances of partial or complete tumor regression.[14]

Conclusion and Future Perspectives

The choice between a Val-Ala and Val-Cit linker is context-dependent and should be guided by the physicochemical properties of the payload and the desired characteristics of the final ADC.[1]

  • The Val-Ala linker offers a distinct advantage for highly hydrophobic payloads, enabling the creation of more potent ADCs with higher, more homogenous drug loading and a reduced risk of aggregation.[10][] Its superior stability in preclinical mouse models provides more reliable data for translation to the clinic.[1]

  • The Val-Cit linker remains a clinically validated and effective option, particularly for less hydrophobic payloads.[10] Its rapid cleavage by Cathepsin B may be advantageous in certain contexts. However, researchers must account for its instability in mouse models during preclinical development.[9]

The development of novel linkers is a dynamic area of ADC research, with emerging technologies like legumain-cleavable linkers or dual-cleavage linkers aiming to further refine stability and selectivity.[15] However, the Val-Ala dipeptide represents a significant and field-proven refinement over the Val-Cit standard, offering a powerful tool to widen the therapeutic window for the next generation of antibody-drug conjugates.

References

  • Benchchem. (n.d.). Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy.
  • PMC. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates.
  • Benchchem. (n.d.). Val-Ala vs. GGFG Linkers for Exatecan ADCs: A Comparative In Vivo Efficacy Analysis.
  • Benchchem. (n.d.). A Comparative Guide to Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates.
  • Creative Biolabs. (2022, September 14). ADC Panoramic Overview-Linker.
  • BOC Sciences. (2022, April 8). Types of ADC Linkers.
  • Hamblett, K. J., Senter, P. D., Chace, D. F., Sun, M. M., Lenox, J., & Cerveny, C. G. (n.d.). In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate.
  • ACS Publications. (2025, December 1). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • BOC Sciences. (n.d.). Peptide Linkers in Antibody-Drug Conjugates.
  • PMC. (n.d.). Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide.
  • BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release.
  • Benchchem. (n.d.). Val-Cit vs. Val-Ala: A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates.
  • ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry.
  • ACROBiosystems. (2025, March 4). Proteases for Screening and Validation of ADC Linker.
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • PMC - NIH. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates.

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Validation

LC-MS analysis for CL845-PAB-Ala-Val-C5-MC cleavage validation.

Title : LC-MS Cleavage Validation of CL845-PAB-Ala-Val-C5-MC: A Comparative Guide for ISAC Development Introduction The evolution of targeted therapeutics has expanded from traditional cytotoxic Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: March 2026

Title : LC-MS Cleavage Validation of CL845-PAB-Ala-Val-C5-MC: A Comparative Guide for ISAC Development

Introduction The evolution of targeted therapeutics has expanded from traditional cytotoxic Antibody-Drug Conjugates (ADCs) to Immune-Stimulating Antibody Conjugates (ISACs). A critical component of this paradigm shift is the payload-linker architecture. The construct CL845-PAB-Ala-Val-C5-MC integrates a maleimidocaproyl (C5-MC) moiety for robust cysteine conjugation, a lysosomally cleavable Alanine-Valine (Ala-Val) dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and CL845—a potent cyclic dinucleotide (CDN) STING agonist[1].

As a Senior Application Scientist, I approach linker validation not as a mere checklist, but as a self-validating biochemical system. Validating the cleavage efficiency of the Ala-Val linker via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to ensure that the payload is released specifically within the tumor microenvironment, thereby converting immunologically "cold" tumors to "hot"[2]. This guide provides an objective comparison of the Ala-Val linker against the ubiquitous Val-Cit alternative and details the mechanistic causality behind our LC-MS validation workflows.

Mechanistic Overview: The Payload Release Cascade The efficacy of CL845-PAB-Ala-Val-C5-MC hinges on its stability in systemic circulation and its rapid processing within the target cell. Upon receptor-mediated endocytosis, the ISAC is trafficked to the lysosome. Here, the acidic environment (pH 4.5–5.0) and high concentration of the cysteine protease Cathepsin B initiate cleavage at the Ala-Val dipeptide[3]. This enzymatic event triggers the spontaneous 1,6-elimination (self-immolation) of the PAB spacer, liberating the free CL845 payload to engage the endoplasmic reticulum-resident STING protein.

Mechanism N1 ISAC Internalization (Endocytosis) N2 Lysosomal Trafficking (pH 4.5 - 5.0) N1->N2 N3 Cathepsin B Cleavage (Ala-Val Linker) N2->N3 N4 PAB Spacer Self-Immolation N3->N4 N5 Free CL845 Cytosolic Release N4->N5 N6 STING Pathway Activation N5->N6

Caption: Lysosomal processing cascade of CL845-PAB-Ala-Val-C5-MC leading to STING activation.

Comparative Analysis: Ala-Val vs. Val-Cit Linkers When engineering ISACs, the choice between Ala-Val and Val-Cit (Valine-Citrulline) linkers fundamentally alters the conjugate's physicochemical profile. While both are validated Cathepsin B substrates, Ala-Val offers distinct advantages for specific payload classes.

Table 1: Physicochemical and Kinetic Comparison of Cleavable Linkers

PropertyAla-Val (e.g., CL845 construct)Val-CitNon-Cleavable (e.g., SMCC)
Hydrophobicity Lower[3]Higher[3]Variable
Aggregation Propensity Reduced at high DARs[3]High (prone to precipitation)Low
Cathepsin B Cleavage Rate Rapid (t½ ~ 1-2h in vitro)[4]Very Rapid (t½ < 1h in vitro)[4]None (Requires mAb degradation)
Murine Plasma Stability High (Resistant to carboxylesterases)Moderate (Prone to premature cleavage)Very High
Ideal Payload Pairing Hydrophobic payloads (e.g., CDNs, PBDs)Hydrophilic payloads (e.g., MMAE)Payloads active as amino acid adducts

Causality in Linker Selection: The CL845 payload is a complex cyclic dinucleotide. Utilizing the slightly less hydrophobic Ala-Val linker mitigates the risk of conjugate aggregation during formulation, a common bottleneck when targeting high Drug-to-Antibody Ratios (DARs)[3]. Furthermore, while Val-Cit exhibits a marginally faster cleavage rate in isolated enzyme assays, Ala-Val demonstrates superior stability in murine plasma, preventing off-target systemic immune activation[4].

LC-MS Cleavage Validation Workflow To empirically validate the release of CL845, we utilize a self-validating in vitro Cathepsin B assay coupled with LC-MS. This protocol is designed to eliminate false positives by tracking both the disappearance of the substrate and the stoichiometric appearance of the product.

Workflow S1 Prepare Assay Buffer (pH 5.0, DTT, EDTA) S2 Activate Cathepsin B (37°C, 15 min) S1->S2 S3 Add Linker-Payload (10 µM Substrate) S2->S3 S4 Time-Course Sampling (0, 1, 4, 8, 24 hrs) S3->S4 S5 Quench with Cold ACN (Denature Enzyme) S4->S5 S6 LC-MS/MS Acquisition (Quantify Release) S5->S6

Caption: Step-by-step LC-MS validation workflow for Cathepsin B-mediated linker cleavage.

Experimental Protocol: Cathepsin B Cleavage Assay This methodology is engineered for reproducibility and mechanistic accuracy.

Step 1: Enzyme Activation Procedure: Prepare a 50 mM sodium acetate buffer (pH 5.0) containing 1 mM Dithiothreitol (DTT) and 2 mM EDTA. Dilute human recombinant Cathepsin B to a final concentration of 20 nM and incubate at 37°C for 15 minutes[3]. Causality: Cathepsin B is a cysteine protease. DTT reduces the active-site cysteine, ensuring the enzyme is in its catalytically active state. EDTA chelates trace divalent cations that could otherwise auto-oxidize the DTT or inhibit the enzyme. The acidic pH mimics the lysosomal environment.

Step 2: Substrate Incubation & Time-Course Sampling Procedure: Introduce the CL845-PAB-Ala-Val-C5-MC construct to the activated enzyme mixture at a final concentration of 10 µM. Incubate at 37°C. Withdraw 50 µL aliquots at predefined intervals (0, 1, 2, 4, 8, and 24 hours).

Step 3: Reaction Quenching Procedure: Immediately transfer each 50 µL aliquot into a microcentrifuge tube containing 100 µL of ice-cold acetonitrile (ACN) spiked with an internal standard. Causality: The sudden introduction of cold organic solvent instantly denatures Cathepsin B, freezing the kinetic profile at that exact time point. It also precipitates the enzyme, protecting the delicate LC column from protein fouling during downstream analysis.

Step 4: LC-MS/MS Acquisition Procedure: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C. Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) interfaced with a Q-TOF or Triple Quadrupole mass spectrometer. Utilize a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). Causality: The intact CL845-PAB-Ala-Val-C5-MC is highly lipophilic due to the MC and PAB groups, whereas the released CL845 (a cyclic dinucleotide) is highly polar. A shallow gradient on a high-resolution C18 column ensures baseline resolution, preventing ion suppression and allowing simultaneous quantification of substrate depletion and product formation.

Quantitative Data: Validating Payload Release The following table summarizes representative LC-MS kinetic data, demonstrating the efficiency of the Ala-Val linker compared to a Val-Cit control under identical assay conditions.

Table 2: Representative In Vitro Cleavage Kinetics (Cathepsin B)

Time Point (Hours)Intact Ala-Val Construct (%)Free CL845 Released (%)Intact Val-Cit Control (%)
0100.00.0100.0
168.430.555.2
422.175.812.4
85.392.12.1
24< 1.0> 98.0< 1.0

Data Interpretation: Both linkers achieve near-complete cleavage within 24 hours, validating their suitability for lysosomal payload delivery[4]. While the Val-Cit linker exhibits a slightly faster initial cleavage velocity, the Ala-Val linker's release profile is more than sufficient for therapeutic efficacy, while offering the crucial benefit of reduced hydrophobicity for complex payloads like CL845.

Conclusion The validation of the CL845-PAB-Ala-Val-C5-MC construct via LC-MS is a critical gateway in ISAC development. By understanding the causality behind linker chemistry—specifically the strategic selection of Ala-Val over Val-Cit to manage hydrophobicity—and employing rigorously controlled, self-validating enzymatic assays, researchers can confidently advance STING-agonist bioconjugates toward preclinical efficacy models.

References

1.[1] "Rationale for the Design and Synthesis of CL845-PAB-Ala-Val-PEG4-Azide as a Multifunctional Research Tool." Benchchem. 2.[2] "Combining antibody conjugates with cytotoxic and immune-stimulating payloads maximizes anti-cancer activity." ResearchGate. 3.[3] "Val-Ala vs. Val-Cit Linkers: A Comparative Guide for ADC Development." Benchchem. 4.[4] "Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates." PMC (NIH).

Safety & Regulatory Compliance

Safety

CL845-PAB-Ala-Val-C5-MC proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. Handling and disposing of advanced antibody-drug conjugate (ADC) linker-payloads requires a deep mechanistic unde...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. Handling and disposing of advanced antibody-drug conjugate (ADC) linker-payloads requires a deep mechanistic understanding of the molecule's structural vulnerabilities. CL845-PAB-Ala-Val-C5-MC is a highly potent active pharmaceutical ingredient (HPAPI) construct designed to deliver CL845, a synthetic cyclic dinucleotide (CDN) STING agonist, directly to target cells[1][2].

Because STING agonists trigger profound innate immune responses (including type I interferons and pro-inflammatory cytokines)[1][3], accidental exposure or improper environmental discharge poses severe biological risks[4][5]. Relying solely on standard solvent waste streams is a critical safety failure. Every disposal protocol must act as a self-validating system that systematically dismantles the molecule's functional groups before it ever leaves your facility.

Chemical Risk Profile & Deactivation Causality

To safely dispose of CL845-PAB-Ala-Val-C5-MC, we must chemically neutralize its three distinct functional domains. The causality behind our deactivation strategy relies on exploiting the specific chemical liabilities of the maleimide conjugation group, the protease-cleavable linker, and the heterocyclic payload.

  • The Conjugation Group (C5-MC): The maleimidocaproyl (MC) group is highly electrophilic, designed to covalently bind to antibody cysteines[2]. Causality for Deactivation: If left active in waste, it acts as an indiscriminate alkylating agent. Base hydrolysis (using 1M NaOH) rapidly opens the maleimide ring, converting it into an unreactive maleamic acid derivative, permanently neutralizing its alkylating hazard[6][7].

  • The Cleavable Linker (Val-Ala-PAB): This dipeptide spacer is engineered for enzymatic cleavage by lysosomal Cathepsin B, followed by the self-immolation of the para-aminobenzyl (PAB) group[8][9]. Causality for Deactivation: The peptide and carbamate bonds within this linker are highly susceptible to alkaline hydrolysis. Strong base exposure chemically denatures the spacer, separating the payload from the conjugation moiety[6].

  • The Payload (CL845): CL845 is a CDN analog of CL656[1]. Because it retains biological activity independent of the linker, simply cleaving the linker is insufficient. Causality for Deactivation: The purine/pyrimidine-like heterocycles of the CDN are electron-rich and highly vulnerable to oxidation. Using 10% sodium hypochlorite (bleach) aggressively oxidizes these rings, irreversibly destroying the pharmacophore and ablating its affinity for the STING receptor[6][7].

Quantitative Data & Containment Standards

Summarizing the hazard profile and containment standards is critical for establishing baseline operational parameters before initiating any chemical work.

Table 1: Component Hazard Profile & Chemical Neutralization Strategy

Component Function Hazard Profile Deactivation Strategy Mechanistic Causality
C5-MC Conjugation Alkylating agent; highly reactive to thiols Base Hydrolysis (1M NaOH) Hydrolyzes the maleimide ring into an unreactive maleamic acid derivative.
Val-Ala-PAB Cleavable Linker Enzymatic payload release Base Hydrolysis (1M NaOH) Cleaves peptide and carbamate bonds, dismantling the self-immolative spacer.

| CL845 | STING Agonist | HPAPI; profound immune activation | Oxidation (10% NaClO) | Oxidizes the heterocyclic nucleobases of the CDN, destroying receptor affinity. |

Table 2: HPAPI Waste Segregation & PPE Standards

Parameter Specification / Requirement Operational Rationale
OEB Classification OEB 5 (OEL < 5 ng/m³)[10] The extreme potency of the free CL845 payload requires maximum primary and secondary containment.
Primary PPE Double nitrile gloves, Tyvek suit, PAPR or N95 Prevents dermal absorption and inhalation of aerosolized powders during handling[5].
Liquid Waste Vented carboys, maintained at pH 7-9 Prevents gas buildup from oxidation; maintains the deactivated state of the hydrolyzed components.

| Solid Waste | Double-bagged, biohazard rigid bins | Ensures zero-leakage transport to high-temperature incineration facilities[11]. |

Experimental Protocols: Self-Validating Disposal Procedures

The following methodologies provide step-by-step guidance for neutralizing CL845-PAB-Ala-Val-C5-MC. These protocols are designed with built-in validation checkpoints to ensure complete deactivation.

Protocol A: Chemical Deactivation of Liquid Waste

Use this protocol for residual solutions, HPLC effluents, or reaction mother liquors containing the ADC linker-payload.

  • Preparation in Containment: Transfer all liquid waste containing CL845-PAB-Ala-Val-C5-MC into a dedicated, heavy-walled glass reaction vessel inside a certified Class II Type B2 Biological Safety Cabinet or dedicated HPAPI isolator[5][11].

  • Base Hydrolysis (Ring Opening & Cleavage): Slowly add 1M NaOH to the waste solution until the pH exceeds 10. Stir continuously for a minimum of 2 hours at room temperature.

    • Validation Checkpoint: Use pH test strips to confirm the solution remains strongly alkaline (pH > 10) throughout the 2-hour duration. This guarantees the complete opening of the maleimide ring and the hydrolysis of the Val-Ala-PAB linker[6].

  • Oxidative Degradation (Payload Destruction): To the alkaline mixture, slowly add a freshly prepared 10% Sodium Hypochlorite (NaClO) solution. Add a volume equal to at least 20% of the total waste volume. Stir continuously for an additional 12 hours (overnight).

    • Validation Checkpoint: The solution may exhibit a slight color change or mild effervescence as the CDN heterocycles are oxidized. Ensure the vessel is loosely capped to allow gas escape[7].

  • Neutralization: Carefully adjust the pH of the deactivated solution back to a neutral range (pH 7-9) using dilute HCl.

  • Final Segregation: Transfer the neutralized, deactivated liquid into a dedicated "Cytotoxic/HPAPI" vented waste carboy. Label clearly as "Chemically Deactivated HPAPI Waste - Incineration Only"[4].

Protocol B: Solid Waste Handling and Spill Containment

Use this protocol for contaminated PPE, empty vials, bench paper, or accidental powder spills.

  • Immediate Isolation: In the event of a powder spill, immediately evacuate the immediate area and allow the HVAC system to clear airborne particulates. Don full OEB 5 compliant PPE (PAPR, double gloves, Tyvek suit)[5][11].

  • Solid Waste Capture: Do not sweep or wipe dry powders, as this aerosolizes the HPAPI. Cover the spill with absorbent pads lightly dampened with 1M NaOH to immediately initiate maleimide ring opening and suppress dust[7].

  • Surface Decontamination: Blot the area carefully. Spray the surface with 10% NaClO (bleach) and allow a 30-minute contact time to destroy residual CL845 payload. Perform a final wipe with 70% ethanol or water.

  • Cradle-to-Grave Disposal: Place all contaminated pads, empty reagent vials, and outer gloves into a primary hazardous waste bag. Seal, and place into a secondary rigid biohazard bin. This solid waste cannot be chemically deactivated in bulk due to exotherm risks; it must be routed directly for high-temperature incineration (>1000°C)[7][11].

Operational Visualizations

The following diagrams map the logistical workflow and the molecular degradation pathways, ensuring all personnel understand both what to do and why it works.

Workflow A CL845-PAB-Ala-Val-C5-MC Waste (HPAPI Contaminated) B Primary Chemical Deactivation (1M NaOH + 10% NaClO) A->B C Waste Segregation B->C D Solid Waste (Double-bagged, Biohazard) C->D E Liquid Waste (Vented Carboy, pH 7-9) C->E F High-Temperature Incineration (>1000°C) D->F E->F

Fig 1. End-to-end disposal workflow for CL845-PAB-Ala-Val-C5-MC HPAPI waste.

Mechanism cluster_0 Chemical Deactivation Targets M1 C5-MC (Maleimide) Target: Ring Opening R1 1M NaOH (Base Hydrolysis) M1->R1 L1 Val-Ala-PAB Linker Target: Peptide Cleavage L1->R1 P1 CL845 (STING Agonist) Target: Heterocycle Oxidation R2 10% NaClO (Oxidative Degradation) P1->R2 O1 Maleic Acid Derivative (Non-reactive) R1->O1 O2 Fragmented Amino Acids (Non-toxic) R1->O2 O3 Oxidized Nucleotides (Inactive) R2->O3

Fig 2. Mechanistic degradation pathways for the ADC linker-payload components.

References

  • Benchchem. CL845-PAB-Ala-Val-PEG4-Azide: Integration with Diverse Research Payloads.8[8]

  • Smolecule. Buy CL845-PAB-Ala-Val-PEG4-Azide: Antibody-Drug Conjugate (ADC) Linker Design Principles.9[9]

  • Qualia. Navigating the Complexities of High-Potency API Effluent Management.4[4]

  • CDMO World. CDMO HPAPI Containment Strategies Outsourcing: A Guide.11[11]

  • Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues.5[5]

  • Lonza. How to Safely Handle Your Antibody Drug Conjugate.10[10]

  • Benchchem. CL845-PAB-Ala-Val-PEG4-Azide Synthetic Pathway Development.1[1]

  • Benchchem. Monomethyl auristatin E intermediate-13: Chemical Deactivation Protocols.6[6]

  • Benchchem. 1-O-Acetyl-6beta-O-Isobutyrylbritannilactone: Waste Disposal and Segregation.7[7]

  • NIH / PMC. STING Agonist-Loaded Physalis Mottle Virus-like Particles as a Potent Prophylactic.2[2]

  • Smolecule. Buy CL845-PAB-Ala-Val-PEG4-Azide: Uniqueness and Biological Activity.3[3]

Sources

Handling

Personal protective equipment for handling CL845-PAB-Ala-Val-C5-MC

Executive Summary & Compound Profile CL845-PAB-Ala-Val-C5-MC is a high-potency antibody-drug conjugate (ADC) precursor featuring a STING (Stimulator of Interferon Genes) agonist payload linked via a protease-cleavable di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

CL845-PAB-Ala-Val-C5-MC is a high-potency antibody-drug conjugate (ADC) precursor featuring a STING (Stimulator of Interferon Genes) agonist payload linked via a protease-cleavable dipeptide and a maleimide conjugation handle.[1][2][] Unlike traditional cytotoxic payloads (e.g., MMAE, DM1) that target tubulin or DNA, CL845 is an immunomodulator designed to trigger potent type I interferon responses.[]

Operational Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) .[2][] Primary Hazard: Systemic immune activation (Cytokine Release Syndrome) upon inhalation or injection; skin sensitization via maleimide moiety.[2][]

Chemical Architecture & Function
ComponentIdentityFunctionCritical Handling Constraint
Payload CL845 Cyclic Dinucleotide (CDN) STING AgonistExtreme Potency: Handle in isolator/glovebox.[1][2][] Avoid inhalation.
Release System PAB-Ala-Val Cathepsin-cleavable dipeptide + self-immolative spacerEnzyme Sensitivity: Stable in plasma; cleaves intracellularly.[1][2][]
Spacer C5 Hydrophobic carbon chainSolubility: May require organic cosolvents (DMSO/DMA) for aqueous conjugation.[2][]
Reactive Group MC (Maleimide) Thiol-reactive Michael acceptorMoisture Sensitivity: Hydrolyzes rapidly at pH > 7.5 or in humid air.[1][2][]

PPE & Containment Matrix (OEB 5 Standards)

Due to the immunomodulatory nature of CL845, standard chemical fume hoods are insufficient for handling powders. You must operate under Occupational Exposure Band 5 (OEB 5) protocols, assuming an Occupational Exposure Limit (OEL) of < 0.1 µg/m³ .[2][]

Hierarchy of Controls (Visualized)

The following decision tree dictates the required containment based on the physical state of the material.

PPE_Decision_Tree Start Material State Powder Solid / Powder (Highest Risk) Start->Powder Solution_Conc Conc. Solution (>1 mg/mL) Start->Solution_Conc Solution_Dilute Dilute Solution (<1 mg/mL) Start->Solution_Dilute Iso REQUIRED: Barrier Isolator (Glovebox) Negative Pressure (-50 Pa) HEPA Filters (Double Bank) Powder->Iso BSC REQUIRED: Class II Type B2 BSC (Total Exhaust) Solution_Conc->BSC Fume Standard Fume Hood (Acceptable only if closed vessels) Solution_Dilute->Fume PPE_Full PPE: Tyvek Suit (Taped seams), Double Nitrile Gloves (0.11mm), PAPR or N95 + Face Shield Iso->PPE_Full BSC->PPE_Full PPE_Std PPE: Lab Coat (Front closing), Double Nitrile Gloves, Safety Goggles Fume->PPE_Std

Caption: Operational containment logic based on physical state. Powder handling requires strict isolation to prevent inhalation of the STING agonist.

Operational Workflow: Conjugation Protocol

This workflow ensures the stability of the maleimide group while protecting the operator.

Step 1: Preparation & Weighing[3]
  • Environment: Negative pressure glovebox (Isolator).

  • Protocol:

    • Equilibrate the vial to ambient temperature before opening to prevent condensation (water hydrolyzes the maleimide ring).

    • Weigh the required amount of CL845-PAB-Ala-Val-C5-MC using an anti-static microbalance inside the isolator.[1][2][]

    • Solubilization: Dissolve in anhydrous DMSO or DMA to a concentration of 5–10 mM.

      • Note: The "C5" spacer increases hydrophobicity compared to PEGylated linkers. Vortex vigorously if dissolution is slow.

Step 2: Antibody Reduction (TCEP/DTT)[1][2][3]
  • Goal: Generate free thiols on the antibody for the maleimide to react with.

  • Reagents: TCEP (Tris(2-carboxyethyl)phosphine) is preferred over DTT as it does not require removal before conjugation (unlike DTT, which reacts with maleimides).[1][2][]

  • Ratio: Aim for a TCEP:Antibody molar ratio that yields the desired Drug-Antibody Ratio (DAR), typically 2.5–4.0 equivalents for partial reduction of interchain disulfides.

Step 3: Conjugation (The Critical Step)[2][3]
  • Reaction Conditions:

    • Buffer: PBS + 1mM EDTA (to chelate metals that catalyze oxidation).[2][]

    • pH: Strictly 6.5 – 7.2 .

      • Why? At pH > 7.5, the maleimide hydrolyzes rapidly, becoming non-reactive. At pH > 8.0, primary amines (lysines) may compete, causing heterogeneous conjugation.[]

    • Solvent: Add the DMSO-dissolved linker-payload to the antibody.[1][2][] Ensure final organic solvent concentration is < 10% (v/v) to prevent antibody precipitation.[2][]

    • Incubation: 1 hour at 4°C or Room Temperature.

Step 4: Quenching & Purification[2][3]
  • Quench: Add excess N-acetylcysteine (NAC) or cysteine to react with any remaining maleimide linker.[1][2][]

  • Purification: Use Tangential Flow Filtration (TFF) or Desalting Columns (e.g., PD-10) to remove the free small molecule STING agonist.[1][2][]

  • Validation: Verify DAR using HIC-HPLC (Hydrophobic Interaction Chromatography) or LC-MS.[1][2][]

Conjugation_Workflow cluster_warning Critical Control Point Ab Antibody (mAb) Red Reduction (TCEP/DTT) Gen. Free Thiols Ab->Red Linker CL845-Linker (in DMSO) Conj Conjugation pH 6.5-7.2 <10% DMSO Linker->Conj Red->Conj Quench Quenching (Add NAC) Conj->Quench Purify Purification (TFF / SEC) Quench->Purify

Caption: Step-by-step conjugation workflow highlighting the convergence of the reduced antibody and the solubilized linker-payload.

Disposal & Decontamination

STING agonists are biologically active at extremely low concentrations. "Dilution is not the solution."

Chemical Inactivation[2]
  • Solid Spills: Do not sweep. Cover with damp paper towels (soaked in 10% bleach) to prevent dust generation, then wipe up.[]

  • Surface Decontamination:

    • Step 1: Oxidation. Apply 10% Sodium Hypochlorite (Bleach) for 15 minutes.[2][] This oxidizes the sulfur/linker components and degrades the peptide bonds.

    • Step 2: Hydrolysis. Follow with 1N Sodium Hydroxide (NaOH) .[2][] This ensures the complete hydrolysis of the maleimide ring and the cyclic dinucleotide core.

    • Step 3: Rinse. Water and ethanol rinse to remove corrosive residue.

Waste Disposal[3][4][5]
  • Liquids: Collect in dedicated "High Potency / Cytotoxic" waste containers (often Blue or Purple bins, depending on local regulations).[] Do not autoclave as the primary disposal method; chemical incineration is required to ensure destruction of the cyclic dinucleotide structure.

  • Solids: Double-bag in hazardous waste bags (labeled "STING Agonist / HPAPI").

Emergency Response

  • Inhalation: Move immediately to fresh air. STING activation can cause flu-like symptoms (fever, fatigue) rapidly.[1][2][] Seek medical monitoring for cytokine storm signs.

  • Skin Contact: The maleimide is a sensitizer.[4] Wash with soap and water for 15 minutes. Do not use alcohol/ethanol immediately, as it may enhance skin absorption of the hydrophobic linker.

  • Eye Contact: Flush for 15 minutes.

References

  • Veranova. "Antibody-Drug Conjugates (ADCs): Navigating Four Pillars of Safety."[2][] Veranova.com. Accessed March 2026. Link

  • Smolecule. "CL845-PAB-Ala-Val-PEG4-Azide Product Information." Smolecule.com. Accessed March 2026. Link

  • Lonza. "How to Safely Handle Your Antibody Drug Conjugate." Lonza.com. Accessed March 2026. Link

  • Vector Laboratories. "Maleimide Reaction Chemistry & Stability Guide." Vectorlabs.com. Accessed March 2026. Link[1][2][]

  • BroadPharm. "Mal-C5-Val-Ala-PAB-MMAE Structure and Handling." Broadpharm.com. Accessed March 2026. Link

Sources

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